Product packaging for Hinc II(Cat. No.:CAS No. 81295-21-8)

Hinc II

Cat. No.: B13384543
CAS No.: 81295-21-8
M. Wt: 861.8 g/mol
InChI Key: JFWXPCYJPWAGBA-UHFFFAOYSA-N
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Description

Hinc II is a useful research compound. Its molecular formula is C32H53N11O13P2 and its molecular weight is 861.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H53N11O13P2 B13384543 Hinc II CAS No. 81295-21-8

Properties

CAS No.

81295-21-8

Molecular Formula

C32H53N11O13P2

Molecular Weight

861.8 g/mol

IUPAC Name

9-[17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one;N,N-diethylethanamine

InChI

InChI=1S/C20H23N9O13P2.2C6H15N/c21-15-9-16(23-3-22-15)28(5-26-9)19-11(30)13-7(39-19)1-37-44(35,36)42-14-8(2-38-43(33,34)41-13)40-20(12(14)31)29-6-27-10-17(29)24-4-25-18(10)32;2*1-4-7(5-2)6-3/h3-8,11-14,19-20,30-31H,1-2H2,(H,33,34)(H,35,36)(H2,21,22,23)(H,24,25,32);2*4-6H2,1-3H3

InChI Key

JFWXPCYJPWAGBA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O

Origin of Product

United States

Foundational & Exploratory

The Dawn of Recombinant DNA: A Technical History of the Hinc II Restriction Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the discovery, characterization, and foundational methodologies of Hinc II, the first Type II restriction enzyme, offering researchers, scientists, and drug development professionals a comprehensive understanding of this cornerstone of molecular biology.

The discovery of restriction enzymes revolutionized the world of genetics, paving the way for the era of recombinant DNA technology. Among these molecular scissors, this compound holds a place of particular distinction as the first Type II restriction endonuclease to be isolated and characterized. This technical guide provides an in-depth exploration of the history, discovery, and key experimental protocols associated with this compound, originally designated HindII.

A Serendipitous Discovery in Haemophilus influenzae

In 1970, a team of researchers led by Hamilton O. Smith at Johns Hopkins University was investigating the mechanisms of genetic recombination in the bacterium Haemophilus influenzae strain Rd. Their work took an unexpected turn when they observed that extracts from these bacteria could degrade foreign DNA, specifically from bacteriophage P22, while leaving the bacterium's own DNA unharmed. This observation led to the landmark discovery of a new class of restriction enzymes.[1][2] Smith, along with his colleagues Kent W. Wilcox and Thomas J. Kelly, meticulously purified and characterized this enzyme, which they named HindII.[3][4] This pioneering work, detailed in two seminal papers in the Journal of Molecular Biology, laid the groundwork for the field of molecular cloning and earned Hamilton O. Smith a share of the 1978 Nobel Prize in Physiology or Medicine.[5][6]

Properties and Characteristics of this compound

This compound is a Type IIP restriction endonuclease that recognizes a specific, short DNA sequence and cleaves within that sequence. This specificity was a crucial departure from the previously discovered Type I enzymes, which cut DNA at random locations far from their recognition sites.

Recognition Sequence and Cleavage Site

The key breakthrough in the characterization of this compound was the determination of its recognition sequence and precise cleavage site. Through a series of elegant experiments involving radiolabeling of DNA termini and subsequent enzymatic digestion and analysis, Kelly and Smith determined the recognition sequence to be a six-nucleotide palindrome:

5'-GTPyPuAC-3' 3'-CAPuPyTG-5'

Where "Py" represents a pyrimidine (B1678525) (C or T) and "Pu" represents a purine (B94841) (A or G). This compound cleaves this sequence in the middle, between the pyrimidine and purine bases, to produce blunt-ended DNA fragments.[4] This property of generating blunt ends makes this compound a valuable tool in certain cloning applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for the this compound restriction enzyme.

Property Value Reference
Source Organism Haemophilus influenzae Rc
Recognition Sequence 5'-GTPyPuAC-3'[4]
Cleavage Site GTPyPuAC
End Type Blunt[4]
Molecular Weight (Endonuclease) 28,490 Da (calculated)
Molecular Weight (Methylase) 55,330 Da (calculated)
HincII Endonuclease Gene Length 774 bp
HincII Methylase Gene Length 1,506 bp
Reaction Condition Value Reference
Optimal Temperature 37°C
Heat Inactivation 65°C for 20 minutes
Optimal Buffer (NEB rCutSmart™) 50 mM Potassium Acetate, 20 mM Tris-acetate, 10 mM Magnesium Acetate, 100 µg/ml Recombinant Albumin
Relative Activity in NEBuffers r1.1: 25%, r2.1: 100%, r3.1: 100%, rCutSmart: 100%
Methylation Sensitivity Not sensitive to dam or dcm methylation. Blocked by some overlapping CpG methylation.

Key Experimental Protocols

The following sections provide detailed methodologies for the pivotal experiments that led to the discovery and characterization of this compound, based on the original 1970 publications.

I. Purification of this compound (HindII) from Haemophilus influenzae Rd

This protocol is based on the methods described by Smith and Wilcox in their 1970 paper, "A restriction enzyme from Hemophilus influenzae. I. Purification and general properties."[3]

1. Preparation of Crude Extract:

  • Grow Haemophilus influenzae Rd cells to late logarithmic phase in a suitable broth medium.
  • Harvest cells by centrifugation and wash with a buffer solution (e.g., 0.01 M Tris-HCl, pH 7.4, 0.01 M 2-mercaptoethanol).
  • Resuspend the cell pellet in the same buffer and disrupt the cells using sonication.
  • Centrifuge the sonicate at high speed to remove cell debris, yielding a crude extract.

2. Streptomycin (B1217042) Sulfate (B86663) Precipitation:

  • To the crude extract, slowly add a solution of streptomycin sulfate to a final concentration of 1% to precipitate nucleic acids.
  • Stir for 20 minutes and then centrifuge to pellet the precipitate. The supernatant contains the enzyme activity.

3. Ammonium (B1175870) Sulfate Fractionation:

  • Slowly add solid ammonium sulfate to the supernatant to achieve 50% saturation.
  • Stir for 20 minutes and centrifuge to collect the protein precipitate.
  • Discard the supernatant and dissolve the pellet in a minimal volume of buffer.

4. Phosphocellulose Chromatography:

  • Dialyze the dissolved protein pellet against a low-salt buffer (e.g., 0.01 M potassium phosphate, pH 7.4, 0.01 M 2-mercaptoethanol).
  • Apply the dialyzed sample to a phosphocellulose column equilibrated with the same low-salt buffer.
  • Wash the column with the low-salt buffer.
  • Elute the enzyme with a linear gradient of increasing salt concentration (e.g., 0.01 M to 0.5 M potassium phosphate).
  • Collect fractions and assay for endonuclease activity.

5. DEAE-cellulose Chromatography:

  • Pool the active fractions from the phosphocellulose column and dialyze against a low-salt buffer.
  • Apply the sample to a DEAE-cellulose column equilibrated with the low-salt buffer.
  • Elute the enzyme with a linear salt gradient.
  • Collect fractions and assay for activity. The purified this compound will be in the fractions exhibiting specific endonuclease activity.

II. Assay for Restriction Enzyme Activity (Viscosity Assay)

This method, also from Smith and Wilcox (1970), provides a quantitative measure of the enzyme's ability to cleave DNA by measuring the change in the viscosity of a DNA solution.[3]

1. Reaction Setup:

  • Prepare a reaction mixture containing foreign DNA (e.g., bacteriophage P22 DNA) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM 2-mercaptoethanol).
  • Equilibrate the DNA solution in a viscometer at a constant temperature (e.g., 37°C).

2. Enzyme Addition and Measurement:

  • Add a small volume of the purified this compound enzyme fraction to the DNA solution in the viscometer.
  • Immediately begin measuring the efflux time of the solution through the viscometer capillary at regular intervals.

3. Data Analysis:

  • Calculate the specific viscosity of the solution at each time point. A decrease in specific viscosity indicates the cleavage of DNA molecules into smaller fragments.
  • One unit of enzyme activity can be defined as the amount of enzyme required to produce a certain percentage decrease in viscosity in a given time.

III. Determination of the this compound Recognition Sequence

This protocol is based on the methods described by Kelly and Smith in their 1970 paper, "A restriction enzyme from Hemophilus influenzae. II. Base sequence of the recognition site."[4]

1. 5'-Terminal Labeling of DNA Fragments:

  • Digest foreign DNA (e.g., bacteriophage T7 DNA) to completion with purified this compound.
  • Treat the resulting DNA fragments with bacterial alkaline phosphatase to remove the 5'-phosphate groups.
  • Label the 5'-hydroxyl ends with ³²P by incubating the dephosphorylated fragments with [γ-³²P]ATP and T4 polynucleotide kinase.

2. Nuclease Digestion and Analysis of Labeled Termini:

  • Digest the ³²P-labeled DNA fragments with pancreatic DNase to generate a mixture of mononucleotides, dinucleotides, and larger oligonucleotides.
  • Separate the resulting labeled oligonucleotides by ion-exchange chromatography or electrophoresis.

3. Identification of the Terminal Nucleotides:

  • Analyze the labeled mononucleotides and dinucleotides to determine the sequence at the 5'-ends of the original this compound fragments. This is achieved by comparing their chromatographic or electrophoretic mobility to known standards.
  • For example, digestion with venom phosphodiesterase can release the terminal 5'-mononucleotide for identification.

4. Determination of the 3'-Terminal Sequence:

  • To determine the sequence on the complementary strand, the 3'-termini of the this compound fragments can be analyzed using techniques such as the wandering-spot analysis.

5. Reconstructing the Recognition Sequence:

  • By combining the sequence information from the 5' and 3' termini of multiple fragments, the palindromic recognition sequence of this compound can be deduced.

Visualizing the Discovery Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows in the discovery and characterization of this compound.

HincII_Discovery_Workflow cluster_observation Initial Observation cluster_purification Enzyme Purification cluster_characterization Enzyme Characterization observation Observation: H. influenzae extract degrades foreign phage DNA but not its own. crude_extract Crude Cell Extract observation->crude_extract streptomycin Streptomycin Precipitation (Nucleic Acid Removal) crude_extract->streptomycin ammonium_sulfate Ammonium Sulfate Fractionation streptomycin->ammonium_sulfate phosphocellulose Phosphocellulose Chromatography ammonium_sulfate->phosphocellulose deae_cellulose DEAE-cellulose Chromatography phosphocellulose->deae_cellulose purified_enzyme Purified this compound (HindII) deae_cellulose->purified_enzyme viscosity_assay Viscosity Assay: Demonstrates DNA cleavage purified_enzyme->viscosity_assay terminal_labeling 5'-Terminal Labeling (³²P) viscosity_assay->terminal_labeling nuclease_digestion Nuclease Digestion & Sequence Analysis terminal_labeling->nuclease_digestion recognition_sequence Determination of Recognition Sequence: GTPyPuAC nuclease_digestion->recognition_sequence

Fig 1. Overall workflow for the discovery and characterization of this compound.

Purification_Workflow start H. influenzae Cells lysis Cell Lysis (Sonication) start->lysis centrifugation1 High-Speed Centrifugation lysis->centrifugation1 crude_extract Crude Extract centrifugation1->crude_extract streptomycin Streptomycin Sulfate Precipitation crude_extract->streptomycin centrifugation2 Centrifugation streptomycin->centrifugation2 supernatant1 Supernatant centrifugation2->supernatant1 ammonium_sulfate Ammonium Sulfate Precipitation (50%) supernatant1->ammonium_sulfate centrifugation3 Centrifugation ammonium_sulfate->centrifugation3 pellet Protein Pellet centrifugation3->pellet dialysis1 Dialysis (Low Salt) pellet->dialysis1 phosphocellulose Phosphocellulose Column dialysis1->phosphocellulose elution1 Salt Gradient Elution phosphocellulose->elution1 active_fractions1 Active Fractions elution1->active_fractions1 dialysis2 Dialysis (Low Salt) active_fractions1->dialysis2 deae_cellulose DEAE-cellulose Column dialysis2->deae_cellulose elution2 Salt Gradient Elution deae_cellulose->elution2 purified_enzyme Purified this compound elution2->purified_enzyme

Fig 2. Detailed workflow for the purification of this compound.

Recognition_Sequence_Workflow start Foreign DNA (e.g., T7 Phage) hincII_digestion Digestion with Purified this compound start->hincII_digestion dna_fragments DNA Fragments hincII_digestion->dna_fragments dephosphorylation Alkaline Phosphatase Treatment (Remove 5'-phosphates) dna_fragments->dephosphorylation labeling 5'-End Labeling (T4 Polynucleotide Kinase, [γ-³²P]ATP) dephosphorylation->labeling labeled_fragments ³²P-Labeled DNA Fragments labeling->labeled_fragments pancreatic_dnase Pancreatic DNase Digestion labeled_fragments->pancreatic_dnase oligonucleotides Labeled Oligonucleotides pancreatic_dnase->oligonucleotides separation Separation (Chromatography/ Electrophoresis) oligonucleotides->separation analysis Analysis of Labeled Termini separation->analysis sequence_deduction Deduction of Recognition Sequence analysis->sequence_deduction

Fig 3. Workflow for determining the this compound recognition sequence.

Conclusion: A Foundation for Modern Biotechnology

The discovery of this compound was a watershed moment in molecular biology. It provided the first tool for site-specific cleavage of DNA, a capability that was previously unimaginable. This breakthrough directly led to the development of gene cloning, DNA mapping, and sequencing technologies that are now fundamental to research, diagnostics, and drug development. The meticulous experimental work of Smith, Wilcox, and Kelly not only unveiled a powerful new enzyme but also established the methodologies that would be used to characterize countless other restriction enzymes in the years to come. The legacy of this compound is a testament to the power of basic scientific inquiry and its profound impact on medicine and biotechnology.

References

An In-depth Technical Guide on the Hinc II Enzyme: Structure and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HincII is a Type II restriction endonuclease derived from the bacterium Haemophilus influenzae.[1][2][3] Like other enzymes in this class, it plays a crucial role in the bacterial restriction-modification defense system, protecting the host from foreign DNA, such as that from bacteriophages.[4] HincII recognizes a specific six-base pair, palindromic DNA sequence and catalyzes the hydrolysis of the phosphodiester backbone, resulting in a double-stranded break.[3] Its ability to generate blunt-ended DNA fragments makes it a valuable tool in molecular cloning and other recombinant DNA technologies.[5] This guide provides a comprehensive overview of the structure and catalytic mechanism of HincII, supported by quantitative data and detailed experimental protocols.

HincII Structure

The functional form of HincII is a homodimer, a common characteristic among Type II restriction enzymes.[6] The enzyme has a total molecular weight of approximately 134 kDa.[7] The crystal structure of HincII, both in its unliganded state and in complex with its cognate DNA, has been resolved to high resolution, providing significant insights into its function.[6][7]

Overall Fold and Domain Organization

Each monomer of HincII consists of a single polypeptide chain of 257 amino acids.[7] The structure is characterized by a conserved catalytic core common to many restriction endonucleases, which includes a mixed β-sheet flanked by α-helices.[8] This core contains the active site residues essential for catalysis.

Upon binding to its cognate DNA, HincII undergoes a significant conformational change.[6] Comparison of the unliganded and DNA-bound structures reveals a rotation of the subunits relative to each other by approximately 22 degrees in total, leading to a more "closed" conformation around the DNA.[6] This induced-fit mechanism ensures high fidelity of DNA recognition and cleavage.

DNA Recognition

HincII recognizes the degenerate, palindromic DNA sequence 5'-GTYRAC-3', where 'Y' represents a pyrimidine (B1678525) (C or T) and 'R' represents a purine (B94841) (A or G).[3][9] Cleavage occurs between the pyrimidine and purine at the center of the recognition sequence, generating blunt ends.[9]

Recognition of the specific DNA sequence is achieved through a combination of direct and indirect readout mechanisms.[7]

  • Direct Readout: Involves the formation of specific hydrogen bonds and van der Waals interactions between amino acid side chains of the enzyme and the edges of the base pairs in the major and minor grooves of the DNA.

  • Indirect Readout: HincII utilizes an interesting mechanism of indirect readout where it recognizes the conformational preferences of the central pyrimidine-purine step in its recognition sequence.[7] This is accomplished by the intercalation of glutamine side chains (specifically Gln138) into the major groove on either side of the recognition site.[7] This intercalation induces a significant distortion in the DNA, including bending and a shift of the base pairs toward the minor groove.[7] The ability of the DNA sequence to adopt this distorted conformation is a key factor in recognition.

Catalytic Mechanism

The cleavage of the phosphodiester bond by HincII follows a mechanism that is generally conserved among Type II restriction endonucleases and requires the presence of a divalent metal ion, typically Mg²⁺, as a cofactor.[8]

Active Site

The active site of HincII is located within the conserved catalytic core and is characterized by a PD...D/EXK motif, which is common to many restriction enzymes.[8] Key catalytic residues include two aspartate residues (Asp127) and a lysine (B10760008) residue (Lys129).[10][11]

Role of Divalent Metal Ions

The catalytic reaction is dependent on the presence of divalent metal ions. While Mg²⁺ is the typical cofactor, Mn²⁺ can also support catalysis.[11] The crystal structure of HincII in complex with DNA and either Ca²⁺ (a non-catalytic analog) or Mn²⁺ has provided a detailed view of the metal ion's role.[10][11]

In the catalytic cycle, two metal ions are proposed to be involved in the active site. One metal ion is positioned to activate a water molecule for nucleophilic attack on the scissile phosphate (B84403).[10][12] The second metal ion is thought to stabilize the developing negative charge on the pentacovalent transition state and the leaving 3'-hydroxyl group.[11]

The structure with bound Ca²⁺ shows a single metal ion directly ligated to the pro-S(p) oxygen of the scissile phosphate and coordinating a water molecule that is well-positioned to act as the nucleophile.[10][12] This water molecule is also within hydrogen-bonding distance of the conserved Lys129, suggesting a role for this residue in activating the nucleophile.[10][12]

The proposed catalytic mechanism involves the following key steps:

  • Binding and Recognition: The HincII dimer binds to the DNA and scans for its recognition sequence.

  • Conformational Change: Upon recognition, both the enzyme and the DNA undergo conformational changes, leading to the formation of a tight, specific complex.

  • Metal Ion Binding: Divalent metal ions bind to the active site.

  • Nucleophilic Attack: A metal-activated water molecule performs a nucleophilic attack on the phosphorus atom of the scissile phosphodiester bond.

  • Hydrolysis: The phosphodiester bond is cleaved, resulting in a 5'-phosphate and a 3'-hydroxyl group.

  • Product Release: The enzyme releases the cleaved DNA fragments.

Quantitative Data

The following tables summarize key quantitative data related to the structure and function of the HincII enzyme.

Structural Parameters Value Reference
Molecular Weight (Total)133.98 kDa[7]
Atom Count9,131[7]
Modeled Residue Count1,013[7]
Resolution (Unliganded)2.1 Å[6]
Resolution (DNA-bound)2.8 Å[10]
Reaction Conditions Value Reference
Optimal Temperature37°C[1][2][13]
Heat Inactivation65°C for 20 minutes[2][13]
Recommended Buffer1X rCutSmart™ Buffer[2][13]
Buffer Composition50 mM Potassium Acetate, 20 mM Tris-acetate, 10 mM Magnesium Acetate, 100 µg/ml Recombinant Albumin (pH 7.9 @ 25°C)[2][13]
Enzyme Activity Value Reference
Unit Definition1 unit digests 1 µg of λ DNA in 1 hour at 37°C in a 50 µl reaction[2][13]
Relative Activity in NEBuffersr1.1: 25%, r2.1: 100%, r3.1: 100%, rCutSmart™: 100%[2][13]
Methylation Sensitivity Effect Reference
dam methylationNot Sensitive[2][13]
dcm methylationNot Sensitive[2][13]
CpG MethylationBlocked by some overlapping combinations[2][13]
Cytosine methylation 5' to the recognition sequenceSensitive (inhibits digestion)[9]

Experimental Protocols

X-ray Crystallography of HincII-DNA Complex

This protocol is a generalized procedure based on the methodologies used to solve the crystal structure of HincII.

Objective: To determine the three-dimensional structure of HincII in complex with its cognate DNA.

Materials:

  • Purified HincII enzyme

  • Synthetic DNA oligonucleotides containing the HincII recognition sequence (e.g., GTCGAC)

  • Crystallization buffers and screens

  • Cryoprotectant solution

  • X-ray diffraction equipment (synchrotron source recommended)

Methodology:

  • Protein Purification: HincII is typically overexpressed in an E. coli strain and purified using a series of chromatography steps (e.g., ion-exchange, affinity, and size-exclusion chromatography).[2]

  • Complex Formation: The purified HincII is incubated with a stoichiometric amount of the synthetic DNA duplex in a suitable buffer.

  • Crystallization: The HincII-DNA complex is subjected to crystallization screening using vapor diffusion methods (hanging drop or sitting drop).[14] Various precipitants, salts, and pH conditions are tested to find optimal crystallization conditions.

  • Data Collection: Crystals are cryo-cooled in a suitable cryoprotectant and subjected to X-ray diffraction.[14] A complete dataset is collected by rotating the crystal in the X-ray beam.[15]

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map. The structure is then solved using molecular replacement (if a homologous structure is available) or other phasing methods. The resulting model is refined to fit the experimental data.[15]

Site-Directed Mutagenesis of HincII

This protocol allows for the investigation of the role of specific amino acid residues in HincII function.

Objective: To introduce specific mutations into the hincII gene to study the structure-function relationship of the enzyme.

Materials:

  • Plasmid DNA containing the hincII gene

  • Mutagenic primers containing the desired nucleotide changes

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Methodology:

  • Primer Design: Design a pair of complementary primers that contain the desired mutation and anneal to the plasmid template.[16]

  • PCR Amplification: Perform PCR using the plasmid template, mutagenic primers, and a high-fidelity DNA polymerase. This will amplify the entire plasmid, incorporating the mutation.[16][17]

  • DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental plasmid template (which was isolated from a dam+ E. coli strain).[16] The newly synthesized, unmethylated plasmid containing the mutation will remain intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Screening and Sequencing: Select transformed colonies and isolate plasmid DNA. Sequence the hincII gene to confirm the presence of the desired mutation.

  • Protein Expression and Characterization: Express and purify the mutant HincII protein. Characterize its activity and DNA binding properties to assess the effect of the mutation.

Enzyme Kinetics Assay for HincII

This protocol describes a method to determine the kinetic parameters of HincII.

Objective: To measure the rate of DNA cleavage by HincII and determine kinetic constants such as k_cat and K_m.

Materials:

  • Purified HincII enzyme

  • Substrate DNA (e.g., a plasmid with a single HincII site or a fluorescently labeled oligonucleotide)

  • Reaction buffer

  • Method for detecting DNA cleavage (e.g., agarose (B213101) gel electrophoresis, real-time fluorescence assay)

Methodology (using a real-time fluorescence assay):

  • Substrate Design: A short, double-stranded DNA oligonucleotide containing the HincII recognition sequence is synthesized with a fluorophore on one end and a quencher on the other.[18][19] In the intact substrate, the quencher suppresses the fluorescence of the fluorophore.

  • Reaction Setup: A reaction mixture is prepared containing the reaction buffer, the fluorescently labeled DNA substrate at various concentrations, and the HincII enzyme.

  • Real-Time Monitoring: The reaction is initiated by the addition of the enzyme, and the increase in fluorescence is monitored in real-time using a fluorometer.[18][19] Cleavage of the substrate by HincII separates the fluorophore and the quencher, resulting in an increase in fluorescence.

  • Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence increase at each substrate concentration.

  • Kinetic Parameter Determination: The initial velocities are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the K_m and V_max. The k_cat can then be calculated from V_max and the enzyme concentration.[20][21]

Visualizations

HincII_Mechanism cluster_enzyme HincII Dimer cluster_dna DNA Substrate cluster_complex Enzyme-Substrate Complex cluster_catalysis Catalysis cluster_product Products E Free HincII E_DNA HincII-DNA Complex (Conformational Change) E->E_DNA Binding DNA Cognate DNA (GTYRAC) DNA->E_DNA E_DNA_Mg Active Complex (+ Mg2+) E_DNA->E_DNA_Mg Mg2+ Binding E_P Product Complex E_DNA_Mg->E_P Hydrolysis E_P->E Product Release P Cleaved DNA E_P->P

Caption: Catalytic cycle of the HincII restriction enzyme.

Site_Directed_Mutagenesis_Workflow cluster_design Design cluster_pcr Amplification cluster_digestion Template Removal cluster_transformation Transformation & Selection cluster_verification Verification A Design Mutagenic Primers B PCR with High-Fidelity Polymerase A->B Use plasmid template C DpnI Digestion of Parental Plasmid B->C Amplify mutated plasmid D Transformation into E. coli C->D Degrade template E Colony Selection D->E Plate on selective media F Plasmid Isolation & Sequencing E->F Isolate plasmid from colonies

Caption: Workflow for site-directed mutagenesis of HincII.

References

HincII Restriction Endonuclease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the HincII restriction endonuclease, an enzyme of significant interest in molecular biology and genetic engineering. Derived from Haemophilus influenzae, HincII is a Type IIP restriction enzyme that recognizes the degenerate, palindromic sequence 5'-GTYRAC-3' and cleaves to produce blunt ends. This guide details the enzyme's biochemical properties, optimal reaction conditions, and the molecular genetics of its corresponding restriction-modification system. Detailed experimental protocols for DNA digestion are provided, alongside diagrams illustrating the restriction-modification mechanism and a typical experimental workflow. This resource is intended to support researchers in the effective application of HincII in their experimental designs.

Introduction to HincII

HincII is a Type II restriction endonuclease isolated from Haemophilus influenzae Rc.[1][2] As a key tool in molecular cloning and DNA mapping, HincII is valued for its ability to generate blunt-ended DNA fragments, which are readily ligated into cloning vectors. The enzyme is part of a restriction-modification (R-M) system, a bacterial defense mechanism that protects the host genome from foreign DNA, such as bacteriophage DNA.[3] This system comprises the HincII endonuclease (R.HincII), which cleaves unmethylated DNA, and a corresponding methyltransferase (M.HincII), which methylates the host DNA at the HincII recognition sequence to prevent self-digestion.[4][5]

Biochemical Properties and Recognition Sequence

HincII recognizes the degenerate, six-base palindromic sequence 5'-GTYRAC-3', where 'Y' represents a pyrimidine (B1678525) (C or T) and 'R' represents a purine (B94841) (A or G). It cleaves the DNA backbone between the pyrimidine and purine residues, generating blunt ends.[6][7]

Recognition and Cleavage Site:

The crystal structure of HincII in complex with its cognate DNA has been elucidated, providing insights into its mechanism of indirect readout for degenerate sequence recognition.[8] The enzyme functions as a dimer, with each monomer contributing to the cleavage of one DNA strand.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for the HincII endonuclease.

Table 1: Molecular Characteristics of the HincII Restriction-Modification System

ComponentGeneLength (bp)Protein Size (amino acids)Molecular Weight (Da)
Endonuclease (R.HincII)hincIIR77425828,490
Methyltransferase (M.HincII)hincIIM1,50650255,330

Data sourced from Ito et al. (1990).[4][10][5]

Table 2: Optimal Reaction Conditions for HincII Digestion

ParameterValueSource
Incubation Temperature37°C[1][2][11]
Heat Inactivation65°C for 20 minutes[2][11][12]
pH (at 25°C)7.9[2][11]
Unit Definition1 unit digests 1 µg of λ DNA in 1 hour at 37°C in a 50 µl reaction[1][2][11]

Table 3: Recommended Buffer Compositions for 100% HincII Activity

Buffer SystemComposition
NEB rCutSmart™ Buffer (1X)50 mM Potassium Acetate, 20 mM Tris-acetate, 10 mM Magnesium Acetate, 100 µg/ml Recombinant Albumin
Thermo Scientific™ Tango™ Buffer (1X)33 mM Tris-acetate, 10 mM Magnesium acetate, 66 mM Potassium acetate, 0.1 mg/mL BSA

Data sourced from New England Biolabs[2][11] and Thermo Fisher Scientific.[13]

Table 4: HincII Sensitivity to DNA Methylation

Methylation TypeSensitivityNotes
damNot Sensitive
dcmNot Sensitive
CpGBlocked by some overlapping combinationsCleavage of mammalian genomic DNA may be affected.[2][6][11][14]

Experimental Protocols

Standard Protocol for DNA Digestion with HincII

This protocol is a general guideline for digesting 1 µg of DNA with HincII. Reactions should be scaled up or down as needed.

Materials:

  • HincII restriction enzyme

  • 10X reaction buffer (e.g., NEB rCutSmart™ Buffer or Thermo Scientific™ Tango™ Buffer)

  • Purified DNA (0.5-1 µg/µL)

  • Nuclease-free water

Procedure:

  • Set up the reaction in a microcentrifuge tube on ice. Add the components in the following order:

    • Nuclease-free water: to a final volume of 50 µL

    • 10X Reaction Buffer: 5 µL

    • DNA: 1 µg

    • HincII: 1 µL (typically 10 units)

  • Gently mix the reaction by pipetting up and down.

  • Centrifuge the tube briefly to collect the reaction mixture at the bottom.

  • Incubate the reaction at 37°C for 1 hour. For larger DNA substrates or complex DNA, the incubation time can be extended up to 16 hours.[13]

  • (Optional) To stop the reaction, heat-inactivate the enzyme at 65°C for 20 minutes.[2][11][12]

  • The digested DNA can be analyzed by agarose (B213101) gel electrophoresis.

Protocol for Digestion of PCR Products

This protocol is designed for the digestion of PCR products directly from the amplification reaction.

Materials:

  • HincII restriction enzyme

  • 10X reaction buffer

  • PCR reaction mixture containing the target DNA fragment

  • Nuclease-free water

Procedure:

  • Set up the digestion reaction as follows:

    • PCR reaction mixture: 10 µL (containing approximately 0.1-0.5 µg of DNA)

    • Nuclease-free water: 18 µL

    • 10X Reaction Buffer: 2 µL

    • HincII: 1-2 µL (10-20 units)

  • Mix gently and spin down for a few seconds.

  • Incubate at 37°C for 1-16 hours.[13]

  • (Optional) Heat inactivate at 65°C for 20 minutes.

  • Analyze the digested product by agarose gel electrophoresis.

Visualizations

HincII Restriction-Modification System Workflow

The following diagram illustrates the protective mechanism of the HincII restriction-modification system in Haemophilus influenzae.

HincII_RM_System cluster_host Haemophilus influenzae Host Cell cluster_foreign Foreign DNA Invasion Host_DNA Host DNA (GTYRAC sites) Methylase M.HincII (Methyltransferase) Host_DNA->Methylase binds to Methylated_DNA Methylated Host DNA (Protected) Methylase->Methylated_DNA methylates Endonuclease R.HincII (Endonuclease) Cleaved_DNA Cleaved Foreign DNA (Degraded) Endonuclease->Cleaved_DNA Methylated_DNA->Endonuclease is not cleaved by Foreign_DNA Foreign DNA (unmethylated GTYRAC sites) Foreign_DNA->Endonuclease is recognized and cleaved by

Caption: The HincII restriction-modification system in Haemophilus influenzae.

Experimental Workflow for HincII Restriction Digest

This diagram outlines the key steps in performing a restriction digest experiment using HincII.

HincII_Digest_Workflow cluster_workflow HincII Restriction Digest Workflow Start Start: Purified DNA Substrate Setup 1. Set up Reaction: - DNA - HincII Enzyme - 10X Buffer - H2O Start->Setup Incubate 2. Incubate (37°C for 1-16 hours) Setup->Incubate Inactivate 3. Heat Inactivate (Optional) (65°C for 20 mins) Incubate->Inactivate Analyze 4. Analyze by Agarose Gel Electrophoresis Inactivate->Analyze Result Result: DNA Fragmentation Pattern Analyze->Result

Caption: A typical experimental workflow for DNA digestion with HincII.

Conclusion

HincII remains a robust and reliable tool for applications requiring blunt-ended DNA fragments. Its well-characterized properties and straightforward reaction conditions make it suitable for a wide range of molecular biology techniques. This guide provides the essential technical information and protocols to facilitate the successful use of HincII in a research and development setting. For further details on specific applications, such as cloning or DNA mapping, researchers are encouraged to consult specialized literature.

References

An In-Depth Technical Guide to the HincII Restriction-Modification System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HincII restriction-modification (R-M) system, originating from Haemophilus influenzae Rc, is a classic example of a Type II R-M system. These systems serve as a crucial defense mechanism in prokaryotes, protecting them from foreign DNA, such as bacteriophage genomes. The HincII system is comprised of two key enzymatic activities: a restriction endonuclease (R.HincII) that recognizes and cleaves a specific DNA sequence, and a cognate DNA methyltransferase (M.HincII) that methylates the same sequence within the host genome, thereby protecting it from cleavage.

This technical guide provides a comprehensive overview of the HincII R-M system, including its biochemical properties, genetic organization, and detailed experimental protocols. The information presented is intended to be a valuable resource for researchers utilizing HincII in molecular biology applications and for professionals in drug development exploring enzyme mechanisms and potential therapeutic targets.

Biochemical Properties and Quantitative Data

The HincII restriction endonuclease is a well-characterized enzyme with specific recognition and cleavage properties. The cognate methyltransferase ensures the host DNA is protected.

HincII Restriction Endonuclease (R.HincII)

R.HincII recognizes the degenerate, palindromic sequence 5'-GTYRAC-3' (where Y is a pyrimidine (B1678525) [C or T] and R is a purine (B94841) [A or G]) and cleaves the DNA within this sequence to produce blunt ends.

Table 1: Quantitative Data for HincII Restriction Endonuclease

PropertyValueReferences
Recognition Sequence 5'-GTYRAC-3'[1]
Cleavage Site 5'-GTY↓RAC-3'[1]
Cleavage Product Blunt ends[1]
Enzyme Type Type II Restriction Endonuclease[1]
Molecular Weight 28,490 Da (calculated from amino acid sequence)[2]
Optimal Temperature 37°C[1][3]
Heat Inactivation 65°C for 20 minutes[3][4]
Cofactor Mg²⁺[3]
Isoschizomers HindII[5]
HincII Methyltransferase (M.HincII)

M.HincII is an adenine-specific methyltransferase that recognizes the same 5'-GTYRAC-3' sequence as the restriction enzyme. It transfers a methyl group from S-adenosyl-L-methionine (SAM) to the N6 position of an adenine (B156593) residue within the recognition sequence.

Table 2: Quantitative Data for HincII Methyltransferase

PropertyValueReferences
Recognition Sequence 5'-GTYRAC-3'[2]
Methylated Base N6-methyladenine[2]
Molecular Weight 55,330 Da (calculated from amino acid sequence)[2]
Sensitivity to DNA Methylation

The activity of the HincII restriction endonuclease is sensitive to the methylation status of its recognition sequence and flanking bases. This property is particularly relevant for studies involving mammalian DNA, where CpG methylation is a common epigenetic modification.

Table 3: HincII Sensitivity to Different Types of Methylation

Methylation TypeEffect on HincII ActivityReferences
dam (GATC) Not sensitive[4]
dcm (CCWGG) Not sensitive[4]
CpG Blocked by some overlapping combinations. Sensitive to methylation of a cytosine immediately 5' to the recognition sequence.[4][6]

Genetic Organization

The genes encoding the HincII restriction endonuclease (hincIIR) and methyltransferase (hincIIM) are located adjacently on the Haemophilus influenzae Rc chromosome. A notable feature of this system is the overlap of the two genes by a single base pair.[2] While the genetic organization is known, the specific regulatory mechanisms governing the expression of the HincII R-M system have not been extensively characterized in the literature.

HincII_Genetic_Organization cluster_HincII_operon HincII Restriction-Modification Locus M_HincII hincIIM (1506 bp) Methyltransferase R_HincII hincIIR (774 bp) Endonuclease note The hincIIM and hincIIR genes overlap by a single base pair.

Genetic organization of the HincII R-M system.

Signaling Pathways and Logical Relationships

The core function of the HincII R-M system is to discriminate between self and non-self DNA. This is achieved through a coordinated action of the methyltransferase and the restriction endonuclease.

R_M_System_Logic cluster_host Host Bacterium cluster_foreign Foreign DNA Host_DNA Host DNA (GTYRAC sites) R_HincII R.HincII (Endonuclease) Host_DNA->R_HincII Protected from cleavage M_HincII M.HincII (Methyltransferase) M_HincII->Host_DNA Methylates Foreign_DNA Foreign DNA (unmethylated GTYRAC sites) R_HincII->Foreign_DNA Cleaves Degradation DNA Degradation Foreign_DNA->Degradation Leads to

Logical flow of the HincII R-M system's defense mechanism.

Experimental Protocols

Standard HincII Restriction Digestion Protocol

This protocol outlines the steps for a typical analytical or preparative digestion of DNA using HincII.

Materials:

  • HincII restriction enzyme

  • 10x reaction buffer (e.g., NEBuffer rCutSmart™, or specific buffer provided by the manufacturer)

  • DNA sample (plasmid, PCR product, or genomic DNA)

  • Nuclease-free water

  • Loading dye for gel electrophoresis

  • Agarose (B213101) gel and electrophoresis system

  • DNA size standard (ladder)

Methodology:

  • Reaction Setup: On ice, combine the following components in a microcentrifuge tube. The volumes can be scaled as needed. For a typical 20 µL reaction:

    • Nuclease-free water: to a final volume of 20 µL

    • 10x Reaction Buffer: 2 µL

    • DNA: 1 µg

    • HincII enzyme: 1 µL (typically 5-10 units)

    Note: The volume of the enzyme should not exceed 10% of the total reaction volume to prevent potential star activity due to high glycerol (B35011) concentrations.[5]

  • Incubation: Mix the reaction gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube. Incubate the reaction at 37°C for 1 hour. For larger DNA substrates like genomic DNA, or for complete digestion of supercoiled plasmids, the incubation time may be extended, or more enzyme may be added.[3]

  • Stopping the Reaction: To stop the digestion, either add EDTA to a final concentration of 10 mM or heat-inactivate the enzyme at 65°C for 20 minutes.[3]

  • Analysis: Add loading dye to the reaction and analyze the digested DNA fragments by agarose gel electrophoresis alongside a DNA size standard.

Restriction_Digest_Workflow Start Start Setup Set up reaction on ice: DNA, Buffer, Water, Enzyme Start->Setup Incubate Incubate at 37°C for 1 hour Setup->Incubate Stop Stop reaction: Heat inactivation (65°C) or EDTA Incubate->Stop Analyze Analyze by - Agarose gel electrophoresis - Ligation - PCR Stop->Analyze End End Analyze->End

Experimental workflow for a standard HincII restriction digest.
Protocol for Methylation-Sensitive Restriction Analysis (MSRA) using HincII

This protocol provides a framework for analyzing the methylation status of HincII sites within a specific DNA region, often used in epigenetic studies.

Materials:

  • Genomic DNA sample

  • HincII restriction enzyme

  • 10x reaction buffer

  • A methylation-insensitive isoschizomer (if available and suitable for the experimental design) or a parallel mock digest.

  • PCR primers flanking the HincII site of interest

  • PCR master mix

  • Nuclease-free water

  • Agarose gel and electrophoresis system

Methodology:

  • DNA Digestion: Set up three parallel reactions for each DNA sample:

    • HincII Digest: 1 µg of genomic DNA, 10x buffer, HincII enzyme, and nuclease-free water.

    • Mock Digest: 1 µg of genomic DNA, 10x buffer, and nuclease-free water (no enzyme). This serves as a control for PCR amplification.

    • (Optional) Isoschizomer Digest: If a methylation-insensitive isoschizomer is used, set up a third digest with this enzyme.

  • Incubation: Incubate all reactions at 37°C for 4-16 hours to ensure complete digestion of the genomic DNA.

  • Enzyme Inactivation: Heat-inactivate the enzyme(s) at 65°C for 20 minutes.

  • PCR Amplification: Use a small aliquot (e.g., 1-2 µL) of the digested DNA as a template for PCR using primers that flank the HincII recognition site of interest.

  • Analysis: Analyze the PCR products by agarose gel electrophoresis.

    • Interpretation:

      • If the HincII site is unmethylated , the DNA will be cleaved by HincII, and no PCR product will be amplified.

      • If the HincII site is methylated , HincII will be blocked, the DNA will remain intact, and a PCR product will be amplified.

      • The mock digest should always yield a PCR product, confirming the integrity of the DNA and the PCR reaction.

Troubleshooting Common Issues with HincII Digestion

Table 4: Troubleshooting Guide for HincII Restriction Digests

IssuePossible Cause(s)Suggested Solution(s)
Incomplete or no digestion - Inactive enzyme (improper storage or handling)- Inhibitors in the DNA preparation (salts, ethanol, etc.)- Methylation at or near the recognition site- Check enzyme activity with a control plasmid.- Re-purify the DNA sample.- Be aware of the methylation sensitivity of HincII, especially with mammalian genomic DNA.
Unexpected bands (star activity) - High glycerol concentration (>10%)- Prolonged incubation time- Incorrect buffer conditions- Ensure the enzyme volume is less than 1/10th of the total reaction volume.- Reduce the incubation time.- Use the recommended reaction buffer.
Smeared bands on the gel - Nuclease contamination- DNA degradation- Use sterile techniques and nuclease-free reagents.- Check the integrity of the input DNA on a separate gel.

Conclusion

The HincII restriction-modification system is a robust and well-understood tool in molecular biology. Its defined recognition sequence, blunt-end cleavage, and sensitivity to CpG methylation make it valuable for a range of applications, from routine cloning to epigenetic analysis. This guide provides the essential technical information and protocols to effectively utilize the HincII system in a research or drug development setting. A thorough understanding of its properties and potential limitations, such as its sensitivity to methylation, is crucial for successful experimental design and data interpretation.

References

An In-depth Technical Guide to the Core Kinetics and Thermodynamics of the HincII Restriction Endonuclease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HincII, a Type II restriction endonuclease isolated from Haemophilus influenzae Rc, is a vital tool in molecular biology, recognizing the degenerate palindromic sequence GTYRAC (where Y is a pyrimidine (B1678525) and R is a purine) and cleaving downstream of the pyrimidine to produce blunt ends.[1] This guide provides a comprehensive overview of the known kinetic and thermodynamic properties of HincII, intended for researchers, scientists, and professionals in drug development. While specific quantitative kinetic and thermodynamic parameters for the wild-type enzyme are not extensively documented in publicly available literature, this guide synthesizes existing data, outlines detailed experimental protocols for their determination, and presents the broader context of restriction enzyme function.

Introduction to HincII

HincII is a key component of the restriction-modification (R-M) system in Haemophilus influenzae, which serves as a defense mechanism against foreign DNA, such as bacteriophage genomes.[1][2] The R-M system comprises the HincII restriction endonuclease (R.HincII) and a corresponding methyltransferase (M.HincII). The methyltransferase modifies the host DNA at the same recognition sequence, thereby protecting it from cleavage by the endonuclease.

The endonuclease, a protein of 258 amino acid residues, recognizes the six-base pair sequence 5'-GTYRAC-3' and its complementary strand 3'-CARYTG-5'.[2] Cleavage occurs between the pyrimidine (Y) and the purine (B94841) (R), generating blunt-ended DNA fragments. This property makes HincII a valuable reagent in various molecular cloning and DNA mapping applications.

HincII Enzyme Kinetics

Michaelis-Menten Kinetics

The catalytic action of many enzymes, including restriction endonucleases, can be described by the Michaelis-Menten model. This model relates the initial reaction velocity (V₀) to the substrate concentration ([S]) through the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

A study on the Q138F mutant of HincII, where glutamine at position 138 was replaced by phenylalanine, investigated its cleavage activity on different cognate DNA sequences.[3][4] While not providing specific Km and Vmax values, the research demonstrated altered cleavage preferences compared to the wild-type enzyme, highlighting the role of specific amino acid residues in substrate recognition and catalysis.[3]

Table 1: Summary of HincII General Kinetic and Reaction Properties

ParameterValue/CharacteristicCitation
Recognition Sequence 5'-GTYRAC-3'[1]
Cleavage Site GTY↓RAC[1]
Optimal Temperature 37°C[5]
Heat Inactivation 65°C for 20 minutes[5]
Cofactor Mg²⁺[5]
Methylation Sensitivity Blocked by some overlapping CpG methylation. Not sensitive to dam or dcm methylation.[5]
Factors Influencing HincII Activity

Several factors can influence the catalytic efficiency of HincII:

  • Temperature: The optimal temperature for HincII activity is 37°C.[5]

  • pH and Buffer Composition: Commercial suppliers recommend using specific buffers to ensure optimal enzyme activity. For instance, NEB's rCutSmart™ Buffer contains 50 mM Potassium Acetate, 20 mM Tris-acetate, 10 mM Magnesium Acetate, and 100 µg/ml Recombinant Albumin (pH 7.9 @ 25°C).[5]

  • Salt Concentration: The ionic strength of the reaction buffer can significantly impact enzyme activity.

  • Substrate Methylation: The activity of HincII can be inhibited by certain patterns of CpG methylation within or near its recognition sequence.[6][7]

HincII Enzyme Thermodynamics

The thermodynamics of the HincII-DNA interaction govern the stability and specificity of binding and the subsequent cleavage reaction. Key thermodynamic parameters include the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These parameters provide a deeper understanding of the forces driving the interaction.

Currently, there is a lack of specific experimental thermodynamic data for HincII in the public domain. However, general principles of protein-DNA interactions and data from other restriction enzymes can provide a framework for understanding the thermodynamics of HincII.

  • Enthalpy (ΔH): Represents the heat change upon binding. Favorable enthalpic contributions often arise from the formation of hydrogen bonds and van der Waals interactions between the enzyme and the DNA.

  • Entropy (ΔS): Reflects the change in disorder of the system upon binding. A positive entropy change, which is favorable for binding, can result from the release of water molecules from the protein and DNA surfaces (the hydrophobic effect).

  • Gibbs Free Energy (ΔG): Determines the spontaneity of the binding process (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous and favorable interaction.

Table 2: General Thermodynamic Parameters in Protein-DNA Interactions

ParameterDescriptionSignificance
ΔG (Gibbs Free Energy) Overall energy change of the binding reaction.A negative value indicates a spontaneous reaction.
ΔH (Enthalpy) Heat absorbed or released during binding.Reflects changes in bonding (e.g., hydrogen bonds, van der Waals forces).
ΔS (Entropy) Change in the randomness or disorder of the system.Often driven by the hydrophobic effect and changes in conformational freedom.
ΔCp (Heat Capacity) Change in heat capacity upon binding.Provides information about changes in hydration and protein conformation.

Experimental Protocols

For researchers aiming to determine the kinetic and thermodynamic parameters of HincII, the following generalized protocols can be adapted.

Protocol for Determining Michaelis-Menten Parameters (Km and Vmax)

This protocol is based on a discontinuous enzyme assay followed by gel electrophoresis to quantify the amount of cleaved DNA over time.

Materials:

  • Purified HincII enzyme of known concentration

  • DNA substrate (e.g., a linearized plasmid or a synthetic oligonucleotide containing a single HincII recognition site) of known concentration

  • 10x Reaction Buffer (e.g., NEB rCutSmart™ Buffer)[5]

  • Nuclease-free water

  • Quenching solution (e.g., 0.5 M EDTA)

  • Agarose (B213101) gel electrophoresis system

  • DNA staining dye (e.g., SYBR Safe or Ethidium Bromide)

  • Gel imaging system and quantification software (e.g., ImageJ)

Procedure:

  • Reaction Setup: Prepare a series of reaction mixtures with varying concentrations of the DNA substrate. For each substrate concentration, prepare a master mix containing the reaction buffer and nuclease-free water.

  • Enzyme Addition: Initiate the reactions by adding a fixed, low concentration of HincII to each tube. Ensure the enzyme concentration is significantly lower than the lowest substrate concentration to maintain steady-state conditions.

  • Incubation and Time Points: Incubate the reactions at 37°C. At specific time intervals (e.g., 0, 1, 2, 5, 10, 20 minutes), remove an aliquot from each reaction and stop the reaction by adding the quenching solution.

  • Gel Electrophoresis: Load the quenched samples onto an agarose gel. Also load known amounts of uncut and fully cut substrate as standards for quantification.

  • Quantification: After electrophoresis, stain the gel and visualize the DNA bands. Quantify the intensity of the substrate and product bands for each time point using gel imaging software.

  • Data Analysis:

    • Convert the band intensities to concentrations using the standards.

    • For each substrate concentration, plot the concentration of the product formed against time. The initial velocity (V₀) is the slope of the linear portion of this curve.

    • Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression to determine the values of Km and Vmax.

EnzymeKineticsWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Substrate Dilutions C Add HincII to Initiate A->C B Prepare Master Mix (Buffer, Water) B->C D Incubate at 37°C C->D E Take Time Points & Quench D->E F Agarose Gel Electrophoresis E->F G Quantify Bands F->G H Calculate Initial Velocities G->H I Plot V₀ vs. [S] & Fit to Michaelis-Menten Equation H->I

Caption: Workflow for determining HincII kinetic parameters.

Protocol for Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular interactions, allowing for the determination of binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

Materials:

  • Isothermal Titration Calorimeter

  • Purified HincII enzyme, dialyzed extensively against the reaction buffer

  • Synthetic DNA oligonucleotide containing the HincII recognition site, dissolved in the same dialysis buffer

  • Reaction buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.5)

Procedure:

  • Sample Preparation: Prepare the HincII solution (typically in the sample cell) and the DNA solution (in the syringe). The concentrations should be chosen based on the expected binding affinity.

  • Instrument Setup: Equilibrate the ITC instrument at the desired temperature (e.g., 25°C).

  • Titration: Perform a series of small injections of the DNA solution into the HincII solution. The heat change associated with each injection is measured.

  • Control Titration: Perform a control titration by injecting the DNA solution into the buffer alone to account for the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Integrate the heat change for each injection to obtain a binding isotherm (heat per mole of injectant vs. molar ratio).

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, and n.

    • Calculate ΔG and ΔS using the equations: ΔG = -RTln(Ka) (where Ka = 1/Kd) and ΔG = ΔH - TΔS.

ITCWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare HincII in Cell C Titrate DNA into HincII A->C B Prepare DNA in Syringe B->C D Measure Heat Change C->D E Generate Binding Isotherm D->E F Fit Data to Binding Model E->F G Determine ΔH, K_d, n F->G H Calculate ΔG and ΔS G->H

Caption: Workflow for ITC analysis of HincII-DNA binding.

HincII in the Context of Restriction-Modification Systems

HincII does not operate in isolation within the cell. It is part of a finely tuned defense mechanism. The interplay between the restriction endonuclease and its cognate methyltransferase is crucial for the survival of the bacterium.

RM_System Foreign DNA Foreign DNA HincII Endonuclease HincII Endonuclease Foreign DNA->HincII Endonuclease Unmethylated Recognition Site Host DNA Host DNA HincII Methyltransferase HincII Methyltransferase Host DNA->HincII Methyltransferase Recognition Site Cleavage Cleavage HincII Endonuclease->Cleavage Methylation Methylation HincII Methyltransferase->Methylation Degradation Degradation Cleavage->Degradation Methylation->Host DNA Protection Protection Methylation->Protection Protection->HincII Endonuclease Inhibits Cleavage

References

An In-Depth Technical Guide to the Crystal Structure Analysis of HincII

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of the Type II restriction endonuclease HincII. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the structural basis of HincII function, the experimental protocols for its structural determination, and the key molecular interactions that govern its activity.

Introduction to HincII

HincII is a Type II restriction endonuclease isolated from Haemophilus influenzae Rc that recognizes the degenerate DNA sequence 5'-GTYRAC-3' (where Y is a pyrimidine (B1678525) and R is a purine) and cleaves it in the center to produce blunt ends. The enzyme functions as a homodimer and plays a crucial role in the bacterial defense system against foreign DNA. Understanding the three-dimensional structure of HincII is paramount for elucidating its mechanism of DNA recognition and cleavage, which can inform protein engineering efforts and the development of novel molecular biology tools.

Quantitative Crystallographic Data

The crystal structures of HincII in its unliganded form and in complex with cognate DNA have been determined by X-ray crystallography. The following tables summarize the key data collection and refinement statistics for these structures, providing a quantitative basis for comparison and analysis.

Table 1: Crystallographic Data for HincII Structures

PDB IDDescriptionResolution (Å)R-work / R-freeSpace GroupUnit Cell Dimensions (Å, °)
2EITUnliganded HincII2.100.208 / 0.267P2₁2₁2₁a=50.2, b=63.5, c=76.8, α=β=γ=90
1KC6HincII bound to cognate DNA2.600.219 / 0.285P2₁2₁2₁a=66.8, b=157.3, c=178.2, α=β=γ=90
1XHVHincII bound to cleaved cognate DNA with Mn²⁺2.500.213 / 0.270I2₁2₁2₁a=66.8, b=157.3, c=178.2, α=β=γ=90

Experimental Protocols

The determination of the HincII crystal structure involved a series of meticulous experimental procedures, from protein expression and purification to crystallization and X-ray diffraction analysis. The following sections provide detailed methodologies for these key experiments.

Protein Expression and Purification

The HincII endonuclease is recombinantly expressed in Escherichia coli for structural studies.

  • Gene Cloning and Expression Vector: The gene encoding HincII from Haemophilus influenzae Rc was cloned into an E. coli expression vector.[1][2] The expression is typically driven by an inducible promoter, such as the T7 promoter, allowing for high-level production of the recombinant protein.

  • Host Strain and Culture Conditions: The expression vector is transformed into a suitable E. coli host strain, such as BL21(DE3). Cells are grown in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with vigorous shaking. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density at 600 nm (OD₆₀₀) reaches mid-log phase (approximately 0.6-0.8). The culture is then incubated for several more hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

  • Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol (B35011), 1 mM DTT) containing protease inhibitors. The cells are lysed by sonication or high-pressure homogenization. The cell lysate is then clarified by ultracentrifugation to remove cell debris and insoluble material.

  • Chromatographic Purification: The soluble HincII protein is purified using a multi-step chromatography protocol. A common strategy involves:

    • Affinity Chromatography: If the protein is expressed with an affinity tag (e.g., His-tag), immobilized metal affinity chromatography (IMAC) is used as the initial capture step.

    • Ion-Exchange Chromatography: The protein is further purified using cation or anion exchange chromatography, depending on its isoelectric point. A salt gradient is used to elute the bound protein.

    • Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography (gel filtration) to separate the HincII dimer from any remaining contaminants and aggregates, ensuring a homogenous sample for crystallization. The protein is eluted in a buffer suitable for crystallization (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT). Protein purity is assessed by SDS-PAGE.

Crystallization

Crystallization of HincII, both alone and in complex with DNA, is a critical step for structural analysis.

  • Sample Preparation: Purified HincII is concentrated to a suitable concentration, typically 5-15 mg/mL. For co-crystallization with DNA, a synthetic oligonucleotide duplex containing the HincII recognition sequence is prepared and mixed with the protein in a slight molar excess.

  • Crystallization Method: The hanging drop vapor diffusion method is commonly employed. A small drop (1-2 µL) of the protein or protein-DNA complex solution is mixed with an equal volume of a reservoir solution and suspended over the reservoir.

  • Crystallization Conditions: The specific conditions that yield diffraction-quality crystals vary. For the HincII-DNA complex (PDB: 1KC6), crystals were grown from solutions containing polyethylene (B3416737) glycol (PEG) as the precipitant at a slightly acidic pH. Optimization of precipitant concentration, pH, and the addition of salts are often necessary to obtain well-ordered crystals.

X-ray Data Collection and Processing
  • Crystal Handling and Cryo-protection: Crystals are carefully harvested from the crystallization drops and flash-cooled in liquid nitrogen to minimize radiation damage during X-ray exposure. A cryoprotectant, typically a solution containing a high concentration of the precipitant from the crystallization condition supplemented with a cryo-agent like glycerol or ethylene (B1197577) glycol, is used to prevent ice formation.

  • Data Collection: X-ray diffraction data are collected at a synchrotron radiation source. The crystal is mounted on a goniometer and rotated in the X-ray beam. A series of diffraction images are recorded on a detector.

  • Data Processing: The diffraction images are processed using software packages such as HKL2000 or XDS. This involves indexing the diffraction spots, integrating their intensities, and scaling the data to produce a final reflection file containing the structure factor amplitudes.

Structure Determination and Refinement
  • Phasing: The phase information, which is lost during the diffraction experiment, is recovered using methods such as Molecular Replacement (MR), if a homologous structure is available, or experimental phasing techniques like Single- or Multi-wavelength Anomalous Dispersion (SAD/MAD).

  • Model Building and Refinement: An initial atomic model is built into the electron density map using software like Coot. The model is then refined using programs such as PHENIX or REFMAC5. This iterative process involves adjusting the atomic coordinates and B-factors to improve the fit of the model to the experimental data, while maintaining proper stereochemistry. The quality of the final model is assessed by metrics such as R-work and R-free.

Structural Features and Molecular Interactions

The crystal structures of HincII have revealed key insights into its function. The enzyme forms a symmetrical dimer with a large cleft that accommodates the DNA substrate. Upon DNA binding, HincII undergoes a conformational change, leading to a more compact structure that envelops the DNA.[3] Specific amino acid residues in the active site are responsible for catalysis, involving the coordination of divalent metal ions (e.g., Mg²⁺) that are essential for phosphodiester bond cleavage. The degenerate recognition of the central pyrimidine-purine step in the recognition sequence is achieved through indirect readout, where the enzyme recognizes the conformational properties of the DNA rather than making direct base contacts.

Experimental and Logical Workflows

The following diagrams illustrate the key workflows and logical relationships in HincII crystal structure analysis.

Experimental_Workflow cluster_protein_production Protein Production cluster_purification Purification cluster_crystallization Crystallization cluster_structure_determination Structure Determination cloning Gene Cloning expression Protein Expression in E. coli cloning->expression lysis Cell Lysis & Clarification expression->lysis affinity Affinity Chromatography lysis->affinity ion_exchange Ion-Exchange Chromatography affinity->ion_exchange sec Size-Exclusion Chromatography ion_exchange->sec screening Crystallization Screening sec->screening optimization Crystal Optimization screening->optimization data_collection X-ray Data Collection optimization->data_collection phasing Phasing data_collection->phasing model_building Model Building & Refinement phasing->model_building validation Structure Validation model_building->validation final_structure final_structure validation->final_structure Final Structure (PDB)

Caption: Experimental workflow for HincII crystal structure determination.

Logical_Relationship cluster_domains Functional Domains cluster_active_site Active Site Components cluster_dna_interaction DNA Interaction HincII_Dimer HincII Homodimer Catalytic_Domain Catalytic Domain HincII_Dimer->Catalytic_Domain DNA_Binding_Domain DNA Binding & Recognition Domain HincII_Dimer->DNA_Binding_Domain Catalytic_Residues Key Catalytic Residues (e.g., Asp, Glu, Lys) Catalytic_Domain->Catalytic_Residues Metal_Ions Divalent Metal Ions (Mg²⁺) Catalytic_Domain->Metal_Ions Recognition_Sequence Cognate DNA Sequence (5'-GTYRAC-3') DNA_Binding_Domain->Recognition_Sequence Direct_Readout Direct Readout (Base-specific contacts) DNA_Binding_Domain->Direct_Readout Indirect_Readout Indirect Readout (DNA conformation) DNA_Binding_Domain->Indirect_Readout Catalytic_Residues->Metal_Ions Metal_Ions->Recognition_Sequence Cleavage Recognition_Sequence->Direct_Readout Recognition_Sequence->Indirect_Readout

Caption: Logical relationship of HincII structural and functional elements.

References

An In-depth Technical Guide to Hinc II: Catalytic Activity and Cofactors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hinc II is a Type II restriction endonuclease derived from Haemophilus influenzae Rc that recognizes the degenerate, palindromic DNA sequence 5'-GTYRAC-3' (where Y is a pyrimidine (B1678525) and R is a purine) and cleaves in the center of this sequence to produce blunt ends.[1] This enzyme is a valuable tool in molecular biology for DNA mapping, cloning, and various genetic engineering applications. This technical guide provides a comprehensive overview of the catalytic activity of this compound, its cofactor requirements, and detailed experimental protocols for its use and analysis.

Catalytic Activity and Specificity

This compound functions as a homodimer to recognize and cleave its specific DNA sequence.[1] The recognition process involves the intercalation of glutamine side chains into the major groove of the DNA, which induces a conformational change in both the protein and the DNA.[1] This interaction facilitates the precise positioning of the catalytic machinery for phosphodiester bond cleavage.

Quantitative Catalytic Parameters

Precise Michaelis-Menten kinetic parameters for this compound, such as the turnover number (kcat) and Michaelis constant (Km), are not extensively reported in publicly available literature. However, the enzyme's activity is typically quantified in "units." One unit of this compound is universally defined as the amount of enzyme required to completely digest 1 µg of Lambda DNA in one hour at 37°C in a 50 µL reaction volume.[2][3][4][5][6]

Table 1: this compound Activity and Recognition Sequence

ParameterValue
Recognition Sequence5'-GTYRAC-3' (Y=C/T, R=A/G)
Cleavage SiteGTY
Cut TypeBlunt End
Source OrganismHaemophilus influenzae Rc

Cofactor Requirements

Like most Type II restriction endonucleases, the catalytic activity of this compound is critically dependent on the presence of divalent metal cations.

Essential Cofactors

Magnesium ions (Mg²⁺) are the essential cofactor for this compound activity. They are directly involved in the catalytic mechanism, facilitating the hydrolysis of the phosphodiester bonds. Manganese ions (Mn²⁺) can also serve as a cofactor for the enzyme.

Inhibitory Cations

Calcium ions (Ca²⁺) have been shown to inhibit the cleavage reaction of this compound. While Ca²⁺ can bind to the active site and may play a role in stabilizing the enzyme-DNA complex, it prevents the catalytic hydrolysis from occurring.

Table 2: Cofactor Requirements and Effects on this compound Activity

Divalent CationRole in this compound ActivityOptimal Concentration
Magnesium (Mg²⁺)Required CofactorTypically 5-10 mM in reaction buffers
Manganese (Mn²⁺)Can substitute for Mg²⁺Not typically used in standard protocols
Calcium (Ca²⁺)InhibitoryAvoid in reaction buffers

Catalytic Mechanism

The catalytic mechanism of this compound involves the hydrolysis of the phosphodiester backbone of the DNA within its recognition sequence. While a detailed step-by-step mechanism specific to this compound is not fully elucidated, structural studies and comparison with other Type II restriction enzymes provide significant insights.

A crystal structure of this compound bound to its cognate DNA with Ca²⁺ has revealed key features of the active site. A calcium ion-ligated water molecule is positioned to act as the nucleophile in the phosphodiester bond cleavage.[7] This water molecule is within hydrogen bonding distance of the conserved active site residue Lysine 129 (Lys129).[7] It is proposed that Lys129, along with the divalent metal cofactor (typically Mg²⁺), activates this water molecule for a nucleophilic attack on the scissile phosphate. The reaction proceeds through a pentavalent transition state, ultimately leading to the cleavage of the phosphodiester bond and the generation of a 5'-phosphate and a 3'-hydroxyl group on the resulting DNA fragments.

HincII_Catalytic_Workflow cluster_0 Enzyme-Substrate Binding cluster_1 Catalysis cluster_2 Product Release HincII_Dimer This compound Dimer ES_Complex Enzyme-Substrate Complex HincII_Dimer->ES_Complex Binds DNA_Substrate DNA Substrate (with GTYRAC site) DNA_Substrate->ES_Complex Cofactor_Binding Mg²⁺ Cofactor Binding ES_Complex->Cofactor_Binding Conformational_Change Conformational Change (DNA & Protein) Cofactor_Binding->Conformational_Change Hydrolysis Phosphodiester Bond Hydrolysis Conformational_Change->Hydrolysis Cleaved_DNA Cleaved DNA Products (Blunt Ends) Hydrolysis->Cleaved_DNA Enzyme_Release This compound Release Cleaved_DNA->Enzyme_Release HincII_Kinetics_Assay_Workflow Start Start Reaction_Setup Set up reactions with varying substrate concentrations Start->Reaction_Setup Time_Course Incubate and stop reactions at different time points Reaction_Setup->Time_Course Gel_Electrophoresis Separate substrate and products on an agarose (B213101) gel Time_Course->Gel_Electrophoresis Imaging Stain and image the gel Gel_Electrophoresis->Imaging Quantification Quantify band intensities using image analysis software Imaging->Quantification Data_Analysis Calculate initial velocities (V₀) Quantification->Data_Analysis Michaelis_Menten Plot V₀ vs. [S] and fit to Michaelis-Menten equation Data_Analysis->Michaelis_Menten Determine_Parameters Determine Vmax and Km Michaelis_Menten->Determine_Parameters Calculate_kcat Calculate kcat = Vmax / [E] Determine_Parameters->Calculate_kcat End End Calculate_kcat->End

References

An In-depth Technical Guide to the Hinc II DNA Binding and Cleavage Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanisms underpinning the Type II restriction endonuclease, Hinc II. It details the processes of DNA recognition, binding, and catalytic cleavage, summarizes key quantitative data, and provides detailed protocols for relevant experimental procedures.

Molecular Mechanism of this compound

This compound, derived from Haemophilus influenzae Rc, is a homodimeric Type II restriction enzyme that recognizes a specific, palindromic DNA sequence and cleaves it to produce blunt ends.[1][2][3][4][5] Its function is a multi-step process involving precise DNA recognition, significant protein conformational changes, and catalytic hydrolysis of the phosphodiester backbone.

DNA Recognition and Binding

This compound recognizes the six-base-pair, palindromic sequence 5'-GTYRAC-3', where 'Y' represents a pyrimidine (B1678525) (C or T) and 'R' denotes a purine (B94841) (A or G).[3][6] The cleavage occurs symmetrically within this site, between the pyrimidine and purine residues.[6][7]

Structurally, this compound belongs to the β-evolutionary branch of PD...D/ExK restriction enzymes.[8] Unlike enzymes that primarily interact with the major groove of DNA, this compound approaches its target from the minor groove and subsequently wraps its structural "arms" into the major groove to encircle the DNA.[8]

The binding process induces a significant conformational change in the enzyme, a classic example of "induced fit".[5] Crystal structure analysis of the unliganded and DNA-bound forms of this compound reveals that upon binding to its cognate sequence, the two monomers of the dimer rotate towards each other by approximately 11 degrees each, resulting in a total rotation of 22 degrees.[1] This creates a more compact, "closed" conformation tightly associated with the DNA substrate, which is essential for positioning the catalytic residues correctly for cleavage.[1]

cluster_0 DNA Binding and Conformational Change cluster_1 Unliganded Unliganded this compound (Dimer, Open Conformation) Complex This compound-DNA Complex (Closed Conformation) Unliganded->Complex Binding Unliganded->Complex ~22° Rotation of Subunits DNA Cognate DNA (5'-GTYRAC-3') DNA->Complex

Caption: this compound binds its cognate DNA, inducing a significant rotational conformational change.

Catalytic Cleavage

Like most Type II restriction endonucleases, this compound requires a divalent cation, typically Mg²⁺, as an essential cofactor for its catalytic activity.[8][9] The Mg²⁺ ions are coordinated within the active site and play a crucial role in activating a water molecule for nucleophilic attack on the target phosphodiester bond.[9]

The cleavage mechanism proceeds via hydrolysis with an inversion of stereoconfiguration at the phosphorus atom.[8] This stereochemical outcome strongly indicates a single-step, direct hydrolysis mechanism, ruling out the formation of a covalent enzyme-DNA intermediate.[8] This process occurs on both strands of the DNA, resulting in a double-strand break that produces blunt ends (5'-GTY | RAC-3').

cluster_0 Phosphodiester Bond Cleavage Complex This compound-DNA-Mg²⁺ Complex H2O Water Molecule Activation Complex->H2O Attack Nucleophilic Attack on Phosphorus H2O->Attack Hydrolysis Phosphodiester Bond Hydrolysis Attack->Hydrolysis Products Cleaved DNA (Blunt Ends) + This compound Hydrolysis->Products

Caption: The catalytic mechanism of this compound involving Mg²⁺-mediated water activation.

Factors Influencing this compound Activity

DNA Methylation

This compound's activity is highly sensitive to the methylation status of its recognition sequence and flanking regions.

  • CpG Methylation: The enzyme's activity can be blocked by certain combinations of overlapping CpG methylation.[2]

  • Adenine (B156593) Methylation: Methylation of the adenine within the recognition sequence (GTPyPuA C) is known to inhibit cleavage.[6] Specifically, HincII does not cut sequences containing N6-methyladenine (GTPyPum6A C).[10]

  • Flanking Cytosine Methylation: this compound is also sensitive to the methylation of cytosine residues located immediately 5' to its recognition sequence.[6][11] For example, methylation of the initial cytosine in the sequence C GTCGACC can inhibit digestion.[6] However, methylation of an internal cytosine within the recognition site (e.g., in GTCGAC) does not appear to affect the enzyme's activity.[6]

Star Activity

Under non-optimal reaction conditions, this compound can exhibit "star activity," where it cleaves sequences that are similar but not identical to its canonical recognition site.[12] Factors that can promote star activity include:

  • High enzyme concentration

  • High glycerol (B35011) concentration (typically >5%)[12]

  • Prolonged incubation times[12]

  • Sub-optimal buffer pH or ionic strength

Quantitative and Qualitative Properties

PropertyDescriptionReference(s)
Source Organism Haemophilus influenzae Rc[2][3][4]
Recognition Sequence 5'-GTYRAC-3' (Y=C/T, R=A/G)[3][6]
Cleavage Site 5'-GTY↓RAC-3' (Produces blunt ends)[7]
Structure Homodimer[1][5]
Cofactor Requires Mg²⁺; Mn²⁺ can also be used.[8][9]
Unit Definition 1 unit digests 1 µg of Lambda DNA in 1 hour at 37°C in a 50 µL reaction.[2][4][7][10][13][14]
Heat Inactivation Yes, at 65°C for 20 minutes.[2][7][10]
Methylation Sensitivity Blocked by certain CpG, adenine (m6A), and 5' flanking cytosine methylation.[2][6][10]
dam/dcm Methylation Not sensitive.[2]

Key Experimental Protocols

Standard this compound Restriction Digest

This protocol outlines the standard procedure for digesting a DNA sample with this compound.

Methodology:

  • Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents on ice, adding the enzyme last:

    • Nuclease-free water: to a final volume of 50 µL

    • 10X Reaction Buffer (e.g., NEB rCutSmart™): 5 µL

    • DNA Substrate: up to 1 µg

    • This compound Enzyme: 1 µL (typically 10 units)

  • Mixing: Gently mix the components by pipetting up and down. Do not vortex.[7][13]

  • Incubation: Incubate the reaction at 37°C for 5-15 minutes for rapid digestion or up to 1 hour for standard digestion.[7][13]

  • Stopping the Reaction: Terminate the digestion by one of the following methods:

    • Heat Inactivation: Incubate at 65°C for 20 minutes.[2]

    • EDTA Addition: Add EDTA to a final concentration of ~20 mM to chelate Mg²⁺ ions.[7]

  • Analysis: The digested DNA fragments can be analyzed by agarose (B213101) gel electrophoresis.

cluster_0 Restriction Digest Workflow A Prepare Mix (DNA, Buffer, H₂O) B Add this compound Enzyme A->B C Incubate at 37°C B->C D Stop Reaction (Heat or EDTA) C->D E Analyze via Gel Electrophoresis D->E

Caption: Standard experimental workflow for DNA digestion using this compound.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of this compound to a DNA fragment. To prevent cleavage, Mg²⁺ is omitted from the binding buffer.

Methodology:

  • Probe Preparation: A short DNA fragment (30-50 bp) containing the GTYRAC sequence is synthesized and end-labeled with a radioactive (e.g., ³²P) or fluorescent tag.

  • Binding Reaction: In a microcentrifuge tube, combine:

    • Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 10% glycerol).

    • Labeled DNA probe (constant, low concentration).

    • Purified this compound protein (titrated across a range of concentrations).

  • Incubation: Incubate at room temperature for 20-30 minutes to allow binding to reach equilibrium.

  • Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run in a cold buffer (e.g., 0.5X TBE).

  • Visualization: Visualize the bands via autoradiography or fluorescence imaging. A "shifted" band, representing the protein-DNA complex, will migrate slower than the free probe.

cluster_0 EMSA Workflow for Binding Analysis A End-Label DNA Probe B Incubate Probe with this compound (No Mg²⁺) A->B C Run on Non-denaturing Polyacrylamide Gel B->C D Visualize Bands (Autoradiography/Fluorescence) C->D E Analyze for Mobility Shift D->E cluster_0 DNase I Footprinting Workflow A End-Label DNA Fragment B Bind this compound to DNA A->B C Partial Digestion with DNase I B->C D Denature and Separate on Sequencing Gel C->D E Identify 'Footprint' (Protected Region) D->E

References

An In-depth Technical Guide to HincII Methylation Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of HincII restriction enzyme methylation sensitivity. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies for utilizing HincII in methylation-related studies.

Core Concepts of HincII

HincII is a Type II restriction endonuclease isolated from Haemophilus influenzae. It recognizes the degenerate DNA sequence 5'-GTYRAC-3' (where 'Y' represents a pyrimidine, i.e., Cytosine or Thymine, and 'R' represents a purine, i.e., Adenine or Guanine) and cleaves within this recognition site.

HincII Profile
PropertyDescription
Enzyme Type Type II Restriction Endonuclease
Recognition Sequence 5'-GTYRAC-3'
Cleavage Site 5'-GTY'RAC-3'
Source Haemophilus influenzae Rc
Reaction Temperature 37°C
Heat Inactivation 65°C for 20 minutes

Methylation Sensitivity of HincII

The activity of HincII is not affected by dam (GATC) or dcm (CCWGG) methylation, which are common in prokaryotic systems.[1][2] However, its cleavage activity is sensitive to CpG methylation, which is a prevalent epigenetic modification in mammalian genomes.[2]

Impact of CpG Methylation on HincII Activity

HincII is inhibited by the methylation of cytosine residues within or adjacent to its recognition sequence. Specifically, methylation at the cytosine in a CpG context can block or reduce the enzyme's efficiency.[3] This sensitivity extends to cytosines located immediately 5' to the recognition sequence.[3][4]

The presence of a methylated cytosine flanked by a guanine (B1146940) at the 3' end of the recognition sequence has been shown to inhibit HincII digestion.[3] Conversely, methylation of an internal cytosine within the recognition sequence does not appear to affect cleavage.[3]

Quantitative Effects of Methylation on HincII Cleavage

Table of Expected HincII Cleavage Outcomes Based on Methylation Status

DNA SubstrateMethylation StatusExpected HincII Cleavage
Plasmid DNA (dam-/dcm-)UnmethylatedComplete Cleavage
Plasmid DNA from dam+/dcm+ E. colidam and dcm methylatedComplete Cleavage
In vitro CpG methylated plasmid DNAMethylated at CpG sites overlapping or 5' to the HincII recognition sequenceNo or Partial Cleavage
Mammalian Genomic DNAEndogenously CpG methylatedPartial to No Cleavage (site-dependent)

Experimental Protocols

Protocol for In Vitro DNA Methylation

This protocol describes the in vitro methylation of a plasmid DNA substrate using a CpG methyltransferase, such as M.SssI, which methylates all cytosine residues within CpG dinucleotides.

Materials:

  • Plasmid DNA (e.g., pUC19)

  • M.SssI CpG Methyltransferase

  • S-Adenosylmethionine (SAM)

  • 10X NEBuffer 2

  • Nuclease-free water

Procedure:

  • Set up the following reaction in a microcentrifuge tube:

    • Plasmid DNA: 1 µg

    • 10X NEBuffer 2: 5 µl

    • SAM (32 mM): 1 µl

    • M.SssI (20 U/µl): 1 µl

    • Nuclease-free water: to a final volume of 50 µl

  • For a mock-methylated control, set up an identical reaction, substituting the M.SssI enzyme with nuclease-free water.

  • Mix gently by pipetting and centrifuge briefly to collect the contents.

  • Incubate the reaction at 37°C for 1 hour.

  • To stop the reaction, heat-inactivate the enzyme at 65°C for 20 minutes.

  • Purify the methylated and mock-methylated DNA using a spin column purification kit or by ethanol (B145695) precipitation.

  • Verify the completion of methylation by digesting a small aliquot with a methylation-sensitive enzyme known to be blocked by CpG methylation (e.g., HpaII) and analyzing the products by agarose (B213101) gel electrophoresis. The methylated DNA should remain uncut.

Protocol for HincII Methylation Sensitivity Assay

This protocol details the steps to assess the sensitivity of HincII to CpG methylation on a given DNA substrate.

Materials:

  • Methylated DNA (from Protocol 3.1)

  • Mock-methylated DNA (from Protocol 3.1)

  • Unmethylated control DNA

  • HincII restriction enzyme

  • 10X rCutSmart™ Buffer

  • Nuclease-free water

  • Agarose gel (1%)

  • DNA loading dye

  • DNA ladder

Procedure:

  • Set up three separate digestion reactions for each DNA substrate (methylated, mock-methylated, and unmethylated):

    • Reaction 1 (HincII digest):

      • DNA: 500 ng

      • 10X rCutSmart™ Buffer: 2 µl

      • HincII (10 U/µl): 1 µl

      • Nuclease-free water: to a final volume of 20 µl

    • Reaction 2 (No Enzyme Control):

      • DNA: 500 ng

      • 10X rCutSmart™ Buffer: 2 µl

      • Nuclease-free water: to a final volume of 20 µl

  • Mix each reaction gently and centrifuge briefly.

  • Incubate all tubes at 37°C for 1 hour.[2]

  • Stop the reactions by adding DNA loading dye.

  • Load the entire volume of each reaction onto a 1% agarose gel, alongside a DNA ladder.

  • Perform electrophoresis to separate the DNA fragments.

  • Visualize the gel using a UV transilluminator or other appropriate imaging system.

Data Analysis:

  • Unmethylated Control: Expect to see distinct DNA fragments corresponding to HincII digestion.

  • Mock-Methylated Control: The digestion pattern should be identical to the unmethylated control.

  • Methylated DNA:

    • Complete Inhibition: A single band corresponding to the undigested plasmid.

    • Partial Inhibition: A mixture of the undigested plasmid band and the fragments seen in the control digest.

  • Quantify the intensity of the bands using densitometry software to calculate the percentage of cleavage and inhibition.

Visualizations

Logical Pathway of HincII Action on DNA

HincII_Action DNA DNA Substrate Recognition Scan for GTYRAC site DNA->Recognition Methylation_Check Methylation at CpG Site? Recognition->Methylation_Check Bind HincII Binds Recognition Site Methylation_Check->Bind No No_Cleavage No Cleavage Methylation_Check->No_Cleavage Yes Cleave DNA Cleavage Bind->Cleave

Caption: Logical workflow of HincII encountering its recognition site.

Experimental Workflow for HincII Methylation Sensitivity Assay

Methylation_Assay_Workflow cluster_prep Substrate Preparation cluster_digest Restriction Digest cluster_analysis Analysis Plasmid Plasmid DNA Methylation In Vitro Methylation (M.SssI) Plasmid->Methylation Mock_Methylation Mock Methylation (No Enzyme) Plasmid->Mock_Methylation Methylated_DNA Methylated DNA Methylation->Methylated_DNA Mock_DNA Mock-Methylated DNA Mock_Methylation->Mock_DNA Digest_Methylated HincII Digest Methylated_DNA->Digest_Methylated Digest_Mock HincII Digest Mock_DNA->Digest_Mock Gel Agarose Gel Electrophoresis Digest_Methylated->Gel Digest_Mock->Gel Quantify Densitometry & Quantification Gel->Quantify Result Determine % Inhibition Quantify->Result

Caption: Experimental workflow for assessing HincII methylation sensitivity.

References

Methodological & Application

Application Notes and Protocols: Hinc II Digestion of Plasmid DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the restriction digestion of plasmid DNA using the Hinc II endonuclease. This compound is a type II restriction enzyme that recognizes the non-palindromic sequence GTYRAC (where Y is C or T, and R is A or G) and cleaves to produce blunt ends. This protocol is essential for various molecular biology workflows, including cloning, genotyping, and restriction mapping.

I. Principle

This compound digestion involves the enzymatic cleavage of plasmid DNA at its specific recognition sites. The reaction is performed by incubating the plasmid DNA with the this compound enzyme in an optimized buffer at a specific temperature. The resulting DNA fragments can then be analyzed by gel electrophoresis or used in downstream applications.

II. Quantitative Data Summary

For optimal this compound activity, it is crucial to use the recommended concentrations and volumes of reagents. The following tables summarize the key quantitative data for setting up a this compound digestion reaction.

Table 1: Standard this compound Digestion Reaction Setup

ComponentRecommended Amount/ConcentrationPurpose
Plasmid DNA0.1 - 1 µgSubstrate for the enzyme
This compound Restriction Enzyme1 - 10 unitsCatalyzes the cleavage of DNA
10X Reaction Buffer1/10th of the final reaction volumeProvides optimal pH, ionic strength, and Mg2+ for enzyme activity
Nuclease-Free WaterTo final volume (e.g., 20-50 µL)Reaction solvent
Bovine Serum Albumin (BSA)~100 µg/ml (if not in buffer)Stabilizes the enzyme

Table 2: this compound Reaction Conditions from Various Suppliers

SupplierRecommended BufferIncubation TemperatureHeat Inactivation
New England Biolabs (NEB)1X rCutSmart™ Buffer37°C[1]65°C for 20 minutes[1]
Thermo Fisher Scientific1X Tango™ Buffer37°C[2]65°C for 20 minutes[2][3]
Takara Bio10X M Buffer37°C[4]65°C for 20 minutes[3]
BMLabosis1x HincII Buffer37°C[5]65°C for 20 minutes[5]
Jena Bioscience1x Universal Buffer (UB)37°C[6]65°C for 20 minutes[6]

III. Experimental Protocol

This protocol provides a step-by-step guide for a standard this compound digestion of plasmid DNA in a total volume of 20 µL.

Materials:

  • Plasmid DNA (0.1 - 1 µg/µL)

  • This compound restriction enzyme (10 units/µL)

  • 10X appropriate reaction buffer (e.g., NEB rCutSmart™ Buffer, Thermo Tango™ Buffer)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Pipettes and tips

  • Water bath or incubator at 37°C

  • Water bath or heat block at 65°C

Procedure:

  • Thaw Reagents: On ice, thaw the 10X reaction buffer, this compound enzyme, and plasmid DNA.

  • Reaction Setup: In a sterile microcentrifuge tube, add the following components in the order listed:

    • Nuclease-free water to bring the final volume to 20 µL.

    • 2 µL of 10X Reaction Buffer.

    • 1 µL of plasmid DNA (containing 0.1 - 1 µg).

    • 1 µL of this compound enzyme (10 units).

  • Mixing: Gently mix the components by pipetting up and down. Do not vortex the reaction mixture as this can denature the enzyme. Briefly centrifuge the tube to collect the reaction mixture at the bottom.

  • Incubation: Incubate the reaction tube at 37°C for 1 hour.[1][2][4][5][7] For larger DNA substrates or to ensure complete digestion, the incubation time can be extended up to 16 hours.[2]

  • Heat Inactivation: To stop the reaction, incubate the tube at 65°C for 20 minutes.[1][3][5][8] This will denature the this compound enzyme.

  • Analysis: The digested DNA is now ready for downstream applications. To visualize the digestion products, an aliquot of the reaction can be mixed with loading dye and analyzed by agarose (B213101) gel electrophoresis.

IV. Visualizations

Diagram 1: this compound Digestion Experimental Workflow

HincII_Digestion_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Digestion cluster_inactivation Termination cluster_analysis Downstream Analysis Thaw Thaw Reagents on Ice (DNA, Buffer, Enzyme) Setup Combine Reagents in Tube: - Nuclease-free Water - 10X Buffer - Plasmid DNA - this compound Enzyme Thaw->Setup Mix Gently Mix & Centrifuge Setup->Mix Incubate Incubate at 37°C (1 hour) Mix->Incubate Inactivate Heat Inactivate at 65°C (20 minutes) Incubate->Inactivate Analyze Agarose Gel Electrophoresis or other applications Inactivate->Analyze

Caption: Workflow for this compound plasmid DNA digestion.

Diagram 2: Logical Relationships in this compound Digestion

HincII_Digestion_Logic cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Plasmid Plasmid DNA Digestion Enzymatic Digestion (37°C) Plasmid->Digestion HincII This compound Enzyme HincII->Digestion Buffer Reaction Buffer Buffer->Digestion Fragments Digested DNA Fragments (Blunt Ends) Digestion->Fragments Cleavage InactiveEnzyme Inactive this compound Digestion->InactiveEnzyme Heat Inactivation (65°C)

Caption: Key components and outcomes of this compound digestion.

References

Hinc II: Comprehensive Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for the Hinc II Restriction Endonuclease

Introduction

This compound is a Type II restriction endonuclease isolated from Haemophilus influenzae Rc that recognizes the palindromic DNA sequence 5'-GTYRAC-3' (where Y is a pyrimidine, C or T, and R is a purine, A or G) and cleaves within this site to produce blunt ends (5'-GTY | RAC-3'). This enzyme is a valuable tool in molecular biology for a variety of applications, including molecular cloning, Restriction Fragment Length Polymorphism (RFLP) analysis, and genotyping.

Enzyme Characteristics and Reaction Conditions

This compound is a robust enzyme with optimal activity under specific buffer and temperature conditions. Adherence to these conditions is critical for achieving complete and specific DNA digestion. The enzyme is supplied by various manufacturers, often with an optimized 10X reaction buffer. While buffer compositions may vary slightly between suppliers, they generally contain Tris-HCl, a salt (such as KCl or NaCl), and MgCl₂. Many modern buffers also include recombinant albumin or BSA to stabilize the enzyme.

Key Applications

  • Molecular Cloning: this compound's generation of blunt ends is particularly useful in cloning strategies where the creation of compatible ends with other blunt-end cutting enzymes is desired. This allows for the ligation of DNA fragments into vectors that have also been linearized with a blunt-end cutter.

  • Restriction Fragment Length Polymorphism (RFLP): RFLP is a technique that exploits variations in homologous DNA sequences. A single nucleotide polymorphism (SNP) within the this compound recognition site can abolish it, leading to different fragment lengths upon digestion. This allows for the analysis of genetic variation between individuals or samples.[1]

  • Genotyping and SNP Analysis: Building on the principle of RFLP, this compound can be used to rapidly genotype samples for known SNPs that alter its recognition sequence. This is a cost-effective method for screening large numbers of samples.

  • Methylation Sensitivity: this compound activity can be sensitive to CpG methylation. Specifically, methylation of a cytosine immediately 5' to the recognition sequence can inhibit cleavage.[2][3] This property can be exploited to study the methylation status of specific genomic loci, such as in the promoter regions of genes like the c-fos proto-oncogene.[2][4]

This compound Buffer Composition and Reaction Conditions

The following tables summarize the recommended buffer compositions and reaction conditions for this compound from various suppliers. Using the buffer supplied with the enzyme is always recommended for optimal performance.

Table 1: this compound 1X Reaction Buffer Compositions from Various Suppliers

SupplierBuffer NameKey Components
New England Biolabs (NEB) rCutSmart™ Buffer50 mM Potassium Acetate, 20 mM Tris-acetate, 10 mM Magnesium Acetate, 100 µg/ml Recombinant Albumin (pH 7.9 @ 25°C).[5]
Thermo Fisher Scientific Tango™ Buffer33 mM Tris-acetate, 10 mM magnesium acetate, 66 mM potassium acetate, 0.1 mg/mL BSA (pH 7.9 @ 37°C).[6]
Jena Bioscience Universal Buffer (UB)Proprietary composition, optimized for 100% this compound activity.[7][8]
BMLabosis HincII Buffer20 mM Tris-HCl (pH 7.4 @ 25°C), 5 mM MgCl₂, 50 mM KCl, supplemented with 100 µg/ml BSA.[9]

Table 2: this compound Reaction Conditions and Inactivation

ParameterConditionNotes
Reaction Temperature 37°COptimal temperature for enzyme activity.[6][9][10]
Incubation Time 5-15 minutes (for rapid digests) to 1 hourFor complex substrates like genomic DNA, longer incubation times (up to 16 hours) or more enzyme units may be necessary.[6][7][11]
Enzyme Concentration 1 unit per 1 µg of DNA in a 50 µL reactionOne unit is typically defined as the amount of enzyme required to digest 1 µg of lambda DNA in 1 hour at 37°C in a 50 µL reaction volume.[5][8][12] For genomic DNA, 10-20 units per µg is recommended.[11]
Heat Inactivation 65°C for 20 minutesA convenient method to stop the reaction.[1][5][9]
Alternative Inactivation Addition of EDTA to a final concentration of 20 mMChelates Mg²⁺ ions, which are essential for enzyme activity.[1][7]

Experimental Protocols

Protocol 1: Standard Single Restriction Digest of Plasmid DNA

This protocol is for a standard analytical or preparative digestion of 1 µg of plasmid DNA.

Materials:

  • This compound restriction enzyme

  • 10X appropriate reaction buffer (e.g., rCutSmart™)

  • Substrate DNA (e.g., plasmid DNA, 0.5-1 µg/µL)

  • Nuclease-free water

Procedure:

  • Reaction Setup: Assemble the following components in a microcentrifuge tube on ice. Add the enzyme last.

    • Nuclease-free water: to a final volume of 50 µL

    • 10X Reaction Buffer: 5 µL

    • DNA: 1 µg

    • This compound: 1 µL (typically 10 units)

  • Mixing: Gently mix the reaction by pipetting up and down. Do not vortex.[1][7] Briefly centrifuge the tube to collect the contents at the bottom.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Stopping the Reaction: Inactivate the enzyme by heating at 65°C for 20 minutes.[5][9] Alternatively, add 2 µL of 0.5 M EDTA.

  • Analysis: The digested DNA can be analyzed by agarose (B213101) gel electrophoresis.

Protocol 2: Double Digestion with this compound and Another Restriction Enzyme

This protocol outlines the procedure for simultaneously digesting DNA with this compound and a second restriction enzyme.

Materials:

  • This compound restriction enzyme

  • Second restriction enzyme

  • 10X universal reaction buffer compatible with both enzymes (e.g., NEB rCutSmart™ Buffer)

  • Substrate DNA

  • Nuclease-free water

Procedure:

  • Buffer Selection: Determine the optimal buffer for both enzymes. Many suppliers provide universal buffers where most of their enzymes are 100% active, simplifying double digests.[2] For example, over 210 NEB enzymes are 100% active in rCutSmart™ Buffer.[2]

  • Reaction Setup:

    • Nuclease-free water: to a final volume of 50 µL

    • 10X Universal Buffer: 5 µL

    • DNA: 1 µg

    • This compound: 1 µL

    • Second Enzyme: 1 µL

  • Mixing and Incubation: Gently mix, spin down, and incubate at the recommended temperature for both enzymes (typically 37°C) for 1 hour.

  • Inactivation: Inactivate the enzymes by heating at a temperature sufficient for both enzymes (if applicable) or by adding EDTA.

  • Sequential Digestion (if a compatible buffer is not available): a. Perform the first digestion with the enzyme that works in the lower salt concentration buffer.[2] b. After the first incubation is complete, adjust the salt concentration of the reaction to be optimal for the second enzyme.[2] c. Add the second enzyme and incubate at its optimal temperature.[2] d. Alternatively, purify the DNA using a spin column after the first digest before setting up the second reaction.

Protocol 3: PCR-RFLP for SNP Genotyping

This protocol describes the use of this compound to screen for a Single Nucleotide Polymorphism that creates or abolishes its recognition site in a PCR-amplified DNA fragment.

Materials:

  • Purified PCR product spanning the SNP locus

  • This compound restriction enzyme

  • 10X reaction buffer

  • Nuclease-free water

  • Agarose gel electrophoresis equipment

Procedure:

  • Digestion of PCR Product: Set up the following reaction:

    • Nuclease-free water: 15 µL

    • 10X Reaction Buffer: 2 µL

    • PCR product (approx. 100-500 ng): 2 µL

    • This compound: 1 µL

  • Mixing and Incubation: Mix gently, spin down, and incubate at 37°C for 1-2 hours.

  • Analysis: Run the entire digestion reaction on an agarose gel alongside an undigested PCR product control and a DNA ladder.

  • Interpretation of Results:

    • Homozygous (SNP absent, site present): The undigested PCR product band will be replaced by two smaller bands corresponding to the sizes of the digested fragments.

    • Homozygous (SNP present, site absent): The PCR product will remain undigested, showing a single band at the size of the original amplicon.

    • Heterozygous: Three bands will be visible: the undigested PCR product and the two smaller digested fragments.

Visualizations

Experimental Workflow: Standard Restriction Digest

G cluster_0 Reaction Setup (on ice) a 1. Add Nuclease-free Water b 2. Add 10X Reaction Buffer a->b c 3. Add DNA Substrate b->c d 4. Add this compound Enzyme (Last) c->d e Mix Gently & Centrifuge Briefly d->e f Incubate at 37°C for 1 hour e->f g Stop Reaction f->g h Heat Inactivate (65°C, 20 min) g->h Method 1 i Add EDTA g->i Method 2 j Analyze by Agarose Gel Electrophoresis h->j i->j

Caption: Workflow for a standard DNA digestion using this compound.

Logical Relationship: PCR-RFLP for SNP Genotyping

G cluster_results Genotype Interpretation start Amplify DNA region containing SNP via PCR digest Digest PCR Product with this compound start->digest gel Agarose Gel Electrophoresis digest->gel result1 Two smaller bands (Homozygous - Site Present) gel->result1 If this compound site is intact result2 One large band (Homozygous - Site Absent) gel->result2 If SNP abolishes this compound site result3 Three bands (Heterozygous) gel->result3 If one allele has the site

Caption: Logical workflow for SNP genotyping using PCR-RFLP with this compound.

References

Application Notes and Protocols for Hinc II in Molecular Cloning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hinc II is a Type II restriction endonuclease isolated from Haemophilus influenzae Rc that recognizes the degenerate, palindromic sequence 5'-GTYRAC-3' (where Y is a pyrimidine (B1678525) and R is a purine) and cleaves after the pyrimidine to produce blunt ends.[1] This characteristic makes this compound a valuable tool in a variety of molecular cloning workflows, particularly those requiring blunt-ended DNA fragments.

These application notes provide detailed protocols for the effective use of this compound in restriction digestion, double digestion, and a site-directed mutagenesis strategy involving blunt-end ligation.

Enzyme Characteristics

CharacteristicDescription
Recognition Sequence 5'-GTYRAC-3'
Cleavage Site 5'-GTY↓RAC-3'
Resulting Ends Blunt
Optimal Temperature 37°C[1][2][3]
Heat Inactivation 65°C for 20 minutes[2][3]
Methylation Sensitivity Not sensitive to dam and dcm methylation.[2][3] Blocked by some overlapping CpG methylation.[2]

Data Presentation: this compound Activity in Commercial Buffers

The choice of reaction buffer is critical for optimal enzyme activity. The following tables summarize the relative activity of this compound in various commercially available buffers.

Table 1: New England Biolabs (NEB) Buffers [2]

BufferRelative Activity (%)
rCutSmart™ Buffer100
NEBuffer™ r2.1100
NEBuffer™ r3.1100
NEBuffer™ r1.125

Table 2: Jena Bioscience Buffers [1]

BufferRelative Activity (%)
1x Universal Buffer (UB)100
B150
B250
B350
B550

Table 3: NIPPON Genetics EUROPE Buffers [4]

BufferRelative Activity (%)
Buffer IV100
FastCut Buffer100
Buffer I75
Buffer II50
Buffer III50

Table 4: BMLabosis Buffers [3]

BufferRelative Activity (%)
HincII Buffer100
Low50
Medium50
High50
Acet50

Experimental Protocols

Protocol 1: Standard Restriction Digestion with this compound

This protocol is for the complete digestion of 1 µg of DNA in a 50 µL reaction.

Materials:

  • DNA substrate (≤ 1 µg)

  • This compound restriction enzyme

  • 10X compatible reaction buffer (e.g., NEB rCutSmart™ Buffer)

  • Nuclease-free water

Procedure:

  • Thaw the 10X reaction buffer and this compound on ice.

  • In a sterile microfuge tube, combine the following reagents in the specified order:

    • Nuclease-free water: to a final volume of 50 µL

    • 10X Reaction Buffer: 5 µL

    • DNA: 1 µg

    • This compound: 1 µL (typically 10 units)

  • Mix gently by pipetting up and down. Do not vortex.

  • Incubate the reaction at 37°C for 1 hour.[1][2][3]

  • (Optional) To stop the reaction, heat inactivate the enzyme at 65°C for 20 minutes.[2][3]

  • Analyze the digested DNA by agarose (B213101) gel electrophoresis.

Protocol 2: Double Digestion with this compound and Another Restriction Enzyme

This protocol outlines a simultaneous double digest in a 50 µL reaction.

Materials:

  • DNA substrate (≤ 1 µg)

  • This compound

  • Second restriction enzyme

  • 10X reaction buffer compatible with both enzymes (e.g., NEB rCutSmart™ Buffer)[5]

  • Nuclease-free water

Procedure:

  • Determine a compatible reaction buffer for both enzymes by consulting the manufacturers' buffer activity charts. NEB's rCutSmart™ Buffer is a good starting point as over 210 enzymes are 100% active in it.[5]

  • Thaw all components on ice.

  • In a sterile microfuge tube, assemble the reaction mixture in the following order:

    • Nuclease-free water: to a final volume of 50 µL

    • 10X Compatible Reaction Buffer: 5 µL

    • DNA: 1 µg

    • This compound: 1 µL

    • Second Restriction Enzyme: 1 µL

  • Mix gently and incubate at the optimal temperature for both enzymes (typically 37°C) for 1 hour.[6]

  • If the second enzyme is not heat-inactivated at 65°C, purify the DNA using a spin column or other method.

  • Analyze the digested DNA by agarose gel electrophoresis.

Protocol 3: Site-Directed Mutagenesis using this compound for Blunt-End Ligation

This protocol describes a method for introducing mutations via PCR, followed by this compound digestion to create a blunt-ended vector for re-ligation.

Materials:

  • Plasmid DNA template

  • Mutagenic primers (forward and reverse)

  • High-fidelity DNA polymerase

  • dNTPs

  • This compound

  • T4 DNA Ligase and 10X Ligation Buffer

  • DpnI

  • Competent E. coli cells

  • Nuclease-free water

Procedure:

  • PCR Amplification:

    • Design primers that incorporate the desired mutation and anneal back-to-back, amplifying the entire plasmid.

    • Perform PCR using a high-fidelity DNA polymerase to generate a linear, blunt-ended product containing the mutation.

  • Template Removal:

    • Add 1 µL of DpnI to the PCR product and incubate at 37°C for 1 hour to digest the parental methylated template DNA.

  • Vector Linearization (if necessary):

    • If the PCR product is not already blunt-ended, perform a digestion with this compound to create blunt ends.

  • Phosphorylation (if necessary):

    • If the PCR primers are not 5' phosphorylated, treat the linear DNA with T4 Polynucleotide Kinase (PNK) to add 5' phosphate (B84403) groups, which are required for ligation.

  • Blunt-End Ligation:

    • Set up the ligation reaction as follows:

      • Linear, phosphorylated DNA: 50-100 ng

      • 10X T4 DNA Ligase Buffer: 2 µL

      • T4 DNA Ligase: 1 µL

      • Nuclease-free water: to a final volume of 20 µL

    • Incubate at room temperature for 1 hour or at 16°C overnight.

  • Transformation:

    • Transform the ligation mixture into competent E. coli cells.

  • Screening:

    • Select colonies and screen for the desired mutation by DNA sequencing.

Visualizations

Blunt_End_Cloning_Workflow cluster_vector Vector Preparation cluster_insert Insert Preparation Vector Vector Linearized Vector Linearized Vector Vector->Linearized Vector This compound Digestion Ligation Ligation Linearized Vector->Ligation Insert DNA Insert DNA Blunt-ended Insert Blunt-ended Insert Insert DNA->Blunt-ended Insert PCR or This compound Digestion Blunt-ended Insert->Ligation Transformation Transformation Ligation->Transformation T4 DNA Ligase Screening Screening Transformation->Screening Competent Cells Site_Directed_Mutagenesis_Workflow Plasmid Template Plasmid Template PCR Amplification PCR Amplification Plasmid Template->PCR Amplification Mutagenic Primers Linear PCR Product Linear PCR Product PCR Amplification->Linear PCR Product DpnI Digestion DpnI Digestion Linear PCR Product->DpnI Digestion Remove Template Mutated Linear DNA Mutated Linear DNA DpnI Digestion->Mutated Linear DNA Blunt-End Ligation Blunt-End Ligation Mutated Linear DNA->Blunt-End Ligation T4 DNA Ligase Circular Mutated Plasmid Circular Mutated Plasmid Blunt-End Ligation->Circular Mutated Plasmid Transformation Transformation Circular Mutated Plasmid->Transformation Screening Screening Transformation->Screening

References

Application Notes and Protocols for Hinc II in Restriction Fragment Length Polymorphism (RFLP) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Restriction Fragment Length Polymorphism (RFLP) is a foundational technique in molecular biology used to identify variations in homologous DNA sequences.[1][2] This method leverages restriction enzymes to cut DNA at specific recognition sites; differences in the resulting fragment lengths between individuals reveal genetic polymorphisms.[1][2] Hinc II, a type II restriction endonuclease isolated from Haemophilus influenzae Rc, is a valuable tool in RFLP analysis.[3] It recognizes the sequence GTYRAC (where Y is a pyrimidine (B1678525) and R is a purine) and cleaves the DNA, generating fragments that can be analyzed to detect genetic variations.[3] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in RFLP analysis.

This compound Restriction Enzyme Profile

A clear understanding of the restriction enzyme's characteristics is crucial for successful RFLP analysis.

ParameterSpecification
Enzyme This compound
Source Haemophilus influenzae Rc
Recognition Sequence 5'-GTYRAC-3' (Y=C, T; R=A, G)
Cleavage Site 5'-GTY'RAC-3'
Reaction Temperature 37°C
Heat Inactivation 80°C for 20 minutes

Applications of this compound in RFLP

This compound-based RFLP has been instrumental in various genetic analyses, including:

  • Genotyping: Identifying genetic variants in populations. A notable example is the analysis of the human gene for the heavy neurofilament subunit (NF-H).[4]

  • Genetic Mapping: Locating genes and other genetic markers on chromosomes.

  • Forensic Science: Differentiating individuals based on their unique DNA profiles.

  • Disease Association Studies: Investigating the link between specific genetic markers and diseases. For instance, this compound RFLPs have been used to study the human apolipoprotein B gene, which is associated with cardiovascular diseases.

Quantitative Data Presentation

The primary output of an RFLP experiment is the size of the DNA fragments generated after restriction digestion. These sizes can be used to determine the genotype of an individual at a specific locus.

Table 1: this compound RFLP Analysis of the Human Heavy Neurofilament Subunit (NF-H) Gene

AlleleThis compound Restriction Fragment Size (kb)Genotype Interpretation
Allele 118Homozygous for Allele 1 (18/18)
Allele 26.8Homozygous for Allele 2 (6.8/6.8)
Allele 1 and Allele 218 and 6.8Heterozygous (18/6.8)

Data sourced from a study on this compound RFLP in the human gene for the heavy neurofilament subunit (NF-H).[4]

Experimental Protocols

A standard this compound-based RFLP analysis involves several key steps, from DNA sample preparation to the visualization of results.

I. Genomic DNA Extraction

High-quality genomic DNA is a prerequisite for reliable RFLP analysis.

Materials:

  • Whole blood, tissue sample, or cultured cells

  • DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit or equivalent)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Spectrophotometer or fluorometer

Protocol:

  • Collect the biological sample (e.g., 200 µL of whole blood).

  • Follow the manufacturer's instructions for the chosen DNA extraction kit.

  • Elute the purified genomic DNA in TE buffer.

  • Quantify the DNA concentration and assess its purity using a spectrophotometer (measuring absorbance at 260 nm and the A260/A280 ratio) or a fluorometer. A typical A260/A280 ratio for pure DNA is ~1.8.

  • Store the extracted DNA at -20°C for long-term use.

II. This compound Restriction Digestion

This step involves the enzymatic cleavage of the genomic DNA.

Materials:

  • Purified genomic DNA (5-10 µg)

  • This compound restriction enzyme

  • 10X restriction enzyme buffer

  • Nuclease-free water

  • Incubator or water bath at 37°C

Protocol:

  • In a sterile microcentrifuge tube, set up the following reaction mixture:

    • Genomic DNA: 5-10 µg

    • 10X this compound Buffer: 5 µL

    • This compound enzyme (10 U/µL): 1-2 µL (use 1 unit of enzyme per µg of DNA)

    • Nuclease-free water: to a final volume of 50 µL

  • Gently mix the components by pipetting.

  • Incubate the reaction at 37°C for at least 4 hours to overnight to ensure complete digestion.

  • (Optional) To confirm complete digestion, a small aliquot of the digested DNA can be run on a mini agarose (B213101) gel.

III. Agarose Gel Electrophoresis

The digested DNA fragments are separated by size using agarose gel electrophoresis.

Materials:

  • Agarose

  • 1X TAE or TBE buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • 6X loading dye

  • DNA molecular weight marker (e.g., Lambda DNA/HindIII marker)

  • Electrophoresis chamber and power supply

  • UV transilluminator

Protocol:

  • Prepare a 0.8% agarose gel in 1X TAE or TBE buffer. Add ethidium bromide to the molten agarose just before pouring to a final concentration of 0.5 µg/mL.

  • Allow the gel to solidify completely.

  • Place the gel in the electrophoresis chamber and fill it with 1X running buffer, ensuring the gel is submerged.

  • Add 10 µL of 6X loading dye to each 50 µL digestion reaction.

  • Load the digested DNA samples and a DNA molecular weight marker into the wells of the gel.

  • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an appropriate distance.

  • Visualize the DNA fragments under UV light and document the gel image.

IV. Southern Blotting

The separated DNA fragments are transferred from the agarose gel to a solid membrane.[5]

Materials:

  • Nylon or nitrocellulose membrane

  • Whatman 3MM paper

  • Denaturation solution (0.5 N NaOH, 1.5 M NaCl)

  • Neutralization solution (0.5 M Tris-HCl, 1.5 M NaCl, pH 7.5)

  • 20X SSC buffer (3 M NaCl, 0.3 M sodium citrate, pH 7.0)

  • Blotting apparatus

  • UV crosslinker or vacuum oven

Protocol:

  • Depurination (for fragments >10 kb): Soak the gel in 0.25 M HCl for 15-30 minutes.

  • Denaturation: Rinse the gel with deionized water and then soak it in denaturation solution for 30 minutes with gentle agitation.

  • Neutralization: Rinse the gel with deionized water and then soak it in neutralization solution for 30 minutes with gentle agitation.

  • Transfer Setup:

    • Set up a capillary transfer apparatus. Place a wick of Whatman paper in a tray filled with 10X or 20X SSC transfer buffer.

    • Place the gel on top of the wick.

    • Cut a piece of nylon or nitrocellulose membrane to the size of the gel, wet it in transfer buffer, and place it on top of the gel, ensuring no air bubbles are trapped.

    • Place several sheets of Whatman paper and a stack of paper towels on top of the membrane.

    • Apply a light weight on top of the paper towels.

  • Allow the transfer to proceed overnight.

  • Fixation: After transfer, rinse the membrane in 2X SSC and then fix the DNA to the membrane by UV crosslinking or by baking at 80°C for 2 hours.

V. Probe Hybridization and Detection

A labeled DNA probe is used to detect the specific DNA fragments of interest.

Materials:

  • DNA probe specific to the gene of interest

  • Probe labeling kit (e.g., random priming or nick translation)

  • Radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, digoxigenin) labels

  • Prehybridization and hybridization solution

  • Hybridization oven or water bath

  • Wash buffers of varying stringency (e.g., SSC solutions of different concentrations)

  • X-ray film and cassette (for radioactive detection) or chemiluminescent substrate (for non-radioactive detection)

  • Detection system (e.g., autoradiography film developer or chemiluminescence imager)

Protocol:

  • Probe Labeling: Label the DNA probe according to the kit manufacturer's instructions.

  • Prehybridization: Place the membrane in a hybridization bottle or bag with prehybridization solution and incubate at the appropriate temperature (e.g., 42°C or 65°C, depending on the hybridization solution) for at least 1-2 hours. This step blocks non-specific binding sites on the membrane.

  • Hybridization: Denature the labeled probe by heating it to 95-100°C for 5-10 minutes and then quickly chilling it on ice. Add the denatured probe to fresh hybridization solution and add it to the membrane. Incubate overnight at the appropriate hybridization temperature with constant agitation.

  • Washing: Wash the membrane with a series of wash buffers of increasing stringency to remove unbound probe. A typical wash series might be:

    • 2X SSC, 0.1% SDS at room temperature for 15 minutes (2 washes).

    • 0.5X SSC, 0.1% SDS at 65°C for 15 minutes (2 washes).

    • 0.1X SSC, 0.1% SDS at 65°C for 15 minutes (2 washes) (high stringency).

  • Detection:

    • Radioactive Probe: Wrap the damp membrane in plastic wrap and expose it to X-ray film in a cassette with intensifying screens at -80°C. The exposure time will vary depending on the signal strength.

    • Non-radioactive Probe: Follow the manufacturer's instructions for the detection of the specific label, which typically involves incubation with an antibody-enzyme conjugate and then a chemiluminescent substrate, followed by imaging.

Visualizations

This compound RFLP Experimental Workflow

RFLP_Workflow cluster_sample_prep Sample Preparation cluster_rflp_analysis RFLP Analysis cluster_southern_blot Southern Blotting & Detection cluster_data_analysis Data Analysis DNA_Extraction Genomic DNA Extraction DNA_Quantification DNA Quantification & Purity Check DNA_Extraction->DNA_Quantification Restriction_Digestion This compound Restriction Digestion DNA_Quantification->Restriction_Digestion Gel_Electrophoresis Agarose Gel Electrophoresis Restriction_Digestion->Gel_Electrophoresis Southern_Transfer Southern Transfer to Membrane Gel_Electrophoresis->Southern_Transfer Probe_Hybridization Probe Hybridization Southern_Transfer->Probe_Hybridization Washing Stringency Washes Probe_Hybridization->Washing Detection Signal Detection (Autoradiography/Chemiluminescence) Washing->Detection Data_Analysis Fragment Size Analysis & Genotyping Detection->Data_Analysis NFH_Genotyping cluster_input Input cluster_process Process cluster_output Output: Genotypes Genomic_DNA Human Genomic DNA HincII_Digestion This compound Digestion Genomic_DNA->HincII_Digestion Southern_Blot Southern Blotting & Hybridization (NF-H specific probe) HincII_Digestion->Southern_Blot Homozygous1 Homozygous (Allele 1) 18 kb band Southern_Blot->Homozygous1 Result 1 Heterozygous Heterozygous 18 kb & 6.8 kb bands Southern_Blot->Heterozygous Result 2 Homozygous2 Homozygous (Allele 2) 6.8 kb band Southern_Blot->Homozygous2 Result 3

References

Hinc II Application in Southern Blotting: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the restriction enzyme Hinc II in Southern blotting analysis. This compound is a versatile enzyme for various molecular biology applications, including gene mapping and Restriction Fragment Length Polymorphism (RFLP) studies.[1][2]

Introduction to this compound

This compound is a type II restriction endonuclease isolated from Haemophilus influenzae Rc.[3] It recognizes the degenerate, palindromic sequence 5'-GTYRAC-3' (where Y is a pyrimidine (B1678525) [C or T] and R is a purine (B94841) [A or G]) and cleaves within the sequence, leaving blunt ends.[4][5] This characteristic makes it a valuable tool in various molecular biology techniques, including Southern blotting, for detecting specific DNA sequences and analyzing genomic structure.[6][7]

Key Features of this compound:
  • Recognition Sequence: 5'-GTYRAC-3'

  • Cleavage Site: GTY | RAC

  • Resulting Ends: Blunt

  • Optimal Temperature: 37°C

  • Heat Inactivation: 65°C for 20 minutes[4]

Application of this compound in Southern Blotting

Southern blotting is a technique used to detect specific DNA sequences in a complex DNA sample.[6][8][9] The use of this compound in this process is particularly beneficial for:

  • RFLP Analysis: this compound's degenerate recognition site allows it to cut at multiple potential sequences (GTCGAC, GTCAAC, GTTGAC, and GTTAAC), making it useful for identifying polymorphisms in DNA.[10] These variations can be used as genetic markers for disease diagnosis and population genetics.[9]

  • Gene Mapping: By digesting genomic DNA with this compound and hybridizing with a labeled probe, the location and organization of specific genes can be determined.[6]

  • Detection of Genomic Rearrangements: Southern blotting with this compound can reveal large-scale changes in the genome, such as deletions, insertions, or translocations, which are often associated with genetic disorders and cancer.[7]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for performing Southern blotting with this compound.

Table 1: this compound Digestion Reaction
ComponentRecommended Amount
DNA1-2 µg
10x Reaction Buffer5 µl
This compound Enzyme1-2 Units per µg of DNA
Nuclease-free Waterto a final volume of 50 µl
Incubation Temperature 37°C
Incubation Time 1 hour to overnight

Note: For complex genomic DNA, longer incubation times (overnight) and a higher enzyme-to-DNA ratio (5-10 units/µg) may be necessary to ensure complete digestion.

Table 2: Southern Blotting Key Parameters
StepBuffer/SolutionIncubation TimeTemperature
Depurination 0.25 M HCl15-30 minutesRoom Temperature
Denaturation 1.5 M NaCl, 0.5 M NaOH2 x 20 minutesRoom Temperature
Neutralization 1.5 M NaCl, 0.5 M Tris-Cl, pH 7.02 x 20 minutesRoom Temperature
Transfer 20x SSC (3 M NaCl, 0.3 M Sodium Citrate)OvernightRoom Temperature
Prehybridization Hybridization Buffer with blocking agent4-6 hours42°C - 68°C
Hybridization Hybridization Buffer with labeled probeOvernight42°C - 68°C
Stringency Washes Low: 2x SSC, 0.1% SDS; High: 0.1x SSC, 0.1% SDSVariableVariable

Experimental Protocols

Protocol 1: this compound Digestion of Genomic DNA
  • In a sterile microcentrifuge tube, combine the following reagents:

    • Genomic DNA (10 µg)

    • 10x this compound Reaction Buffer (e.g., rCutSmart™ Buffer)[4]

    • This compound restriction enzyme (10-20 units)

    • Nuclease-free water to a final volume of 100 µl.

  • Mix gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.

  • Incubate the reaction at 37°C for 4 hours to overnight. For plasmid DNA, 1 hour is typically sufficient.

  • (Optional) To check for complete digestion, run a small aliquot (5 µl) of the reaction on a 0.8% agarose (B213101) gel alongside undigested DNA.

  • Proceed to gel electrophoresis or store the digested DNA at -20°C.

Protocol 2: Southern Blotting

1. Agarose Gel Electrophoresis

  • Prepare a 0.8% agarose gel in 1x TAE or TBE buffer containing ethidium (B1194527) bromide (or a safer alternative stain).

  • Add loading dye to the digested DNA samples.

  • Load the samples into the wells of the agarose gel. Include a DNA ladder to determine the size of the fragments.

  • Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated an appropriate distance.

  • Visualize the DNA fragments under UV light and photograph the gel.

2. Transfer of DNA to Membrane

  • Depurination: Soak the gel in 0.25 M HCl for 15-30 minutes with gentle agitation. This step is optional but recommended for large DNA fragments (>10 kb).[11]

  • Rinse the gel with deionized water.

  • Denaturation: Soak the gel in a denaturation solution (1.5 M NaCl, 0.5 M NaOH) for 2 x 20 minutes with gentle agitation to separate the double-stranded DNA.[12]

  • Rinse the gel with deionized water.

  • Neutralization: Soak the gel in a neutralization solution (1.5 M NaCl, 0.5 M Tris-Cl, pH 7.0) for 2 x 20 minutes with gentle agitation.[12]

  • Set up the capillary transfer apparatus. This typically involves a tray with transfer buffer (20x SSC), a wick (filter paper), the gel, a nylon or nitrocellulose membrane, more filter paper, and a stack of paper towels with a weight on top.

  • Allow the transfer to proceed overnight.

3. Hybridization

  • Following transfer, rinse the membrane in 2x SSC.

  • Fix the DNA to the membrane by UV cross-linking or baking at 80°C for 2 hours (for nitrocellulose).[12]

  • Place the membrane in a hybridization bottle or bag with prehybridization solution to block non-specific binding sites. Incubate for 4-6 hours at the appropriate hybridization temperature.

  • Denature the labeled DNA probe by boiling for 5-10 minutes and then quickly chilling on ice.

  • Add the denatured probe to the hybridization solution and incubate overnight at the hybridization temperature with constant agitation.

4. Washing and Detection

  • After hybridization, wash the membrane to remove the unbound probe. Perform a series of washes with increasing stringency (lower salt concentration and higher temperature).

    • Low stringency wash: 2x SSC, 0.1% SDS at room temperature.

    • High stringency wash: 0.1x SSC, 0.1% SDS at a higher temperature (e.g., 65°C).

  • Detect the probe signal. For radiolabeled probes, this is done by autoradiography using X-ray film.[13] For non-radioactive probes, detection depends on the label used (e.g., chemiluminescence or fluorescence).[6]

Visualizations

Caption: this compound recognizes the sequence 5'-GTYRAC-3' and cleaves to produce blunt ends.

Southern_Blotting_Workflow cluster_0 Preparation cluster_1 Separation & Transfer cluster_2 Detection DNA_Extraction DNA Extraction HincII_Digestion This compound Digestion DNA_Extraction->HincII_Digestion Gel_Electrophoresis Agarose Gel Electrophoresis HincII_Digestion->Gel_Electrophoresis Depurination Depurination (Optional) Gel_Electrophoresis->Depurination Denaturation Denaturation Depurination->Denaturation Neutralization Neutralization Denaturation->Neutralization Blotting Capillary Transfer to Membrane Neutralization->Blotting Fixation UV Cross-linking / Baking Blotting->Fixation Prehybridization Prehybridization (Blocking) Fixation->Prehybridization Hybridization Hybridization with Labeled Probe Prehybridization->Hybridization Washing Stringency Washes Hybridization->Washing Detection Signal Detection (e.g., Autoradiography) Washing->Detection

Caption: The experimental workflow for Southern blotting using this compound.

References

Application Notes and Protocols: Hinc II for Creating Blunt Ends for Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hinc II is a Type II restriction endonuclease that recognizes the palindromic sequence GTYRAC (where Y is a pyrimidine (B1678525) [C or T] and R is a purine (B94841) [A or G]) and cleaves within the recognition site to produce blunt-ended DNA fragments.[1] This property makes this compound a valuable tool in molecular cloning, particularly for applications where the introduction of a restriction site with an overhang is undesirable or when joining DNA fragments that lack compatible ends.

Blunt-end ligation is a versatile cloning method as it allows for the joining of any two blunt-ended DNA molecules, irrespective of their sequence. However, it is inherently less efficient than cohesive (or "sticky") end ligation due to the absence of hydrogen bonding between complementary overhangs that stabilize the interaction between the DNA fragments. Consequently, successful blunt-end cloning requires careful optimization of the experimental conditions.

These application notes provide detailed protocols for the use of this compound to generate blunt-ended DNA fragments and their subsequent ligation into a vector, along with strategies to maximize the efficiency of the cloning workflow.

Principle of this compound Digestion and Blunt-End Ligation

The workflow for cloning a DNA fragment into a vector using this compound involves several key steps:

  • DNA Digestion: Both the vector and the DNA source of the insert are digested with this compound to generate blunt ends.

  • Vector Preparation: To prevent self-ligation of the linearized vector, which would result in a high background of empty clones, the 5' phosphate (B84403) groups are removed using an alkaline phosphatase.

  • Insert Preparation: If the insert is a PCR product generated with non-phosphorylated primers, it must be phosphorylated at its 5' ends using T4 Polynucleotide Kinase (T4 PNK) to enable ligation. Inserts generated by restriction digestion will already have 5' phosphates.

  • Ligation: The prepared vector and insert are joined by T4 DNA Ligase, which catalyzes the formation of a phosphodiester bond between the 5'-phosphate of one DNA strand and the 3'-hydroxyl of the adjacent strand.

  • Transformation: The ligation mixture is introduced into competent bacterial cells, which are then plated on selective media to isolate colonies containing the recombinant plasmid.

Quantitative Data Summary

The efficiency of blunt-end ligation is influenced by several factors. The following tables summarize key quantitative parameters for this compound digestion and subsequent blunt-end ligation.

Table 1: this compound Restriction Enzyme Properties and Reaction Conditions

ParameterValue/ConditionSource
Recognition Sequence 5'-GTYRAC-3'
Cut Site 5'-GTY↓RAC-3'
Generated End Type Blunt
Optimal Incubation Temp. 37°C
Heat Inactivation 65°C for 20 minutes
Unit Definition 1 unit digests 1 µg of λ DNA in 1 hour at 37°C in a 50 µl reaction.
Methylation Sensitivity Not sensitive to dam and dcm methylation. Blocked by some overlapping CpG methylation.

Table 2: Recommended Reaction Buffer Compositions

Buffer ComponentThis compound Digestion Buffer (1X)T4 DNA Ligase Buffer (1X)
Tris-HCl/Tris-acetate 20 mM Tris-acetate (pH 7.9 @ 25°C) or 50 mM Tris-HCl (pH 7.5 @ 25°C)50 mM Tris-HCl (pH 7.5 @ 25°C)
Magnesium Salt 10 mM Magnesium Acetate10 mM MgCl₂
Potassium Salt 50 mM Potassium Acetate-
DTT -10 mM
ATP -1 mM
Albumin/PEG 100 µg/ml Recombinant AlbuminOptional: 5% (w/v) PEG 8000 to increase efficiency

Note: Buffer compositions can vary slightly between manufacturers. Always refer to the supplier's recommendations.

Table 3: Factors Influencing Blunt-End Ligation Efficiency

FactorConditionExpected Outcome on EfficiencySource
Ligation Type Blunt-end vs. Sticky-endUp to 100 times less efficient than sticky-end ligation.
Vector Dephosphorylation With vs. Without Alkaline PhosphataseSignificantly reduces vector self-ligation, thereby increasing the proportion of clones with an insert.
Insert Phosphorylation (for PCR products) With vs. Without T4 PNKEssential for ligation if non-phosphorylated primers were used for PCR.
Vector:Insert Molar Ratio Optimal: 1:3 to 1:10Increasing the molar excess of the insert favors the ligation of the insert into the vector.
Ligase Concentration Higher concentrationGenerally required for blunt-end ligation compared to sticky-end ligation.
Crowding Agents (e.g., PEG) Presence vs. AbsenceIncreases the effective concentration of DNA ends, thereby promoting ligation.
Incubation Time Longer incubationCan increase the number of successful ligation events.

Experimental Protocols

Protocol 1: this compound Digestion of Vector and Insert DNA

This protocol describes the digestion of a plasmid vector and an insert DNA (either from another plasmid or a PCR product) with this compound.

Materials:

  • Plasmid vector DNA (e.g., 1 µg)

  • Insert DNA (e.g., PCR product or plasmid containing the insert)

  • This compound restriction enzyme (10 units/µl)

  • 10X this compound reaction buffer (e.g., rCutSmart™ Buffer)

  • Nuclease-free water

Procedure:

  • Set up the following reaction mixture in a microcentrifuge tube (a 50 µl reaction is recommended):

    • 1 µg DNA (vector or insert)

    • 5 µl 10X this compound reaction buffer

    • 1 µl this compound (10 units)

    • Nuclease-free water to a final volume of 50 µl

  • Mix the components gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.

  • Incubate the reaction at 37°C for 1 hour. For larger amounts of DNA or genomic DNA, the incubation time may need to be extended.

  • Optional but Recommended: Analyze a small aliquot (e.g., 5 µl) of the digestion product on an agarose (B213101) gel to confirm complete digestion. A linearized vector should appear as a single band of the expected size.

  • Purify the digested DNA using a commercial DNA purification kit or by standard phenol:chloroform extraction followed by ethanol (B145695) precipitation. This step is crucial to remove the restriction enzyme and buffer components that may interfere with subsequent enzymatic reactions.

Protocol 2: Dephosphorylation of this compound-digested Vector

This step is critical to prevent the self-ligation of the vector.

Materials:

  • Purified this compound-digested vector DNA

  • Alkaline Phosphatase (e.g., Shrimp Alkaline Phosphatase (rSAP) or Calf Intestinal Phosphatase (CIP))

  • 10X Alkaline Phosphatase reaction buffer (if not compatible with the digestion buffer)

  • Nuclease-free water

Procedure:

  • To the purified, digested vector DNA, add the alkaline phosphatase and its buffer according to the manufacturer's instructions. Many phosphatases are active in standard restriction enzyme buffers, allowing for a one-step digestion and dephosphorylation.

  • For example, add 1 µl of rSAP (1 unit/µl) directly to the 50 µl this compound digestion reaction after the 1-hour incubation.

  • Incubate at 37°C for an additional 30-60 minutes.

  • Heat-inactivate the this compound and alkaline phosphatase by incubating the reaction at 65°C for 20 minutes.

  • Purify the dephosphorylated vector using a DNA purification kit to remove the inactivated enzymes and buffer salts.

Protocol 3: Phosphorylation of PCR-generated Insert

This protocol is necessary if the insert was amplified using non-phosphorylated primers.

Materials:

  • Purified blunt-ended PCR product

  • T4 Polynucleotide Kinase (T4 PNK)

  • 10X T4 DNA Ligase buffer (contains ATP) or T4 PNK buffer supplemented with ATP

  • Nuclease-free water

Procedure:

  • Set up the following reaction in a microcentrifuge tube:

    • ~100 ng of purified PCR product

    • 2 µl 10X T4 DNA Ligase buffer

    • 1 µl T4 PNK (10 units)

    • Nuclease-free water to a final volume of 20 µl

  • Incubate at 37°C for 30 minutes.

  • Heat-inactivate the T4 PNK at 65°C for 20 minutes.

  • The phosphorylated insert is now ready for ligation.

Protocol 4: Blunt-End Ligation

Materials:

  • Purified, dephosphorylated this compound-digested vector

  • Purified, blunt-ended insert (phosphorylated if from PCR)

  • T4 DNA Ligase (a high-concentration formulation is recommended for blunt-end ligation)

  • 10X T4 DNA Ligase buffer

  • Optional: 50% PEG 8000 solution

  • Nuclease-free water

Procedure:

  • Calculate the required amounts of vector and insert to achieve a molar ratio of 1:3 to 1:10 (vector:insert). Online tools such as NEBioCalculator can be used for this purpose.

  • Set up the ligation reaction on ice in a microcentrifuge tube (a 20 µl reaction is common):

    • ~50 ng of dephosphorylated vector

    • Calculated amount of insert

    • 2 µl 10X T4 DNA Ligase buffer

    • Optional: 2 µl 50% PEG 8000 (for a final concentration of 5%)

    • 1 µl high-concentration T4 DNA Ligase

    • Nuclease-free water to a final volume of 20 µl

  • Mix gently and centrifuge briefly.

  • Incubate the reaction. Common incubation conditions are:

    • Room temperature (20-25°C) for 1-4 hours.

    • 16°C overnight.

  • The ligation mixture is now ready for transformation into competent cells. It is often recommended to use 1-5 µl of the ligation reaction for transformation.

Visualizations

Experimental Workflow

HincII_Blunt_End_Ligation_Workflow cluster_vector Vector Preparation cluster_insert Insert Preparation cluster_ligation Cloning v_start Plasmid Vector v_digest This compound Digestion v_start->v_digest v_dephos Dephosphorylation (Alkaline Phosphatase) v_digest->v_dephos v_purify Purification v_dephos->v_purify v_ready Prepared Vector v_purify->v_ready ligation Blunt-End Ligation (T4 DNA Ligase) v_ready->ligation i_start DNA Source (e.g., PCR Product) i_digest This compound Digestion (if from plasmid) i_start->i_digest Optional i_phos Phosphorylation (T4 PNK, if PCR product) i_start->i_phos i_purify Purification i_phos->i_purify i_ready Prepared Insert i_purify->i_ready i_ready->ligation transformation Transformation ligation->transformation result Recombinant Plasmid transformation->result

Caption: Workflow for blunt-end cloning using this compound.

This compound Recognition and Cleavage

Caption: this compound recognizes GTYRAC and creates blunt ends.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or very few colonies upon transformation Inefficient ligationIncrease the concentration of ligase.Increase the insert:vector molar ratio (e.g., up to 10:1).Add a crowding agent like PEG to the ligation reaction.Extend the ligation time or perform it overnight at 16°C.Confirm that the PCR product insert was phosphorylated.
Inactive ligase or bufferUse fresh T4 DNA Ligase buffer as the ATP can degrade with multiple freeze-thaw cycles.
Incompetent cellsCheck the transformation efficiency of the competent cells with a control plasmid (e.g., pUC19).
High background of empty vector colonies Incomplete dephosphorylationEnsure the alkaline phosphatase treatment was performed correctly.Purify the vector after digestion and dephosphorylation to remove all enzymatic activities.
Incomplete vector digestionVerify complete linearization of the vector by agarose gel electrophoresis before proceeding with ligation.
Colonies contain vector with multiple inserts Insert or total DNA concentration is too highOptimize the vector:insert molar ratio; avoid excessive amounts of insert.

Conclusion

This compound is an effective enzyme for generating blunt-ended DNA fragments suitable for a variety of cloning applications. While blunt-end ligation is less efficient than its sticky-end counterpart, its versatility makes it a valuable technique. By carefully preparing the vector and insert, optimizing the ligation reaction conditions, and including appropriate controls, researchers can successfully perform blunt-end cloning for their specific needs in research and drug development.

References

Application Notes and Protocols for Double Digestion with Hinc II and a Second Restriction Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing a double digestion of DNA using the restriction enzyme Hinc II in conjunction with another endonuclease. The provided protocols and data will enable users to effectively plan and execute double digestion experiments, a critical step in various molecular biology workflows, including cloning, genotyping, and library preparation for next-generation sequencing.

Introduction to Double Digestion

A double digestion involves the simultaneous or sequential cleavage of a DNA substrate with two distinct restriction enzymes. This technique is fundamental for creating specific DNA fragments with defined ends, which is often a prerequisite for downstream applications such as subcloning and DNA fragment analysis. The key to a successful double digestion lies in ensuring that both enzymes are active under the chosen reaction conditions, primarily the buffer composition and incubation temperature.

This compound is a type II restriction endonuclease that recognizes the palindromic sequence 5'-GTYRAC-3' (where Y represents a pyrimidine (B1678525) and R represents a purine) and cleaves after the pyrimidine, leaving a blunt end. When selecting a second enzyme to use with this compound, it is crucial to consider their compatibility in a single reaction buffer to maximize efficiency and avoid time-consuming sequential digests.

Buffer Compatibility and Enzyme Activity

The choice of reaction buffer is the most critical factor for a successful double digestion. Ideally, a single buffer should be used where both enzymes exhibit high activity. Many suppliers now offer universal buffers designed to provide high activity for a wide range of enzymes.

Table 1: Relative Activity of this compound in Various Commercially Available Buffers

Buffer SystemBuffer NameRelative Activity of this compound (%)Data Source
New England Biolabs (NEB)rCutSmart™ Buffer100[1][2][3]
NEBuffer™ r3.1100[2][3]
NEBuffer™ r2.1100[2][3]
NEBuffer™ r1.125[2][3]
Jena Bioscience1x Universal Buffer (UB)100[4][5]
Buffer B1, B2, B3, B550[4][5]
Thermo Fisher ScientificTango BufferOptimal[6]

To perform a successful simultaneous double digest, the second enzyme should also have high activity in the chosen buffer. For instance, over 210 restriction enzymes are 100% active in NEB's rCutSmart™ Buffer, making it an excellent choice for double digestions with this compound[1]. If a universal buffer that supports high activity for both enzymes is not available, a sequential digestion is recommended.

Experimental Protocols

Below are detailed protocols for performing a double digestion with this compound and a second enzyme. Three primary approaches are presented: a simultaneous double digest, a sequential double digest, and a sequential digest with an intermediate purification step.

This is the most straightforward and time-efficient method, applicable when both enzymes exhibit sufficient activity (>75%) in a common buffer.

Materials:

  • DNA substrate (0.2 - 1 µg)

  • This compound (10 units/µl)

  • Second Restriction Enzyme (10 units/µl)

  • 10X Universal Reaction Buffer (e.g., NEB rCutSmart™ Buffer)

  • Bovine Serum Albumin (BSA), if required by the second enzyme (often supplied at 100X)

  • Nuclease-free water

Procedure:

  • In a sterile microcentrifuge tube, combine the following components in the order listed:

    Component Volume (for a 20 µl reaction) Final Concentration
    Nuclease-free water up to 20 µl -
    10X Universal Reaction Buffer 2 µl 1X
    DNA x µl (0.2 - 1 µg) 10-50 µg/ml
    This compound 1 µl (10 units) 0.5 units/µl

    | Second Restriction Enzyme | 1 µl (10 units) | 0.5 units/µl |

    Note: The final concentration of glycerol (B35011) should not exceed 5% of the total reaction volume to prevent star activity. This means the total enzyme volume should be less than 10% of the reaction volume[7].

  • Gently mix the components by pipetting up and down. Do not vortex.

  • Incubate the reaction at the optimal temperature for both enzymes (typically 37°C) for 1 hour. For high molecular weight DNA, the incubation time may be extended[8].

  • (Optional) Stop the reaction by heat inactivation at 65°C for 20 minutes (confirm that both enzymes can be heat-inactivated) or by adding EDTA to a final concentration of 20 mM[4][5].

  • Analyze the digestion products by agarose (B213101) gel electrophoresis.

This method is used when the two enzymes have different buffer requirements, but the buffer for the second enzyme can be achieved by adding salt to the first enzyme's buffer.

Procedure:

  • Set up the first digestion reaction using the enzyme that requires the lower salt concentration buffer. Incubate for 1 hour at the recommended temperature.

  • (Optional) If the first enzyme is heat-inactivatable, heat inactivate it according to the manufacturer's instructions[1].

  • Adjust the salt concentration of the reaction mixture to meet the requirements of the second enzyme by adding a small volume of a concentrated salt solution[1].

  • Add the second enzyme to the reaction mixture.

  • Incubate for an additional hour at the recommended temperature for the second enzyme.

  • Stop the reaction and analyze the products as described in Protocol 1.

This is the most robust method when the two enzymes have incompatible buffer or temperature requirements.

Procedure:

  • Perform the first digestion as described in Protocol 1, using the optimal buffer for the first enzyme.

  • After the first digestion is complete, purify the DNA fragment using a spin column-based DNA purification kit or through phenol-chloroform extraction followed by ethanol (B145695) precipitation[1][4][5].

  • Elute the purified DNA in a suitable buffer or nuclease-free water.

  • Set up the second digestion reaction using the purified DNA and the optimal buffer for the second enzyme.

  • Incubate for 1 hour at the recommended temperature for the second enzyme.

  • Stop the reaction and analyze the products as described in Protocol 1.

Workflow and Pathway Diagrams

The following diagrams illustrate the decision-making process and workflow for a double digestion experiment.

Double_Digestion_Workflow start Start: Plan Double Digestion check_compatibility Check Buffer and Temperature Compatibility of Both Enzymes start->check_compatibility simultaneous Simultaneous Digestion Protocol check_compatibility->simultaneous Compatible sequential Sequential Digestion check_compatibility->sequential Not Compatible analysis Analyze on Agarose Gel simultaneous->analysis buffer_adj Sequential Digestion: Buffer Adjustment sequential->buffer_adj Buffer can be adjusted purification Sequential Digestion: with Purification sequential->purification Incompatible buffers buffer_adj->analysis purification->analysis end End analysis->end

Caption: Decision workflow for choosing a double digestion protocol.

Simultaneous_Digestion_Steps A 1. Combine Water, Buffer, and DNA B 2. Add this compound and Second Enzyme A->B C 3. Incubate at 37°C for 1 hour B->C D 4. (Optional) Heat Inactivate at 65°C C->D E 5. Analyze by Gel Electrophoresis D->E

Caption: Key steps in a simultaneous double digestion protocol.

Important Considerations

  • Methylation Sensitivity: this compound activity can be blocked by certain overlapping CpG methylation patterns in mammalian DNA[2][9]. It is crucial to be aware of the methylation status of your DNA substrate, as this can affect cleavage efficiency.

  • Star Activity: High glycerol concentrations, incorrect buffer pH, or prolonged incubation times can lead to star activity, where the enzyme cleaves at non-canonical sites. Always ensure the total volume of enzymes does not exceed 10% of the total reaction volume[7].

  • DNA Quality: The purity of the DNA sample is critical for efficient digestion. Contaminants such as ethanol, salt, or proteins can inhibit enzyme activity.

  • Enzyme Unit Definition: One unit of this compound is typically defined as the amount of enzyme required to digest 1 µg of Lambda DNA in 1 hour at 37°C in a 50 µl reaction volume[2][3][4]. Adjust the amount of enzyme based on the amount of your DNA substrate.

By following these guidelines and protocols, researchers can confidently perform double digestions with this compound and a second restriction enzyme, ensuring reliable and reproducible results for their downstream applications.

References

Hinc II Restriction Enzyme: Application Notes on Heat Inactivation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the inactivation of the Hinc II restriction enzyme. Accurate inactivation of restriction enzymes is a critical step in molecular cloning and other downstream applications to prevent unwanted enzymatic activity. Here, we focus on heat inactivation and provide alternative methods for enzyme removal or inactivation.

Overview of this compound Inactivation

This compound is a Type II restriction endonuclease that recognizes the degenerate sequence GTYRAC (where Y is C or T, and R is A or G) and cleaves to produce blunt ends. Following a restriction digest, it is often necessary to inactivate the this compound enzyme before proceeding to subsequent enzymatic steps such as ligation, blunting, or phosphorylation. The most common method for inactivating this compound is heat treatment. However, other methods can be employed, particularly when reaction components are heat-sensitive.

Heat Inactivation of this compound

Heat inactivation is a straightforward method that utilizes elevated temperatures to denature the enzyme, rendering it permanently inactive.

Recommended Conditions

Multiple suppliers, including New England Biolabs (NEB) and Jena Bioscience, recommend incubating the reaction mixture at 65°C for 20 minutes to completely inactivate this compound.[1][2][3]

Quantitative Data on Heat Inactivation
Temperature (°C)Time (minutes)Expected InactivationSource
6015Complete (>99%)Takara Bio[4]
6515>95%Promega[5]
6520Complete (>99%)NEB, Jena Bioscience, Thermo Fisher Scientific[1][2][3][6]

Note: "Complete" or ">95% inactivation" is typically assessed by incubating the heat-treated enzyme with fresh substrate DNA and observing no or negligible degradation on an agarose (B213101) gel.[5][7]

Experimental Protocol for Heat Inactivation

This protocol outlines the steps for inactivating this compound in a typical restriction digest reaction.

Materials:

  • Completed this compound restriction digest reaction

  • Heat block or water bath set to 65°C

  • Microcentrifuge tubes

Procedure:

  • Ensure the this compound restriction digest is complete by running a small aliquot on an agarose gel or based on optimized incubation times.

  • Transfer the microcentrifuge tube containing the completed reaction to a pre-heated heat block or water bath set at 65°C.

  • Incubate the reaction at 65°C for 20 minutes.

  • After the incubation, remove the tube and allow it to cool to room temperature.

  • The DNA is now ready for downstream applications.

Heat_Inactivation_Workflow Workflow for this compound Heat Inactivation cluster_protocol Protocol Steps start Completed this compound Restriction Digest step1 Incubate at 65°C for 20 minutes start->step1 step2 Cool to Room Temperature step1->step2 end DNA Ready for Downstream Applications step2->end

Caption: A simple workflow for the heat inactivation of this compound.

Alternative Inactivation & Removal Methods

In situations where heat treatment is not desirable, for instance, if the reaction contains other heat-labile components, alternative methods can be used.

EDTA Chelation

This compound, like most restriction enzymes, requires Mg²⁺ as a cofactor for its activity. The addition of a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) will sequester the Mg²⁺ ions, thereby inhibiting the enzyme.

Protocol:

  • To the completed restriction digest, add 0.5 M EDTA (pH 8.0) to a final concentration of 10-20 mM.[2][6] For a 50 µL reaction, this would be 2 µL of 0.5 M EDTA for a final concentration of 20 mM.

  • Mix thoroughly by gentle vortexing or pipetting.

  • The enzyme is now inactive, and the DNA can be used in subsequent applications, although the presence of EDTA may interfere with enzymes that require divalent cations (e.g., DNA ligase).

Spin Column Purification

Commercially available DNA purification spin columns can be used to remove the this compound enzyme, buffer components, and salts from the reaction mixture.

Protocol:

  • Follow the manufacturer's protocol for the specific spin column kit being used.

  • Typically, the completed restriction digest is mixed with a binding buffer.

  • The mixture is then passed through a silica (B1680970) membrane spin column, where the DNA binds to the membrane.

  • The column is washed with an ethanol-based wash buffer to remove contaminants, including the this compound enzyme.

  • The purified DNA is then eluted from the column with an elution buffer or nuclease-free water.

Phenol-Chloroform Extraction

This is a traditional method for deproteinizing a DNA sample.

Protocol:

  • Add an equal volume of phenol:chloroform (B151607):isoamyl alcohol (25:24:1) to the restriction digest.

  • Vortex vigorously for 15-30 seconds to create an emulsion.

  • Centrifuge at >12,000 x g for 5 minutes at room temperature to separate the phases.

  • Carefully transfer the upper aqueous phase containing the DNA to a new tube, avoiding the protein interface.

  • To remove residual phenol, an optional chloroform extraction can be performed by adding an equal volume of chloroform, vortexing, centrifuging, and collecting the aqueous phase.

  • Precipitate the DNA from the aqueous phase by adding sodium acetate (B1210297) (to a final concentration of 0.3 M) and 2-2.5 volumes of cold 100% ethanol.

  • Incubate at -20°C or colder to precipitate the DNA.

  • Centrifuge to pellet the DNA, wash with 70% ethanol, and resuspend the air-dried pellet in a suitable buffer or water.

Inactivation_Decision_Tree Decision Tree for this compound Inactivation start Downstream Application Requirements heat_labile Heat-Labile Components? start->heat_labile edta_sensitive EDTA Sensitive Enzymes? heat_labile->edta_sensitive Yes heat_inactivation Heat Inactivation (65°C for 20 min) heat_labile->heat_inactivation No edta_chelation EDTA Chelation (10-20 mM final conc.) edta_sensitive->edta_chelation No spin_column Spin Column Purification edta_sensitive->spin_column Yes phenol_chloroform Phenol-Chloroform Extraction spin_column->phenol_chloroform Alternative

Caption: A decision tree to guide the selection of an appropriate this compound inactivation method.

Summary and Recommendations

For most applications, heat inactivation at 65°C for 20 minutes is the most convenient and effective method for inactivating this compound.[1][2][3] If the reaction mixture contains heat-sensitive components, spin column purification is a highly recommended alternative as it efficiently removes the enzyme and purifies the DNA. EDTA chelation is a quick inactivation method, but potential interference with downstream enzymatic reactions should be considered. Phenol-chloroform extraction is a robust but more laborious method for obtaining highly purified DNA. The choice of method should be guided by the specific requirements of the downstream application.

References

Hinc II Restriction Endonuclease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Hinc II restriction endonuclease, a crucial tool in molecular biology for DNA mapping, cloning, and genotyping.

Introduction

This compound is a Type II restriction endonuclease isolated from Haemophilus influenzae Rc.[1][2][3] It recognizes the palindromic sequence 5'-GTYRAC-3' (where Y is a pyrimidine (B1678525) and R is a purine) and cleaves after the TY residue, producing blunt ends.[4] This property makes this compound, and its isoschizomer Hind II, valuable for various molecular biology applications where blunt-ended fragments are required.[4][5]

Enzyme Characteristics and Specifications

A comprehensive summary of this compound's key characteristics is provided below, including its unit definition, concentration, and storage conditions.

Unit Definition and Enzyme Concentration

The standard unit definition for this compound is the amount of enzyme required to completely digest 1 µg of Lambda (λ) DNA in 1 hour at 37°C in a 50 µL reaction volume.[1][2][5][6] Commercially available this compound is typically supplied at a concentration of 10,000 units/ml.[1][2]

Table 1: this compound Unit Definition and Concentration

ParameterSpecification
Unit DefinitionOne unit digests 1 µg of λ DNA in 1 hour at 37°C in a 50 µL reaction.[1][2][5][6]
Typical Concentration10,000 units/ml[1][2]
IsoschizomersHindII[4][5][7]
Recognition Sequence5'-GTYRAC-3'
Cleavage Site5'-GTY↓RAC-3'
Generated EndsBlunt
Storage and Handling

Proper storage and handling are critical for maintaining the activity of this compound.

Table 2: this compound Storage and Handling Guidelines

ConditionRecommendation
Storage Temperature-20°C[3][5][6]
Storage BufferTypically contains 10 mM Tris-HCl, 200 mM NaCl, 1 mM DTT, 0.1 mM EDTA, and 50% glycerol (B35011).[2][6]
HandlingAvoid repeated freeze-thaw cycles.[5] Centrifuge the vial briefly before opening to collect the contents at the bottom.[6]
Shelf LifeTypically 12 months under proper storage conditions.[5]

Experimental Protocols

Standard DNA Digestion Protocol

This protocol outlines the steps for a typical analytical or preparative digestion of a DNA substrate.

Workflow for a Standard this compound Digestion

G cluster_prep Reaction Setup cluster_reaction Reaction Assembly cluster_incubation Incubation & Termination cluster_analysis Analysis prep_dna Prepare DNA Substrate prep_reagents Thaw Reagents on Ice prep_dna->prep_reagents calc_vol Calculate Component Volumes prep_reagents->calc_vol add_water Add Nuclease-Free Water calc_vol->add_water Assemble on Ice add_buffer Add 10X Reaction Buffer add_water->add_buffer add_dna Add DNA add_buffer->add_dna add_enzyme Add this compound Enzyme Last add_dna->add_enzyme mix Mix Gently by Pipetting add_enzyme->mix incubate Incubate at 37°C for 1 hour mix->incubate inactivate Heat Inactivate at 65°C for 20 min incubate->inactivate gel Agarose Gel Electrophoresis inactivate->gel visualize Visualize DNA Fragments gel->visualize

Caption: Workflow for a typical this compound DNA digestion experiment.

Materials:

  • This compound enzyme

  • 10X reaction buffer (vendor-specific, see Table 3)

  • DNA substrate (e.g., plasmid, PCR product, genomic DNA)

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Thaw the 10X reaction buffer, DNA, and nuclease-free water on ice.

  • Set up the reaction on ice in a microcentrifuge tube. A typical 50 µL reaction is as follows:

    • Nuclease-free water: up to 50 µL

    • 10X Reaction Buffer: 5 µL

    • DNA: 1 µg

    • This compound: 1 µL (10 units)

    • Note: The enzyme should not exceed 10% of the total reaction volume.[5][7]

  • Add the enzyme last.[5][7]

  • Mix the components gently by pipetting up and down. Do not vortex.[5][7]

  • Centrifuge the tube briefly to collect the reaction mixture at the bottom.

  • Incubate the reaction at 37°C for 1 hour. For larger DNA substrates like genomic DNA, a longer incubation time or more enzyme may be required.[5]

  • Stop the reaction by heat inactivation at 65°C for 20 minutes.[1][6][7] Alternatively, the reaction can be stopped by adding EDTA or by proceeding directly to a purification step.[5][7]

  • The digested DNA is now ready for downstream applications, such as ligation or analysis by gel electrophoresis.

Double Digestion with this compound

For digesting DNA with two restriction enzymes simultaneously, buffer compatibility is a key consideration. Many modern buffer systems are designed to be compatible with a wide range of enzymes.

Table 3: this compound Activity in Various Commercial Buffers

Buffer SystemRelative Activity (%)
NEB rCutSmart™ Buffer100[2][8]
NEB NEBuffer™ r2.1100[2][8]
NEB NEBuffer™ r3.1100[2][8]
NEB NEBuffer™ r1.125[2][8]
Jena Bioscience Universal Buffer (UB)100[5][7]
Thermo Fisher Buffer M100[9]
Sigma-Aldrich SuRE/Cut Buffer A, B, M100[4]
Sigma-Aldrich SuRE/Cut Buffer H50-75[4]
Sigma-Aldrich SuRE/Cut Buffer L25-50[4]

Protocol for Double Digestion:

  • Check Buffer Compatibility: Use online tools or manufacturer's tables to determine if both enzymes are active in the same buffer. For instance, over 210 enzymes show 100% activity in NEB's rCutSmart™ Buffer, simplifying double digests.[10]

  • Simultaneous Digestion: If both enzymes have high activity (>75%) in a common buffer, they can be added to the reaction mix simultaneously. Follow the standard protocol, adding both enzymes at the end.

  • Sequential Digestion: If a compatible buffer cannot be found, a sequential digest is necessary.[10] a. Perform the first digestion in the buffer optimal for the first enzyme. b. After incubation, adjust the reaction conditions (e.g., salt concentration) to be optimal for the second enzyme. c. Add the second enzyme and incubate for the appropriate time and temperature. d. Heat inactivate if possible after the final incubation.

Technical Considerations

Methylation Sensitivity

The activity of this compound can be affected by DNA methylation.

  • dam and dcm methylation: this compound is not sensitive to dam or dcm methylation.[1][3]

  • CpG methylation: Cleavage can be blocked by some combinations of overlapping CpG methylation.[1][2]

Star Activity

Star activity, or the cleavage at non-canonical recognition sites, can occur under non-optimal reaction conditions. For this compound, this may be observed with high enzyme concentrations, high glycerol concentrations (>5%), or low ionic strength.[9] To minimize star activity, adhere to the recommended protocol and ensure the enzyme volume is less than 10% of the total reaction volume.[5][7]

Troubleshooting

Table 4: Common Issues and Solutions in this compound Digestions

ProblemPossible CauseSuggested Solution
No or incomplete digestion Inactive enzymeEnsure proper storage and handling. Use a fresh aliquot of enzyme.
DNA contains inhibitors (e.g., phenol, ethanol (B145695), high salt)Purify the DNA sample by ethanol precipitation or using a purification kit.[4]
Incorrect buffer or incubation temperatureVerify the recommended buffer and incubation temperature (37°C).
Methylation of recognition sitesCheck the methylation pattern of your DNA. If CpG methylated, this compound may be blocked.
Unexpected bands (star activity) High glycerol concentrationKeep the enzyme volume to less than 10% of the total reaction volume.
Prolonged incubation time with excess enzymeReduce the amount of enzyme or the incubation time.
Incorrect buffer conditionsUse the recommended reaction buffer.
Smear on the gel Nuclease contaminationUse nuclease-free water and sterile tubes. Handle reagents with care.
DNA degradationEnsure the starting DNA is of high quality.

References

Application Notes and Protocols: Hinc II Digestion of PCR Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hinc II is a Type II restriction endonuclease isolated from Haemophilus influenzae Rc that recognizes the degenerate palindromic sequence 5'-GTYRAC-3' (where Y is a pyrimidine (B1678525) [C or T] and R is a purine (B94841) [A or G]) and cleaves in the middle of the sequence to produce blunt ends (GTY/RAC).[1][2][3] This characteristic makes it a valuable tool in molecular biology for various applications, including cloning, restriction fragment length polymorphism (RFLP) analysis, and site-directed mutagenesis verification. The digestion of Polymerase Chain Reaction (PCR) products with this compound allows for the subsequent ligation of these fragments into cloning vectors or for analytical purposes.

These application notes provide detailed protocols for the digestion of PCR products using this compound, guidelines for reaction setup, and troubleshooting advice.

Applications

  • Cloning: this compound creates blunt-ended DNA fragments which can be directly ligated into blunt-ended cloning vectors. This is a common strategy when introducing restriction sites via PCR primers is not feasible.

  • Restriction Fragment Length Polymorphism (RFLP): this compound can be used to screen for single nucleotide polymorphisms (SNPs) that create or abolish its recognition site. This is useful in genetic mapping and disease association studies.

  • Verification of PCR Products: Digestion with this compound can confirm the identity of a PCR product if the expected sequence contains a this compound recognition site, resulting in a predictable banding pattern on an agarose (B213101) gel.

Key Experimental Protocols

Purification of PCR Products (Recommended)

For applications such as cloning, it is highly recommended to purify the PCR product prior to digestion. This removes PCR components like primers, dNTPs, and the DNA polymerase, which can inhibit the restriction digest or interfere with downstream applications.[4][5]

Protocol: Spin-Column PCR Purification

  • Follow the manufacturer's protocol for a commercial PCR purification kit.

  • Elute the purified PCR product in an appropriate elution buffer (e.g., Tris-HCl, pH 8.0-8.5) or nuclease-free water.

  • Quantify the concentration of the purified DNA using a spectrophotometer or a fluorometric method.

This compound Digestion of Purified PCR Products

This protocol is optimized for the digestion of 0.1-1 µg of purified PCR product.

Reaction Setup:

  • In a sterile microcentrifuge tube, combine the components in the order listed in Table 1. It is generally recommended to add the enzyme last.[6][7]

  • Mix the components gently by pipetting up and down. Do not vortex.[6][7]

  • Centrifuge the tube briefly to collect the reaction mixture at the bottom.

  • Incubate the reaction at 37°C for 1-16 hours.[4][8] For routine digests, 1 hour is often sufficient.

  • (Optional) Heat inactivate the enzyme at 65°C for 20 minutes.[1][9][10]

Table 1: Reaction Setup for this compound Digestion of Purified PCR Product

ComponentVolumeFinal Concentration
Purified PCR ProductX µL (0.1-1 µg)
10X Reaction Buffer (e.g., rCutSmart™ Buffer)2 µL1X
This compound (10 units/µL)1 µL10 units
Nuclease-Free WaterUp to 20 µL
Total Volume 20 µL
This compound Digestion of Unpurified PCR Products

Direct digestion in the PCR mix can be a convenient option for quick screening. However, the efficiency of digestion may be reduced.[4][11] The PCR product should not exceed one-third of the total reaction volume.[4][12]

Reaction Setup:

  • After PCR is complete, set up the digestion reaction in a new tube by combining the components listed in Table 2.

  • Mix gently, spin down, and incubate at 37°C for 1-16 hours.[4]

  • (Optional) Heat inactivate the enzyme at 65°C for 20 minutes.[1][9][10]

Table 2: Reaction Setup for this compound Digestion of Unpurified PCR Product

ComponentVolume
Unpurified PCR Product10 µL
10X Reaction Buffer2 µL*
This compound (10 units/µL)1-2 µL
Nuclease-Free Water16-17 µL
Total Volume 30 µL

*Note: Only 2 µL of 10X reaction buffer is typically required for a 30 µL reaction with unpurified PCR product, as salts are carried over from the PCR buffer.[4][13]

Analysis of Digestion Products

The results of the this compound digestion are typically analyzed by agarose gel electrophoresis.

  • Add an appropriate amount of 6X DNA loading dye to the digestion reaction.

  • Load the mixture onto an agarose gel of an appropriate percentage (e.g., 1-2%) containing a DNA stain.

  • Run the gel at a constant voltage until the dye fronts have migrated sufficiently.

  • Visualize the DNA fragments under UV light and compare the resulting banding pattern to a DNA ladder and an undigested control.

Experimental Workflow and Diagrams

The following diagrams illustrate the workflows for this compound digestion of PCR products.

PCR_Digestion_Workflow Workflow for this compound Digestion of PCR Products cluster_purified Purified PCR Product Digestion cluster_unpurified Unpurified PCR Product Digestion PCR_purified Perform PCR Purify Purify PCR Product (Spin Column) PCR_purified->Purify Quantify Quantify DNA Purify->Quantify Digest_purified Set up this compound Digestion (Purified DNA Protocol) Quantify->Digest_purified Incubate_purified Incubate at 37°C Digest_purified->Incubate_purified Analyze_purified Analyze by Agarose Gel Electrophoresis Incubate_purified->Analyze_purified PCR_unpurified Perform PCR Digest_unpurified Set up this compound Digestion (Unpurified DNA Protocol) PCR_unpurified->Digest_unpurified Incubate_unpurified Incubate at 37°C Digest_unpurified->Incubate_unpurified Analyze_unpurified Analyze by Agarose Gel Electrophoresis Incubate_unpurified->Analyze_unpurified

Caption: General workflows for this compound digestion.

HincII_Reaction_Setup This compound Digestion Reaction Setup Logic start Start components Combine: - Nuclease-Free Water - 10X Buffer - DNA (PCR Product) start->components add_enzyme Add this compound Enzyme components->add_enzyme mix Mix Gently (Pipette, do not vortex) add_enzyme->mix spin Brief Centrifugation mix->spin incubate Incubate at 37°C spin->incubate inactivate Heat Inactivate at 65°C (Optional) incubate->inactivate end Proceed to Analysis inactivate->end

Caption: Step-by-step reaction setup logic.

Troubleshooting

Table 3: Troubleshooting Guide for this compound Digestion of PCR Products

IssuePossible CauseRecommended Solution
Incomplete or no digestion Inactive enzymeCheck the expiration date and ensure proper storage at -20°C. Avoid multiple freeze-thaw cycles.[14][15]
Inhibitors from PCR mixPurify the PCR product before digestion. If digesting directly, ensure the PCR mix is no more than 1/3 of the final reaction volume.[4][5]
Methylation of recognition siteThis compound is sensitive to some types of CpG methylation.[9] If working with mammalian genomic DNA, consider if methylation could be inhibiting cleavage.
Recognition site too close to the end of the PCR productEnsure primers are designed with at least 4-6 extra bases 5' to the restriction site to allow for efficient enzyme binding.[15][16]
Incorrect reaction setupVerify the correct buffer was used and that all components were added in the correct volumes. Ensure the final glycerol (B35011) concentration is below 5%.[14]
Unexpected bands (star activity) Prolonged incubation or high enzyme concentrationReduce the incubation time or the amount of enzyme used.[13]
Incorrect buffer conditionsUse the recommended buffer for the enzyme. Low salt or high pH can contribute to star activity.
Smeared bands on the gel Nuclease contaminationUse nuclease-free water and sterile tips/tubes. Consider purifying the PCR product.
Enzyme binding to DNAAdd SDS to the loading dye to a final concentration of 0.1-0.5% to release the enzyme from the DNA.[5]

References

Application Notes and Protocols for Site-Directed Mutagenesis Utilizing Hinc II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-directed mutagenesis (SDM) is a cornerstone of molecular biology, enabling precise and intentional modifications to DNA sequences. This powerful technique is instrumental in investigating the structure-function relationship of proteins, elucidating cellular pathways, and engineering proteins with novel properties for therapeutic and industrial applications.[1] One classical approach in site-directed mutagenesis involves the use of restriction enzymes to facilitate the screening and selection of desired mutants. This document provides detailed application notes and protocols for conducting site-directed mutagenesis with a specific focus on the utilization of the Type II restriction enzyme, Hinc II.

This compound recognizes the degenerate, palindromic sequence GTYRAC (where Y is a pyrimidine (B1678525) and R is a purine) and cleaves in the middle of the sequence to produce blunt ends. The ability to introduce or eliminate this restriction site through mutagenesis provides a straightforward method for identifying successful mutants.

Applications in Research and Drug Development

Site-directed mutagenesis is a versatile tool with wide-ranging applications in both basic research and the development of novel therapeutics.

  • Protein Structure-Function Studies: By systematically altering specific amino acids, researchers can identify residues critical for protein folding, stability, substrate binding, and catalytic activity. A common strategy is alanine (B10760859) scanning mutagenesis , where individual amino acid residues are replaced with alanine to determine the contribution of their side chains to the protein's function.

  • Investigation of Cellular Pathways: SDM is crucial for dissecting signaling pathways. By mutating key proteins within a pathway, such as kinases or transcription factors, their specific roles and interactions can be characterized.[1]

  • Protein Engineering and Drug Development: The ability to modify proteins at the genetic level allows for the creation of novel enzymes with enhanced activity or stability for industrial processes. In drug development, SDM is used to optimize the properties of therapeutic proteins, such as monoclonal antibodies, to improve their efficacy and reduce immunogenicity.

  • Creation and Ablation of Restriction Sites: Introducing or removing restriction enzyme recognition sites can greatly simplify subsequent cloning and genetic manipulation procedures.[2]

Methodologies for Site-Directed Mutagenesis Using this compound

Two primary strategies can be employed to utilize this compound in site-directed mutagenesis protocols:

  • PCR-Based Mutagenesis with this compound Site Screening: This is the most common and versatile method. It involves using mutagenic primers to introduce a desired mutation that simultaneously either creates or destroys a this compound recognition site. Subsequent digestion of the plasmid DNA with this compound allows for the rapid identification of mutant clones.

  • Cassette Mutagenesis: This method is suitable for introducing larger mutations, insertions, or deletions. It involves excising a DNA fragment between two restriction sites and replacing it with a synthetic DNA "cassette" containing the desired mutation. This compound can be used in this method if its recognition sites flank the region to be mutated.[3][4]

Protocol 1: PCR-Based Site-Directed Mutagenesis with this compound Screening

This protocol describes the introduction of a point mutation into a plasmid, which also results in the creation or elimination of a this compound restriction site for screening purposes.

Experimental Workflow

cluster_0 Mutagenesis cluster_1 Transformation & Screening cluster_2 Verification A 1. Primer Design (Introduce/Abolish this compound site) B 2. PCR Amplification (High-fidelity polymerase) A->B Mutagenic primers C 3. DpnI Digestion (Remove parental plasmid) B->C PCR product D 4. Transformation (Competent E. coli) C->D Mutated plasmid E 5. Plasmid Miniprep D->E Colonies F 6. This compound Digestion (Screening) E->F Plasmid DNA G 7. Agarose (B213101) Gel Electrophoresis F->G Digested DNA H 8. Sequence Verification G->H Potential mutants

Caption: Workflow for PCR-based site-directed mutagenesis with this compound screening.

Materials
  • High-fidelity DNA polymerase (e.g., Pfu, Q5®)

  • dNTPs

  • DpnI restriction enzyme

  • This compound restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • Plasmid DNA containing the gene of interest

  • Mutagenic primers

  • LB agar (B569324) plates with appropriate antibiotic

  • LB broth with appropriate antibiotic

  • DNA purification kit

Procedure
  • Primer Design:

    • Design a pair of complementary primers, 25-45 nucleotides in length, containing the desired mutation.

    • The mutation should be located in the center of the primers.

    • The introduced mutation should either create a new this compound site (GTYRAC) or eliminate an existing one.

    • The melting temperature (Tm) of the primers should be ≥78°C.

  • PCR Amplification:

    • Set up the PCR reaction as follows:

      Component Volume (50 µL reaction) Final Concentration
      5X High-Fidelity Buffer 10 µL 1X
      dNTPs (10 mM) 1 µL 0.2 mM
      Forward Primer (10 µM) 1.25 µL 0.25 µM
      Reverse Primer (10 µM) 1.25 µL 0.25 µM
      Template Plasmid DNA 10-100 ng
      High-Fidelity DNA Polymerase 0.5 µL

      | Nuclease-free water | to 50 µL | |

    • Perform thermal cycling using the following parameters:

      Step Temperature Time Cycles
      Initial Denaturation 98°C 30 sec 1
      Denaturation 98°C 10 sec 25-30
      Annealing 55-65°C 30 sec
      Extension 72°C 30 sec/kb of plasmid
      Final Extension 72°C 2 min 1

      | Hold | 4°C | ∞ | |

  • DpnI Digestion of Parental Plasmid:

    • Add 1 µL of DpnI (20 U/µL) directly to the PCR product.

    • Incubate at 37°C for 1-2 hours to digest the methylated parental plasmid DNA.[5]

  • Transformation:

    • Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Screening of Mutants by this compound Digestion:

    • Inoculate individual colonies into LB broth with the appropriate antibiotic and grow overnight.

    • Isolate plasmid DNA from the overnight cultures using a miniprep kit.

    • Set up a diagnostic digest with this compound for each plasmid prep.

      Component Volume (20 µL reaction)
      Plasmid DNA 200-500 ng
      10X this compound Buffer 2 µL
      This compound 1 µL

      | Nuclease-free water | to 20 µL |

    • Incubate at 37°C for 1 hour.

  • Agarose Gel Electrophoresis:

    • Analyze the digested plasmid DNA on a 1% agarose gel.

    • If creating a this compound site: Mutant plasmids will show an additional band or a different banding pattern compared to the wild-type plasmid.

    • If eliminating a this compound site: Mutant plasmids will be linearized or show fewer bands compared to the wild-type plasmid.

  • Sequence Verification:

    • Plasmids that show the expected digestion pattern should be sent for DNA sequencing to confirm the desired mutation and to ensure no other mutations were introduced during PCR.

Protocol 2: Cassette Mutagenesis Using this compound

This protocol is for replacing a segment of DNA with a synthetic cassette containing the desired mutation(s). This method is highly efficient, often approaching 100%.[4]

Experimental Workflow

cluster_0 Vector & Cassette Preparation cluster_1 Ligation & Transformation cluster_2 Verification A 1. Digest Vector with this compound B 2. Dephosphorylate Vector A->B Linearized vector D 4. Ligate Cassette into Vector B->D Dephosphorylated vector C 3. Synthesize & Anneal Mutagenic Cassette C->D Annealed cassette E 5. Transform Competent E. coli D->E Ligated plasmid F 6. Plasmid Miniprep E->F Colonies G 7. Sequence Verification F->G Plasmid DNA

Caption: Workflow for cassette mutagenesis using this compound.

Materials
  • Plasmid DNA with two flanking this compound sites

  • This compound restriction enzyme

  • Calf Intestinal Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP)

  • T4 DNA Ligase

  • Synthetic, complementary oligonucleotides for the cassette

  • Competent E. coli cells

  • DNA purification kit

Procedure
  • Vector Digestion:

    • Digest the plasmid DNA with this compound to excise the DNA fragment to be replaced.

    • Confirm complete digestion by agarose gel electrophoresis.

    • Purify the linearized vector fragment from the gel.

  • Vector Dephosphorylation:

    • Treat the purified, linearized vector with CIP or SAP to prevent self-ligation.

    • Follow the manufacturer's protocol for the phosphatase.

    • Purify the dephosphorylated vector.

  • Cassette Preparation:

    • Synthesize two complementary oligonucleotides that, when annealed, will form a double-stranded DNA cassette with blunt ends.

    • The cassette should contain the desired mutation(s).

    • To anneal the oligonucleotides, mix them in equimolar amounts in an annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA), heat to 95°C for 5 minutes, and then slowly cool to room temperature.

  • Ligation:

    • Set up a ligation reaction with the dephosphorylated vector and the annealed cassette. A molar ratio of 1:3 to 1:10 (vector:cassette) is recommended.

      Component Volume (20 µL reaction)
      Linearized, Dephosphorylated Vector 50-100 ng
      Annealed Cassette Molar excess
      10X T4 DNA Ligase Buffer 2 µL
      T4 DNA Ligase 1 µL

      | Nuclease-free water | to 20 µL |

    • Incubate at 16°C overnight or at room temperature for 1-2 hours.

  • Transformation and Verification:

    • Transform competent E. coli cells with the ligation product.

    • Isolate plasmid DNA from the resulting colonies.

    • Verify the insertion of the cassette and the presence of the desired mutation by DNA sequencing.

Quantitative Data and Efficiency

The efficiency of site-directed mutagenesis can vary depending on the method used, the complexity of the mutation, and the quality of the reagents.

Mutagenesis MethodTypical EfficiencyKey AdvantagesKey Disadvantages
PCR-Based (e.g., QuikChange-like) 50-80%High efficiency for point mutations, small insertions/deletions; relatively fast.Can introduce unwanted PCR errors; primer design can be critical.
Cassette Mutagenesis >90%Highly efficient; suitable for multiple mutations or large insertions/deletions.[4]Requires suitable flanking restriction sites.
CRISPR/Cas9-based Variable (can be high)Can be used for in vivo mutagenesis in various cell types and organisms.Can have off-target effects; more complex workflow.

Application Example: Investigating the MAP Kinase Signaling Pathway

The Mitogen-Activated Protein (MAP) kinase pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[6][7][8] Site-directed mutagenesis is extensively used to study the function of the kinases in this pathway (e.g., Raf, MEK, ERK).

GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Jun) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Mutagenesis Site-Directed Mutagenesis (e.g., on Raf, MEK, ERK) Mutagenesis->Raf Mutagenesis->MEK Mutagenesis->ERK

Caption: MAP Kinase signaling pathway and points of investigation using site-directed mutagenesis.

By using site-directed mutagenesis to create constitutively active or kinase-dead mutants of Raf, MEK, or ERK, researchers can delineate the specific roles of each component in the signaling cascade and their impact on downstream cellular responses. For instance, a mutation in the activation loop of a kinase can be introduced to prevent its phosphorylation and activation, thereby blocking the signal transduction at that specific point.

Troubleshooting

ProblemPossible CauseSuggested Solution
No colonies after transformation Inefficient PCR amplification.Optimize PCR conditions (annealing temperature, extension time). Use a high-quality DNA polymerase.
Incomplete DpnI digestion.Increase DpnI incubation time or amount of enzyme.
Poor transformation efficiency.Use highly competent cells. Ensure proper transformation protocol.
All colonies are wild-type Incomplete DpnI digestion.Ensure the template plasmid was isolated from a dam+ E. coli strain.
Primer-dimer formation.Redesign primers. Optimize PCR conditions.
Multiple mutations observed Low-fidelity DNA polymerase.Use a high-fidelity polymerase with proofreading activity.
PCR cycle number too high.Reduce the number of PCR cycles to 18-25.

Conclusion

Site-directed mutagenesis is an indispensable technique for modern molecular biology and drug discovery. The strategic use of restriction enzymes like this compound for screening or in cassette mutagenesis provides a reliable and efficient means to generate and identify desired mutants. The protocols and application notes provided herein offer a comprehensive guide for researchers to successfully employ these methods in their studies of protein function and cellular signaling pathways. As with any molecular biology technique, careful experimental design, high-quality reagents, and thorough verification of results are paramount to success.

References

Application Notes and Protocols: Hinc II for SNP Genotyping Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hinc II and its Role in SNP Genotyping

Single Nucleotide Polymorphisms (SNPs) are the most common type of genetic variation among people. Each SNP represents a difference in a single DNA building block, called a nucleotide. These variations can act as biological markers, helping scientists locate genes that are associated with disease. Understanding the link between SNPs and disease can be pivotal in drug development and personalized medicine.

One of the classical and most cost-effective methods for SNP genotyping is Restriction Fragment Length Polymorphism (RFLP) analysis. This technique utilizes restriction enzymes to cut DNA at specific recognition sites. If a SNP alters a recognition site, the enzyme will not be able to cut, resulting in DNA fragments of different lengths. These differences can then be visualized using gel electrophoresis.

This compound is a type II restriction endonuclease isolated from Haemophilus influenzae Rc that recognizes the degenerate sequence GTYRAC (where Y can be C or T, and R can be A or G) and cleaves it to produce blunt ends.[1][2] This recognition sequence makes this compound a valuable tool for SNP genotyping, as a single nucleotide change within this sequence can abolish the restriction site, allowing for the differentiation of alleles. The PCR-RFLP method using this compound provides a straightforward and reliable approach for SNP analysis in various research and clinical applications.

Quantitative Data Presentation: Comparison of SNP Genotyping Methods

Choosing the right SNP genotyping method depends on various factors, including the number of SNPs and samples to be analyzed, budget, and available equipment. Below is a comparative summary of common SNP genotyping methods.

FeaturePCR-RFLP (e.g., with this compound)TaqMan® AssayKASP™ GenotypingMicroarraysNext-Generation Sequencing (NGS)
Throughput Low to MediumLow to HighHighVery HighVery High
Cost per Sample LowHighLow to MediumMedium to HighHigh (but decreasing)
Cost per SNP LowHighLowVery LowVery Low
Initial Setup Cost LowHighMediumHighVery High
Required DNA Quantity 10-100 ng1-10 ng5-10 ng200-750 ng1-1000 ng
Assay Design Requires a SNP in a restriction siteFlexibleFlexibleFixed contentFlexible
Accuracy/Call Rate >99% (when optimized)[3]>99%[4]~98%[5]>99%>99%
Suitability Small-scale studies, validationClinical diagnostics, routine testingLarge-scale genetics, breedingGenome-wide association studiesSNP discovery, whole-genome analysis

Experimental Protocols

Protocol 1: PCR Amplification of the Target SNP Locus

This protocol outlines the steps for amplifying a specific DNA region known to contain the SNP of interest.

Materials:

  • Genomic DNA (10-50 ng/µl)

  • Forward and Reverse Primers (10 µM)

  • dNTP mix (10 mM)

  • Taq DNA Polymerase (5 U/µl) and corresponding buffer (10x)

  • Nuclease-free water

  • Thermal cycler

Procedure:

  • Prepare a PCR master mix in a sterile microcentrifuge tube on ice. For a single 25 µl reaction, combine the following:

    • 5 µl of 10x PCR Buffer

    • 0.5 µl of 10 mM dNTPs

    • 1.25 µl of 10 µM Forward Primer

    • 1.25 µl of 10 µM Reverse Primer

    • 0.25 µl of Taq DNA Polymerase

    • 15.75 µl of Nuclease-free water

  • Aliquot 24 µl of the master mix into individual PCR tubes.

  • Add 1 µl of genomic DNA (10-50 ng) to each tube.

  • Gently mix and centrifuge briefly.

  • Place the PCR tubes in a thermal cycler and run the following program:

    • Initial Denaturation: 95°C for 5 minutes

    • 35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize for your specific primers)

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

  • Verify the PCR product by running 5 µl of the reaction on a 1.5% agarose (B213101) gel. A single band of the expected size should be visible.

Protocol 2: this compound Restriction Digestion of PCR Products

This protocol describes the digestion of the amplified DNA with this compound to identify the SNP.

Materials:

  • PCR product from Protocol 1

  • This compound restriction enzyme (10 U/µl)[6]

  • 10x rCutSmart™ Buffer (or other compatible buffer)[6]

  • Nuclease-free water

Procedure:

  • In a sterile microcentrifuge tube, set up the following 20 µl digestion reaction:

    • 10 µl of PCR product

    • 2 µl of 10x rCutSmart™ Buffer[6]

    • 1 µl of this compound (10 units)

    • 7 µl of Nuclease-free water

  • Mix gently by pipetting and centrifuge briefly.

  • Incubate the reaction at 37°C for 1 hour.[6]

  • (Optional) Heat inactivate the enzyme at 65°C for 20 minutes.[6]

Protocol 3: Agarose Gel Electrophoresis for Genotype Analysis

This protocol is for visualizing the results of the this compound digestion to determine the genotype.

Materials:

  • Digested PCR product from Protocol 2

  • Undigested PCR product (as a control)

  • DNA ladder

  • 2-3% Agarose gel containing a fluorescent DNA stain (e.g., Ethidium Bromide or SYBR™ Safe)

  • 1x TAE or TBE buffer

  • Gel electrophoresis system and power supply

  • UV transilluminator and gel imaging system

Procedure:

  • Load the entire 20 µl of the digested PCR product mixed with 4 µl of 6x loading dye into a well of the agarose gel.

  • In adjacent wells, load the undigested PCR product and the DNA ladder.

  • Run the gel at 100-120V until the dye front has migrated sufficiently.

  • Visualize the DNA fragments on a UV transilluminator.

  • Interpreting the Results:

    • Homozygous (Allele 1/1): If the SNP does not create a this compound site, only the undigested PCR product band will be visible.

    • Homozygous (Allele 2/2): If the SNP creates a this compound site, two smaller digested fragment bands will be visible.

    • Heterozygous (Allele 1/2): Three bands will be visible: the undigested PCR product and the two smaller digested fragments.

Mandatory Visualizations

PCR_RFLP_Workflow cluster_0 Step 1: Sample Preparation cluster_1 Step 2: PCR Amplification cluster_2 Step 3: Restriction Digestion cluster_3 Step 4: Analysis DNA_Extraction Genomic DNA Extraction PCR PCR Amplification of Target Locus DNA_Extraction->PCR Template DNA Digestion This compound Restriction Digest PCR->Digestion Amplified DNA Gel Agarose Gel Electrophoresis Digestion->Gel Digested Fragments Analysis Genotype Determination Gel->Analysis Band Pattern

Caption: Workflow for SNP Genotyping using PCR-RFLP with this compound.

Pharmacogenomics_Workflow cluster_patient Patient cluster_lab Laboratory Analysis cluster_data Data Interpretation cluster_clinical Clinical Application Patient_Sample Patient Sample (Blood/Saliva) DNA_Isolation DNA Isolation Patient_Sample->DNA_Isolation SNP_Genotyping SNP Genotyping (e.g., this compound RFLP) DNA_Isolation->SNP_Genotyping Genotype_Call Genotype Identification SNP_Genotyping->Genotype_Call Drug_Response_Prediction Predict Drug Response/Toxicity Genotype_Call->Drug_Response_Prediction Personalized_Medicine Personalized Dosing Regimen Drug_Response_Prediction->Personalized_Medicine

Caption: Pharmacogenomics workflow for personalized medicine.

References

Troubleshooting & Optimization

Troubleshooting incomplete Hinc II digestion

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hinc II Digestion

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with incomplete this compound digestion.

Troubleshooting Incomplete this compound Digestion

An incomplete or partial digestion with this compound will result in a mixture of undigested, partially digested, and fully digested DNA fragments, which can compromise downstream applications.[1] The following sections address common causes and solutions for incomplete this compound digestion.

My this compound digestion is incomplete or has failed. What are the likely causes?

Several factors can lead to incomplete or failed this compound digestion. The most common issues are related to enzyme activity, reaction conditions, and the quality of the DNA template. A systematic approach to troubleshooting is often the most effective way to identify and solve the problem.

Key Troubleshooting Areas:

  • Enzyme Inactivity: The enzyme may have lost its activity due to improper storage or handling.

  • Suboptimal Reaction Conditions: The buffer composition, incubation temperature, or reaction time may not be optimal for this compound activity.

  • DNA Template Issues: The DNA may contain inhibitors, the recognition site may be blocked by methylation, or there may be structural issues with the DNA.

  • Incorrect Reaction Setup: The ratio of enzyme to DNA, or the overall reaction volume and component concentrations may be incorrect.

Below is a flowchart to guide you through the troubleshooting process.

G start Incomplete this compound Digestion Observed check_control Run Control Digestion (e.g., Lambda DNA) start->check_control control_ok Control Digestion Successful? check_control->control_ok troubleshoot_enzyme Troubleshoot Enzyme & Reaction Setup - Check storage (-20°C) - Avoid freeze-thaw cycles - Verify buffer and temperature (37°C) control_ok->troubleshoot_enzyme No troubleshoot_dna Troubleshoot DNA Template - Check for contaminants - Verify recognition site - Check for methylation control_ok->troubleshoot_dna Yes re_setup Optimize Reaction Conditions - Increase enzyme units - Increase incubation time troubleshoot_enzyme->re_setup dna_prep Purify DNA Sample (e.g., spin column) troubleshoot_dna->dna_prep dna_prep->re_setup success Digestion Complete re_setup->success

Caption: Troubleshooting workflow for incomplete this compound digestion.

Frequently Asked Questions (FAQs)

Enzyme-Related Issues

Q1: How can I be sure my this compound enzyme is active?

A: To verify the activity of your this compound enzyme, perform a control digest.

  • Control Reaction: Digest 1 µg of a standard DNA substrate, like lambda DNA, with 1 unit of this compound in a 50 µL reaction volume for 1 hour at 37°C.[2][3][4]

  • Storage: Always store the enzyme at -20°C.[5] Avoid frost-free freezers which can have temperature fluctuations.[5]

  • Handling: Minimize the number of freeze-thaw cycles as this can reduce enzyme activity.[5][6] When setting up the reaction, add the enzyme last.[7][8]

Reaction Condition Issues

Q2: Am I using the correct buffer and reaction conditions for this compound?

A: this compound has specific buffer and temperature requirements for optimal activity.

  • Recommended Buffer: Always use the buffer recommended by the enzyme's manufacturer. For example, NEB's this compound works at 100% activity in rCutSmart™ Buffer.[2][3]

  • Temperature: The optimal incubation temperature for this compound is 37°C.[2][3][7]

  • Glycerol (B35011) Concentration: The final glycerol concentration in the reaction should be kept below 5%.[5] Since enzymes are stored in glycerol, the volume of enzyme added should not exceed 10% of the total reaction volume.[5][8][9]

This compound Activity in Different Buffers

BufferRelative Activity (%)
NEBuffer™ r1.125
NEBuffer™ r2.1100
NEBuffer™ r3.1100
rCutSmart™ Buffer100
Takara Universal Buffer M100
Takara Universal Buffer L20
Takara Universal Buffer H20
Takara Universal Buffer K40
Takara Universal Buffer T (+BSA)>240

Data summarized from NEB and Takara Bio product information.[2][3][10]

Q3: How much enzyme and DNA should I use, and for how long should I incubate the reaction?

A: The ratio of enzyme to DNA and the incubation time are critical for complete digestion.

  • Enzyme Units: A general guideline is to use 3-5 units of enzyme per microgram of plasmid DNA.[5][6] For genomic DNA, 10-20 units per microgram is recommended.[9]

  • Incubation Time: A standard incubation time is 1 hour.[2][9] If you observe incomplete digestion, you can try extending the incubation time.[6][7]

  • DNA Concentration: The optimal DNA concentration in the final reaction mix is between 20–100 ng/µL.[5] The volume of the DNA solution should not be more than 25% of the total reaction volume.[5][6]

Standard this compound Digestion Protocol

ComponentVolume (for 50 µL reaction)Final Concentration
Nuclease-Free Waterup to 50 µL-
10X Reaction Buffer5 µL1X
DNA1 µg20 ng/µL
This compound Enzyme1 µL (5-10 units)0.2 units/µL
DNA Template-Related Issues

Q4: Could my DNA sample be inhibiting the this compound enzyme?

A: Yes, contaminants in the DNA preparation can inhibit restriction enzymes.

  • Common Inhibitors: Salts, phenol, chloroform, ethanol, and detergents can all inhibit enzyme activity.[1]

  • Solution: It is recommended to purify the DNA sample using a spin column-based cleanup kit to remove these inhibitors.[5][6]

Q5: Is this compound digestion affected by DNA methylation?

A: Yes, this compound activity can be blocked by certain types of methylation.

  • dam and dcm Methylation: this compound is not sensitive to dam or dcm methylation.[2][3][4][11]

  • CpG Methylation: Cleavage can be blocked by some combinations of overlapping CpG methylation.[2][3][12] Specifically, methylation of a cytosine immediately 5' to the recognition sequence can inhibit digestion.[13]

  • Solution: If you suspect CpG methylation is inhibiting your digestion, consider using a different restriction enzyme that is not sensitive to this type of methylation.

Q6: What if the recognition site is too close to the end of my PCR product?

A: Some restriction enzymes, including this compound, require extra bases flanking their recognition site to bind and cleave efficiently. If the this compound site is located at the very end of a PCR fragment, digestion may be inefficient.[5]

  • Solution: When designing PCR primers, add at least 6 extra bases upstream of the this compound recognition sequence.

Troubleshooting Unexpected Results

Q7: I see more bands than I expected on my gel. What could be the cause?

A: Unexpected bands can be a result of star activity, where the enzyme cleaves at sites similar to its recognition sequence.[5][14]

  • Causes of Star Activity:

    • High glycerol concentration (>5%)[5][10][15]

    • High enzyme to DNA ratio[5]

    • Prolonged incubation time[5][16]

    • Suboptimal buffer conditions (e.g., low ionic strength, high pH)[5]

    • Presence of organic solvents[5]

  • Solutions to Reduce Star Activity:

    • Decrease the amount of enzyme used.[6][14]

    • Reduce the incubation time.[6][14]

    • Ensure you are using the correct reaction buffer.[14]

    • Make sure the enzyme volume is less than 1/10th of the total reaction volume.[5]

G start Unexpected Bands Observed check_bands Are extra bands smaller than the expected fragments? start->check_bands star_activity Potential Star Activity check_bands->star_activity Yes incomplete_digest Incomplete Digestion check_bands->incomplete_digest No (larger bands) reduce_enzyme Reduce enzyme units and/or incubation time star_activity->reduce_enzyme optimize_reaction Optimize reaction conditions (see incomplete digestion guide) incomplete_digest->optimize_reaction success Expected Banding Pattern reduce_enzyme->success optimize_reaction->success

Caption: Decision tree for diagnosing unexpected banding patterns.

Experimental Protocols

Protocol 1: Standard this compound Digestion of Plasmid DNA

This protocol is for the digestion of 1 µg of plasmid DNA in a 50 µL reaction.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine the following reagents in the order listed:

    • Nuclease-Free Water to a final volume of 50 µL.

    • 5 µL of 10X this compound Reaction Buffer.

    • 1 µg of plasmid DNA.

    • 1 µL of this compound (typically 5-10 units).

  • Mixing: Gently mix the reaction by pipetting up and down. Do not vortex.[7][8] Briefly centrifuge the tube to collect the contents at the bottom.

  • Incubation: Incubate the reaction at 37°C for 1 hour.[2][3][7]

  • Stopping the Reaction: Stop the reaction by adding a loading dye containing EDTA or by heat inactivation at 65°C for 20 minutes.[2][3][7]

  • Analysis: Analyze the digestion products by agarose (B213101) gel electrophoresis.

Protocol 2: DNA Purification using a Spin Column

This protocol provides a general outline for removing inhibitors from a DNA sample. Always refer to the specific manufacturer's instructions for your chosen kit.

  • Binding: Add the recommended volume of binding buffer to your DNA sample.

  • Loading: Transfer the mixture to the spin column and centrifuge for the recommended time and speed. Discard the flow-through.

  • Washing: Add the wash buffer to the column and centrifuge. Repeat this step as instructed.

  • Drying: Centrifuge the empty column to remove any residual ethanol.

  • Elution: Place the column in a clean collection tube. Add the elution buffer or nuclease-free water to the center of the membrane and let it stand for a few minutes before centrifuging to collect the purified DNA.

References

Technical Support Center: Optimizing Hinc II Digestion of Genomic DNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize Hinc II digestion of genomic DNA.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound digestion experiments.

Question: Why is my this compound digestion incomplete or showing no cutting at all?

Answer:

Incomplete or failed digestion can be attributed to several factors, from inactive enzymes to suboptimal reaction conditions. Below is a systematic guide to troubleshoot this issue.

Possible Causes and Solutions for Incomplete Digestion:

Possible Cause Recommended Solution Citation
Inactive Enzyme Verify the enzyme's expiration date and ensure it has been stored at -20°C. Avoid repeated freeze-thaw cycles (more than 3), which can reduce enzyme activity. Test enzyme activity with a control DNA, such as lambda DNA.[1]
Suboptimal Reaction Conditions Ensure you are using the recommended reaction buffer for this compound. For double digests, confirm buffer compatibility. The reaction should be performed at the optimal temperature of 37°C.[1][2][3]
Inhibitors in DNA Preparation Contaminants from the DNA purification process (e.g., phenol, chloroform, ethanol (B145695), excessive salt) can inhibit enzyme activity. Purify the DNA sample again using a column-based kit or perform ethanol precipitation.[4][5]
DNA Methylation This compound cleavage can be blocked by certain types of CpG methylation. Specifically, it is sensitive to methylation of cytosine residues that are 5' to the recognition sequence. If you suspect methylation is inhibiting digestion, consider using a methylation-insensitive isoschizomer if available, or analyze the methylation status of your DNA.[6][7][8][9][10][11]
Insufficient Incubation Time or Enzyme Concentration For large amounts of genomic DNA or high molecular weight DNA, longer incubation times or a higher enzyme concentration may be necessary. A general guideline is to use 1 unit of enzyme per microgram of DNA for 1 hour. For complex DNA, this can be increased to 3-5 units per microgram and incubated for 2-4 hours.[1][5][12][13]
Improper Reaction Setup Always add the restriction enzyme last to the reaction mixture. Ensure all components are thoroughly mixed by gentle pipetting, but do not vortex the enzyme. The volume of the DNA solution should not exceed 30% of the total reaction volume.[4][12][14]

To systematically diagnose the issue, consider setting up the following control reactions:

  • Negative Control: Your genomic DNA in the reaction buffer without this compound to check for nuclease contamination.

  • Positive Control I: A control DNA (like lambda DNA) digested with this compound to confirm enzyme activity and proper buffer conditions.

  • Positive Control II: A mix of your genomic DNA and control DNA with this compound to test for inhibitors in your sample.

Question: I'm observing unexpected bands or a smear on my gel after this compound digestion. What could be the cause?

Answer:

Unexpected bands or smearing often point towards star activity or contamination.

Troubleshooting Unexpected Digestion Patterns:

Problem Possible Cause Recommended Solution Citation
Unexpected Bands Star Activity: this compound may cleave at sites similar to its recognition sequence under non-optimal conditions.Reduce the number of enzyme units used. Ensure the glycerol (B35011) concentration in the final reaction mix is below 5% (the enzyme is stored in 50% glycerol, so the enzyme volume should not exceed 10% of the total reaction volume). Use the recommended buffer and avoid prolonged incubation times.[4][5][15][16][17]
Smear on Gel Nuclease Contamination: The DNA sample or reaction components may be contaminated with non-specific nucleases.Use a commercial kit to clean up your DNA template. Ensure that your agarose (B213101) gel and running buffer are prepared with nuclease-free water.[4][5]
Enzyme Binding to DNA: In some cases, the enzyme may remain bound to the DNA, affecting its migration.Add SDS to a final concentration of 0.1-0.5% in your loading dye to dissociate the enzyme from the DNA before loading the gel.[5]

G cluster_start cluster_problem Problem Identification cluster_incomplete Incomplete/No Digestion cluster_unexpected Unexpected Bands/Smear cluster_solution Solutions start Start: this compound Digestion of gDNA problem Analyze Gel Results start->problem check_enzyme Check Enzyme Activity & Storage problem->check_enzyme Incomplete/No Cut check_star Investigate Star Activity problem->check_star Unexpected Bands/Smear check_conditions Verify Reaction Conditions (Buffer, Temp, Time) check_enzyme->check_conditions check_dna Assess DNA Quality & Purity check_conditions->check_dna check_methylation Consider Methylation Status check_dna->check_methylation optimize Optimize Protocol: - Adjust Enzyme/DNA Ratio - Purify DNA - Adjust Incubation Time check_methylation->optimize check_contamination Check for Nuclease Contamination check_star->check_contamination check_contamination->optimize end Successful Digestion optimize->end

Frequently Asked Questions (FAQs)

Q1: What is the recognition sequence for this compound?

This compound recognizes the sequence 5'-GTYRAC-3', where 'Y' can be either Cytosine (C) or Thymine (T) and 'R' can be either Guanine (G) or Adenine (A). It creates blunt ends upon cleavage.

Q2: In which buffers is this compound active?

This compound activity varies across different commercially available buffers. It is crucial to use the buffer supplied with the enzyme or a compatible universal buffer.

This compound Activity in Different Buffers:

Buffer Relative Activity (%) Vendor
rCutSmart™ Buffer100NEB
NEBuffer™ r2.1100NEB
NEBuffer™ r3.1100NEB
NEBuffer™ r1.125NEB
Tango Buffer100Thermo Fisher Scientific
Buffer B50-100Thermo Fisher Scientific
Buffer G50-100Thermo Fisher Scientific
Buffer R50-100Thermo Fisher Scientific
Universal Buffer (UB)100Jena Bioscience

Note: This table is a summary. Always refer to the manufacturer's instructions for the most accurate information.[7][8][10][12][18]

Q3: Is this compound sensitive to DNA methylation?

Yes, this compound is sensitive to certain types of methylation.

  • dam methylation: Not sensitive.

  • dcm methylation: Not sensitive.

  • CpG methylation: Cleavage can be blocked by some combinations of overlapping CpG methylation. Specifically, methylation of a cytosine 5' to the recognition sequence can inhibit the enzyme.[6][7][8][9][10][11]

Q4: Can I perform a double digest with this compound and another restriction enzyme?

Yes, double digestion is possible. The key is to ensure buffer compatibility. If both enzymes are 100% active in the same buffer (e.g., NEB's rCutSmart™ Buffer), you can perform a simultaneous digest.[12][19] If the enzymes have different optimal buffers, a sequential digestion is recommended. Perform the digestion with the enzyme that works in the lower salt buffer first, then adjust the salt concentration and add the second enzyme.[12]

G start Start: Plan Double Digest check_buffer Are both enzymes 100% active in the same buffer? start->check_buffer simultaneous_digest Perform Simultaneous Digestion check_buffer->simultaneous_digest Yes sequential_digest Perform Sequential Digestion check_buffer->sequential_digest No end_success Digestion Complete simultaneous_digest->end_success sequential_digest->end_success

Experimental Protocols

Protocol: Standard this compound Digestion of Genomic DNA

This protocol is a starting point and may require optimization.

  • Reaction Setup: In a sterile microcentrifuge tube, combine the following components in the order listed:

    • Nuclease-free water: to a final volume of 50 µL

    • 10X Reaction Buffer: 5 µL

    • Genomic DNA: 1 µg

    • This compound Enzyme: 1-5 units (1 unit is typically sufficient for 1 µg of simple DNA, but genomic DNA may require more)

    Note: The enzyme should be the last component added. Do not exceed 10% of the total reaction volume with the enzyme solution to keep glycerol concentration low.[12][14][15]

  • Mixing: Gently mix the components by pipetting up and down. Do not vortex. Briefly centrifuge the tube to collect the contents at the bottom.

  • Incubation: Incubate the reaction at 37°C for 1-4 hours. For high molecular weight genomic DNA, a longer incubation may be necessary.

  • Stopping the Reaction: To stop the digestion, you can either:

    • Add EDTA to a final concentration of 20 mM.[12][14]

    • Heat inactivate the enzyme at 65°C for 20 minutes (check manufacturer's specifications).[7][8][10][12]

    • Proceed directly to gel electrophoresis by adding loading dye.

    • Purify the DNA using a spin column or phenol-chloroform extraction.[12][14]

  • Analysis: Analyze the digested DNA by agarose gel electrophoresis. An uncut DNA control should be run alongside the digested sample to assess the extent of digestion.

Protocol: Control Reactions for Troubleshooting Incomplete Digestion

Set up these reactions in parallel with your main experiment.

Reaction gDNA Control DNA (e.g., Lambda) 10X Buffer This compound Water Purpose
Negative Control 1 µg-5 µL-to 50 µLCheck for nuclease contamination
Positive Control I -1 µg5 µL1 µLto 50 µLConfirm enzyme activity
Positive Control II 1 µg1 µg5 µL1 µLto 50 µLTest for inhibitors in gDNA prep
Experimental 1 µg-5 µL1 µLto 50 µLYour actual sample

References

Hinc II Partial Digestion of High Molecular Weight DNA: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the partial digestion of high molecular weight (HMW) DNA using the Hinc II restriction enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of partial digestion of high molecular weight DNA?

Partial digestion is a technique used to generate a collection of large, overlapping DNA fragments from a high molecular weight sample, such as genomic DNA. Unlike a complete digest that cleaves every recognition site, a partial digest is controlled to ensure that only a subset of the available this compound sites are cut. This is crucial for applications like creating genomic libraries, where large inserts containing intact genes are required.

Q2: How does this compound work, and what are its recognition sites?

This compound is a Type II restriction endonuclease isolated from Haemophilus influenzae Rc.[1] It recognizes the palindromic sequence 5'-GTYRAC-3', where 'Y' can be either Cytosine (C) or Thymine (T), and 'R' can be either Adenine (A) or Guanine (G). It creates blunt ends by cleaving between the Y and R residues (GTY/RAC).

Q3: What factors can affect the efficiency of this compound digestion?

Several factors can influence the outcome of your this compound digestion:

  • DNA Purity: Contaminants such as phenol, chloroform, ethanol (B145695), EDTA, and detergents can inhibit enzyme activity.[2][3] It is recommended to use highly purified HMW DNA for consistent results.

  • DNA Methylation: this compound activity can be blocked by certain types of DNA methylation. Specifically, CpG methylation overlapping with the recognition site may inhibit cleavage.[4][5]

  • Reaction Conditions: Optimal digestion requires the correct buffer composition, temperature, and cofactors. Using the buffer recommended by the enzyme manufacturer is crucial.[6]

  • Enzyme Concentration and Incubation Time: For partial digestion, these two parameters are intentionally manipulated to control the extent of the reaction.

Q4: What is "star activity" and how can I avoid it with this compound?

Star activity refers to the relaxation of an enzyme's sequence specificity, leading to cleavage at non-canonical sites.[7] This can be caused by non-optimal reaction conditions such as:

  • High glycerol (B35011) concentrations (enzyme volume should not exceed 10% of the total reaction volume).[2][3]

  • Prolonged incubation times.[7]

  • High enzyme-to-DNA ratios.

  • Incorrect buffer pH or ionic strength.

To avoid star activity, adhere strictly to the recommended reaction conditions and perform pilot experiments to determine the optimal enzyme concentration and incubation time for your specific application.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No digestion or very little digestion Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling (e.g., multiple freeze-thaw cycles).[9]1. Check the enzyme's expiration date. 2. Ensure the enzyme has been stored at -20°C in a non-frost-free freezer.[10] 3. Perform a control digest with a standard DNA substrate (e.g., lambda DNA) to verify enzyme activity.[9]
Inhibitors in DNA preparation: Contaminants are present in your HMW DNA sample.[8]1. Re-purify the DNA using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation. 2. Ensure the final DNA solution volume does not exceed 25-30% of the total reaction volume to dilute potential inhibitors.[7][8]
DNA Methylation: The this compound recognition sites are methylated.[4][5]1. If possible, propagate your DNA in a dam-/dcm- E. coli strain to avoid methylation. 2. Consider using an isoschizomer that is not sensitive to the specific type of methylation present.
Digestion is complete, not partial (DNA is in very small fragments) Enzyme concentration is too high: An excessive amount of this compound was used.1. Perform a serial dilution of the enzyme in a pilot experiment to determine the optimal concentration for partial digestion. 2. A typical starting point for genomic DNA is 10-20 units of enzyme per µg of DNA for a 1-hour incubation, so for partial digestion, you will need significantly less.[2][3]
Incubation time is too long: The reaction was allowed to proceed for an extended period.1. Conduct a time-course experiment where aliquots are removed at different time points (e.g., 2, 5, 10, 20 minutes), and the reaction is stopped with EDTA.[11] Analyze the results on a pulsed-field gel to determine the optimal incubation time.
Digestion results in a smear on the gel Nuclease contamination: The DNA sample is contaminated with non-specific nucleases.[8]1. Use sterile, nuclease-free water, buffers, and tips. 2. Consider re-purifying the DNA.
HMW DNA shearing: The DNA was physically broken during handling.1. Use wide-bore pipette tips for all manipulations of HMW DNA.[12] 2. Avoid vortexing; mix by gentle inversion or flicking.[12]
Inconsistent results between experiments Pipetting errors: Inaccurate measurement of enzyme or DNA.1. Use calibrated pipettes. 2. For small volumes of enzyme, consider making a fresh dilution in the recommended diluent buffer.
Variability in DNA quality or quantity: Differences in the starting material between experiments.1. Accurately quantify the HMW DNA before each experiment using a fluorometric method (e.g., Qubit). 2. Ensure consistent DNA purity between batches.

Quantitative Data Summary

This compound Reaction Conditions
Parameter Recommendation Notes
Incubation Temperature 37°COptimal temperature for this compound activity.[4]
Reaction Buffer 1X rCutSmart™ Buffer (NEB) or equivalentEnsure the buffer contains the necessary salts and Mg²⁺ for enzyme function.[4]
Heat Inactivation 65°C for 20 minutesA convenient method to stop the reaction.[4]
DNA Concentration 0.02-0.1 µg/µLOptimal range for most restriction digests.[7]
Glycerol Concentration < 5%Keep enzyme volume less than 10% of the total reaction volume to avoid star activity.[10]
Optimizing Partial Digestion

To achieve a partial digest, it is essential to titrate the enzyme concentration and incubation time. The following table provides a starting point for optimization experiments.

Variable Suggested Range for Optimization Expected Outcome
Enzyme (Units per µg of DNA) 0.01 - 1.0 ULower concentrations will result in larger fragments (less cutting).
Incubation Time (minutes) 2 - 30 minutesShorter times will result in larger fragments (less cutting).

Note: The optimal conditions will depend on the specific HMW DNA being used and the desired size range of the resulting fragments. A time-course and/or enzyme dilution series is highly recommended.

Experimental Protocols

Protocol 1: Pilot Time-Course for Partial Digestion of HMW DNA

This protocol is designed to determine the optimal incubation time for achieving the desired degree of partial digestion.

  • Reaction Setup:

    • On ice, prepare a master mix containing:

      • High Molecular Weight DNA: 5 µg

      • 10X this compound Reaction Buffer: 10 µL

      • Nuclease-free water: to a final volume of 99 µL

    • Mix gently by flicking the tube. Do not vortex.

    • Add 1 µL of this compound (e.g., 1 unit) to the master mix. Mix gently and spin down briefly.

  • Time-Course Incubation:

    • Incubate the reaction at 37°C.

    • At specific time points (e.g., 0, 2, 5, 10, 15, 20, and 30 minutes), remove a 10 µL aliquot of the reaction and immediately add it to a tube containing 1 µL of 0.5 M EDTA to stop the digestion. Place the stopped reactions on ice.

  • Analysis:

    • Run the aliquots on a pulsed-field gel electrophoresis (PFGE) system to resolve the large DNA fragments.[1][13]

    • Include an undigested DNA control (the 0-minute time point).

    • Stain the gel and visualize the DNA fragments to determine the incubation time that yields the desired size distribution.

Protocol 2: Preparative Scale Partial Digestion

Once the optimal conditions have been determined from the pilot experiment, a larger-scale digestion can be performed.

  • Reaction Setup:

    • Scale up the reaction components from the optimal pilot condition to the desired final volume. For example, for a 100 µL reaction:

      • High Molecular Weight DNA: 10 µg

      • 10X this compound Reaction Buffer: 10 µL

      • This compound enzyme (optimized amount): X µL

      • Nuclease-free water: to 100 µL

    • Assemble the reaction on ice, adding the enzyme last.[2] Mix gently by flicking and spin down.

  • Incubation:

    • Incubate the reaction at 37°C for the predetermined optimal time.

  • Stopping the Reaction:

    • Stop the digestion by adding EDTA to a final concentration of 20 mM or by heat inactivation at 65°C for 20 minutes.[14]

  • Downstream Processing:

    • The partially digested DNA is now ready for size selection via gel extraction from a PFGE gel or other desired downstream applications.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_digestion Digestion cluster_analysis Analysis & Processing HMW_DNA High Molecular Weight DNA Reaction_Mix Prepare Reaction Mix (Buffer, H₂O) HMW_DNA->Reaction_Mix Add_Enzyme Add this compound Enzyme Reaction_Mix->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (EDTA/Heat) Incubate->Stop_Reaction PFGE Analyze on PFGE Stop_Reaction->PFGE Size_Select Size Select Fragments PFGE->Size_Select

Caption: Workflow for this compound partial digestion of HMW DNA.

Troubleshooting_Flowchart start Start: Inconsistent or No Digestion check_enzyme Is the enzyme active? (Check expiration, run control digest) start->check_enzyme check_dna Is the DNA pure? (Check for inhibitors) check_enzyme->check_dna Yes replace_enzyme Solution: Replace enzyme check_enzyme->replace_enzyme No check_conditions Are reaction conditions optimal? (Buffer, temp, time) check_dna->check_conditions Yes repurify_dna Solution: Re-purify DNA check_dna->repurify_dna No optimize_conditions Solution: Optimize enzyme/time for partial digest check_conditions->optimize_conditions No success Successful Partial Digestion check_conditions->success Yes

Caption: Troubleshooting decision tree for partial digestion.

References

Hinc II Enzyme Troubleshooting: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with Hinc II enzyme digestions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for this compound?

A1: For optimal activity, this compound should be incubated at 37°C in its recommended buffer.[1][2][3] The specific composition of a compatible buffer, such as 1X rCutSmart™ Buffer, is detailed in the table below.

Q2: Is this compound sensitive to methylation?

A2: Yes, this compound's activity can be affected by certain types of DNA methylation. While it is not sensitive to dam and dcm methylation, its cleavage can be blocked by some combinations of overlapping CpG methylation.[1][4][5] It is also sensitive to methylation of cytosine that occurs 5' to its recognition sequence.[6]

Q3: How can I inactivate the this compound enzyme after digestion?

A3: this compound can be heat-inactivated by incubating the reaction at 65°C for 20 minutes.[1][2][4][7][8]

Q4: How much this compound enzyme should I use in my digest?

A4: A common recommendation is to use 3–5 units of enzyme per microgram of DNA.[9] One unit of this compound is typically defined as the amount of enzyme required to digest 1 µg of a standard substrate like lambda DNA in 1 hour at 37°C in a 50 µl reaction volume.[1][2][4][8][10]

Troubleshooting Guide: Why is my this compound enzyme not cutting?

If you are experiencing incomplete or no digestion with your this compound enzyme, work through the following potential causes and solutions.

Problem 1: Inactive or Compromised Enzyme

An inactive enzyme is a primary reason for digestion failure.[11]

  • Improper Storage: this compound should be stored at -20°C.[9][10][11] Repeated freeze-thaw cycles can lead to a reduction in enzyme activity.[11]

  • Expired Enzyme: Always check the expiration date of the enzyme.[11]

  • Incorrect Dilution: Use the recommended enzyme dilution buffer, not water or the 10X reaction buffer, to prepare working stocks.[9]

Solution: To verify enzyme activity, perform a control digest using a DNA substrate known to have this compound recognition sites, such as lambda DNA.[11][12] If the control digest works, the enzyme is likely active, and the issue lies with your experimental DNA or reaction setup.

Problem 2: Suboptimal Reaction Conditions

The efficiency of this compound digestion is highly dependent on the reaction environment.

  • Incorrect Buffer: Always use the buffer recommended by the enzyme's supplier.[9] Using an incompatible buffer can significantly reduce enzyme activity.

  • Incorrect Temperature: The optimal incubation temperature for this compound is 37°C.[1][2][3]

  • Insufficient Incubation Time: While 1 hour is often sufficient, high molecular weight or supercoiled DNA may require a longer incubation period.[10][13]

  • Incorrect Reaction Assembly: The enzyme should be the last component added to the reaction mixture to prevent inactivation.[9][10] Gently mix by pipetting; do not vortex the enzyme.[9][10]

  • High Glycerol (B35011) Concentration: The final glycerol concentration in the reaction should be kept below 5% as higher concentrations can lead to star activity or inhibition.[9][14]

Solution: Review your experimental protocol and ensure all reaction components and conditions align with the manufacturer's recommendations.

Problem 3: Issues with the DNA Substrate

The quality and nature of your DNA can prevent this compound from cutting.

  • Contaminants: Impurities in the DNA preparation, such as phenol, chloroform, ethanol (B145695), EDTA, or excess salts, can inhibit enzyme activity.[9][12][15]

  • Missing Recognition Site: Double-check your DNA sequence to confirm the presence of the this compound recognition site (GTYRAC, where Y is C or T, and R is A or G).

  • DNA Methylation: As mentioned in the FAQs, certain CpG methylation patterns can block this compound cleavage.[1][4][5][16] If you are working with mammalian genomic DNA, this is a critical consideration.[1][4]

Solution: Re-purify your DNA to remove any potential inhibitors.[9] If methylation is suspected, consider using a methylation-insensitive isoschizomer or propagating your plasmid in a dam-/dcm- E. coli strain.[9]

Data Presentation

Table 1: this compound Activity in Different Buffers

This table summarizes the relative activity of this compound in various commercially available buffers. For optimal performance, a buffer with 100% relative activity is recommended.

BufferRelative Activity (%)
1X rCutSmart™ Buffer100
NEBuffer™ r2.1100
NEBuffer™ r3.1100
FastGene Buffer IV100
FastCut Buffer100
FastGene Buffer I75
NEBuffer™ r1.125
Jena Bioscience B1, B2, B3, B550
BMLabosis Low, Medium, High, Acet.50

Data sourced from New England Biolabs[1][2][4], NIPPON Genetics EUROPE[3], Jena Bioscience[10], and BMLabosis[13].

Experimental Protocols

Standard Protocol for this compound Digestion

This protocol provides a general guideline for digesting 1 µg of DNA with this compound.

  • Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents in the specified order:

    • Nuclease-free water: to a final volume of 50 µl

    • 10X Reaction Buffer (e.g., rCutSmart™ Buffer): 5 µl

    • DNA: 1 µg

    • This compound enzyme: 1 µl (typically 10 units)

  • Mixing: Gently mix the components by pipetting up and down. Do not vortex.

  • Incubation: Incubate the reaction at 37°C for 1 hour. For genomic or high molecular weight DNA, the incubation time may be extended.[10][13]

  • Stopping the Reaction: To stop the digestion, you can either:

    • Heat inactivate the enzyme at 65°C for 20 minutes.[10][13]

    • Add a final concentration of 20 mM EDTA.[10][13]

    • Purify the DNA using a spin column or by phenol-chloroform extraction and ethanol precipitation.[10]

  • Analysis: Analyze the digestion products by agarose (B213101) gel electrophoresis.

Visualization

Below is a troubleshooting workflow to diagnose why your this compound enzyme may not be cutting.

HincII_Troubleshooting Start Start: this compound Not Cutting Check_Enzyme 1. Check Enzyme Activity Start->Check_Enzyme Control_Digest Run Control Digest (e.g., Lambda DNA) Check_Enzyme->Control_Digest Control_OK Control Cuts Control_Digest->Control_OK Success Control_Fail Control Fails Control_Digest->Control_Fail Failure Check_Reaction 2. Verify Reaction Conditions Control_OK->Check_Reaction Enzyme_Issue Enzyme is Inactive - Check storage (-20°C) - Check expiration date - Use new enzyme vial Control_Fail->Enzyme_Issue Reaction_Conditions Review: - Buffer (use 100% activity buffer) - Temperature (37°C) - Incubation Time (≥1 hr) - Reaction Assembly (enzyme last) Check_Reaction->Reaction_Conditions Reaction_OK Conditions Correct Reaction_Conditions->Reaction_OK All Good Reaction_Fail Conditions Incorrect Reaction_Conditions->Reaction_Fail Error Found Check_Substrate 3. Examine DNA Substrate Reaction_OK->Check_Substrate Fix_Reaction Correct Reaction Conditions and Repeat Digest Reaction_Fail->Fix_Reaction Substrate_Issues Potential Issues: - Contaminants (Phenol, EtOH, Salts) - Missing Recognition Site - CpG Methylation Blocking Check_Substrate->Substrate_Issues Purify_DNA Solution: - Re-purify DNA - Sequence verify - Use methylation-insensitive  isoschizomer or dam-/dcm- strain Substrate_Issues->Purify_DNA

Caption: Troubleshooting workflow for this compound digestion failure.

References

Hinc II Buffer Optimization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Hinc II buffer conditions. This resource provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals achieve successful digestion of specific and challenging DNA templates with the this compound restriction enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the standard composition of a 1x this compound reaction buffer?

A typical 1x this compound reaction buffer consists of 20 mM Tris-HCl (pH 7.4 at 25°C), 5 mM MgCl₂, and 50 mM KCl.[1] It is also recommended to supplement this buffer with 100 µg/ml bovine serum albumin (BSA).[1]

Q2: My this compound digestion is incomplete. What are the common causes and solutions?

Incomplete digestion can arise from several factors:

  • Enzyme Inactivity: Ensure the enzyme has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[2][3][4] Always add the enzyme to the reaction mixture last.[5][6]

  • DNA Contamination: Impurities such as phenol, chloroform, ethanol (B145695), or excessive salts in the DNA preparation can inhibit this compound activity. It is recommended to purify the DNA template, for instance, by using a spin column or through phenol-chloroform extraction followed by ethanol precipitation.[4][7]

  • Methylation of DNA: this compound is sensitive to certain types of DNA methylation. Specifically, its activity can be blocked by overlapping CpG methylation.[8][9] If your DNA is from a mammalian source or has been passed through a methylase-proficient E. coli strain, this could be the cause of inhibition. Consider using a methylase-deficient E. coli strain for plasmid propagation.

  • Suboptimal Reaction Conditions: The volume of the enzyme should not exceed 10% of the total reaction volume to keep the glycerol (B35011) concentration below 5% (v/v).[5][6] Also, ensure the incubation is carried out at the optimal temperature of 37°C for a sufficient duration. For difficult templates, increasing the incubation time or the amount of enzyme may be necessary.[1]

Q3: I am observing unexpected bands in my gel electrophoresis after this compound digestion. What could be the issue?

Unexpected bands are often a result of "star activity," where the enzyme cleaves at sequences similar but not identical to its recognition site.[10][11] Star activity with this compound can be caused by:

  • High glycerol concentration (>5% v/v)[10][12]

  • High ratio of enzyme to DNA[12]

  • Low ionic strength[10][12]

  • High pH (above 8.0)[10]

  • Presence of organic solvents like ethanol or DMSO[10][12]

  • Substitution of Mg²⁺ with other divalent cations[10][12]

To mitigate star activity, use the recommended buffer, avoid excessive enzyme, and ensure your DNA prep is clean.[7][12]

Q4: How does CpG methylation affect this compound digestion?

This compound is sensitive to CpG methylation.[1][8] Specifically, methylation of a cytosine immediately 5' to the GTCGAC recognition sequence can inhibit cleavage.[9] Its activity can also be blocked by some combinations of overlapping CpG methylation, which is common in mammalian genomic DNA.[8] If you are working with potentially methylated DNA, it is crucial to consider this as a primary reason for failed or incomplete digestion.

Troubleshooting Guides

Guide 1: Diagnosing Incomplete this compound Digestion

This guide provides a systematic approach to identifying the cause of incomplete digestion.

IncompleteDigestion Start Start: Incomplete Digestion Observed Check_Enzyme Step 1: Verify Enzyme Activity - Run control digest with lambda DNA - Check enzyme storage and expiration Start->Check_Enzyme Control_OK Control Digest Successful? Check_Enzyme->Control_OK Enzyme_Issue Outcome: Inactive Enzyme - Replace with new enzyme stock Control_OK->Enzyme_Issue No Check_DNA Step 2: Assess DNA Quality & Quantity - Check A260/280 ratio (should be ~1.8) - Quantify DNA concentration Control_OK->Check_DNA Yes DNA_Quality_OK DNA Quality Acceptable? Check_DNA->DNA_Quality_OK DNA_Issue Outcome: Poor DNA Quality - Re-purify DNA template DNA_Quality_OK->DNA_Issue No Check_Methylation Step 3: Consider Methylation Status - Is the DNA from a CpG-methylated source? DNA_Quality_OK->Check_Methylation Yes Methylation_Suspected Methylation Likely? Check_Methylation->Methylation_Suspected Methylation_Issue Outcome: Methylation Inhibition - Use a methylation-insensitive isoschizomer - Amplify target region by PCR Methylation_Suspected->Methylation_Issue Yes Optimize_Buffer Step 4: Proceed to Buffer Optimization Protocol Methylation_Suspected->Optimize_Buffer No BufferOptimization Start Start: Inefficient Digestion with Standard Buffer Initial_Checks Perform Initial Checks: - Enzyme activity - DNA quality - Methylation status Start->Initial_Checks Setup_Tritation Set up Salt Titration Reactions (Protocol 1) Initial_Checks->Setup_Tritation Vary_KCl Vary [KCl] Keep [MgCl2] constant Setup_Tritation->Vary_KCl Analyze_KCl Analyze on Agarose Gel Vary_KCl->Analyze_KCl Optimal_KCl Determine Optimal [KCl] Analyze_KCl->Optimal_KCl Vary_MgCl2 Vary [MgCl2] Use optimal [KCl] Optimal_KCl->Vary_MgCl2 Analyze_MgCl2 Analyze on Agarose Gel Vary_MgCl2->Analyze_MgCl2 Optimal_MgCl2 Determine Optimal [MgCl2] Analyze_MgCl2->Optimal_MgCl2 Final_Protocol Optimized Buffer Protocol Established Optimal_MgCl2->Final_Protocol End End: Successful Digestion Final_Protocol->End

References

Adjusting Hinc II incubation time for complex DNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Hinc II restriction enzyme, with a specific focus on adjusting protocols for complex DNA substrates.

Frequently Asked Questions (FAQs)

Q1: What is the standard incubation time for a this compound digestion?

A1: For a standard digestion of 1 µg of simple DNA (like plasmid or lambda DNA), a 1-hour incubation at 37°C is generally sufficient.[1][2][3] Some protocols for fast digesting enzymes suggest times as short as 5-15 minutes.[4][5]

Q2: Why is my this compound digestion incomplete when using complex DNA, such as genomic DNA?

A2: Complex DNA, like high molecular weight or plant genomic DNA, may require adjusted conditions for complete digestion.[1][6] Factors contributing to incomplete digestion include the presence of inhibitors in the DNA preparation, the large size and complexity of the DNA, and potential methylation at or near the recognition sites.[2][3][7]

Q3: How can I optimize this compound incubation time for genomic DNA?

A3: To ensure complete digestion of complex DNA, you can increase the incubation time or the amount of enzyme.[1][6] It is recommended to perform a time-course experiment or an enzyme titration to determine the optimal conditions for your specific DNA.

Q4: What is "star activity" and how can it affect my this compound digestion?

A4: Star activity is the cleavage of DNA at non-canonical recognition sites by a restriction enzyme under non-optimal reaction conditions.[7] For this compound, this can be promoted by prolonged incubation, high enzyme concentration, or high glycerol (B35011) concentration (above 5%).[7] If you observe unexpected bands smaller than your target fragments, star activity might be the cause. To mitigate this, consider reducing the incubation time or the amount of enzyme used.[7]

Q5: Can DNA methylation affect this compound digestion?

A5: Yes, this compound cleavage can be sensitive to certain types of DNA methylation. While it is not sensitive to dam or dcm methylation, its activity can be blocked by some combinations of overlapping CpG methylation.[2][3] Additionally, methylation of a cytosine immediately 5' to the recognition sequence has been shown to inhibit this compound digestion.[8]

Troubleshooting Guide

Issue: Incomplete or no digestion of DNA

This is often characterized by the presence of high molecular weight DNA corresponding to the undigested substrate or the appearance of bands larger than the expected fragments on an agarose (B213101) gel.

Potential Causes and Solutions:

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.

    • Solution: Verify the enzyme's expiration date and ensure it has been stored at -20°C. To check enzyme activity, perform a control digest with a standard DNA substrate like lambda DNA.[9]

  • Contaminants in DNA Preparation: Impurities such as phenol, chloroform, ethanol (B145695), detergents, or excessive salts can inhibit enzyme activity.[7]

    • Solution: Purify your DNA sample. This can be achieved through methods like phenol-chloroform extraction followed by ethanol precipitation or by using a spin column purification kit.[1][5][6]

  • Suboptimal Reaction Conditions: The reaction buffer may be incorrect, or components may have been omitted.

    • Solution: Ensure you are using the recommended 1X reaction buffer for this compound. Mix the reaction components thoroughly by gentle pipetting before adding the enzyme.[5][6][7]

  • Insufficient Incubation Time or Enzyme Amount (Especially for Complex DNA): High molecular weight or complex DNA may require more enzyme or a longer incubation period for complete digestion.[1][6]

    • Solution: Increase the amount of this compound (e.g., from 1 unit to 2-4 units per µg of DNA) or prolong the incubation time (e.g., from 1 hour to 2-4 hours or overnight). It is advisable to perform a pilot experiment to determine the optimal conditions.

Quantitative Data Summary

ParameterStandard Plasmid DNAComplex Genomic DNA
DNA Amount 1 µg1 µg
This compound Units 1-2 Units2-5 Units (or more)
Incubation Time 1 hour2-4 hours (or overnight)
Incubation Temperature 37°C37°C
Reaction Volume 50 µL50 µL

Experimental Protocols

Protocol 1: Standard this compound Digestion of Plasmid DNA

This protocol is for the routine digestion of 1 µg of plasmid DNA.

Materials:

  • This compound Restriction Enzyme

  • 10X this compound Reaction Buffer

  • Plasmid DNA (0.02-0.1 µg/µL)

  • Nuclease-free water

Procedure:

  • On ice, combine the following in a microcentrifuge tube:

    • Plasmid DNA: 1 µg

    • 10X this compound Reaction Buffer: 5 µL

    • Nuclease-free water: to a final volume of 49 µL

  • Add 1 µL (typically 10 units) of this compound enzyme to the reaction mixture. The enzyme should be the last component added.[5][6]

  • Mix gently by pipetting up and down. Do not vortex.[5][6]

  • Incubate the reaction at 37°C for 1 hour.[1][2][3]

  • Stop the reaction by heat inactivation at 65°C for 20 minutes, or by adding a final concentration of 20 mM EDTA.[1][5][6]

  • Analyze the digestion products by agarose gel electrophoresis.

Protocol 2: Optimizing this compound Digestion for Complex Genomic DNA

This protocol provides a framework for determining the optimal enzyme concentration and incubation time for digesting complex DNA.

Materials:

  • This compound Restriction Enzyme

  • 10X this compound Reaction Buffer

  • Genomic DNA (high purity)

  • Nuclease-free water

Procedure:

Part A: Enzyme Titration

  • Set up a series of four reactions on ice, each containing 1 µg of genomic DNA and 5 µL of 10X this compound Reaction Buffer in a final volume of 50 µL.

  • Add varying amounts of this compound to each tube:

    • Tube 1: 1 unit

    • Tube 2: 2 units

    • Tube 3: 5 units

    • Tube 4: 10 units

  • Incubate all reactions at 37°C for 1 hour.

  • Stop the reactions and analyze the results on an agarose gel to determine the minimum amount of enzyme required for complete digestion.

Part B: Time Course

  • Based on the optimal enzyme amount determined in Part A, set up a series of four reactions.

  • Incubate the reactions at 37°C for different durations:

    • Tube 1: 1 hour

    • Tube 2: 2 hours

    • Tube 3: 4 hours

    • Tube 4: Overnight (approximately 16 hours)

  • Stop the reactions and analyze the results on an agarose gel to identify the shortest incubation time that yields complete digestion.

Visualizations

HincII_Troubleshooting_Workflow start Incomplete Digestion Observed check_enzyme Check Enzyme Activity (Control Digest with Lambda DNA) start->check_enzyme enzyme_ok Enzyme is Active check_enzyme->enzyme_ok Digestion Works enzyme_bad Enzyme Inactive check_enzyme->enzyme_bad No Digestion check_dna Assess DNA Quality (Check A260/A280, Run on Gel) enzyme_ok->check_dna replace_enzyme Use New Enzyme Stock enzyme_bad->replace_enzyme dna_ok DNA is Pure check_dna->dna_ok Clean dna_bad DNA Contaminated check_dna->dna_bad Smear or Bad Ratio optimize_reaction Optimize Reaction Conditions for Complex DNA dna_ok->optimize_reaction purify_dna Re-purify DNA (e.g., Spin Column) dna_bad->purify_dna increase_enzyme Increase Enzyme Units optimize_reaction->increase_enzyme increase_time Increase Incubation Time optimize_reaction->increase_time complete_digestion Complete Digestion increase_enzyme->complete_digestion increase_time->complete_digestion

Caption: Troubleshooting workflow for incomplete this compound digestion.

References

Technical Support Center: Overcoming Hinc II Inhibition by DNA Methylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Hinc II restriction enzyme digestion due to DNA methylation.

Frequently Asked Questions (FAQs)

Q1: What is the recognition sequence for this compound and how is it affected by methylation?

A1: this compound recognizes the degenerate six-base palindromic sequence GTPyPuAC, where "Py" represents a pyrimidine (B1678525) (C or T) and "Pu" represents a purine (B94841) (A or G). The enzyme cleaves between the pyrimidine and purine residues. This compound is sensitive to certain types of DNA methylation. Specifically, its activity is known to be inhibited by the methylation of the adenine (B156593) residue within its recognition sequence.[1] Furthermore, and more commonly problematic in mammalian systems, this compound is blocked by CpG methylation when a CpG dinucleotide overlaps with or is located immediately 5' or 3' to the GTPyPuAC recognition site.[1][2] It is important to note that this compound is not sensitive to Dam or Dcm methylation, which are more common in prokaryotic systems.[3]

Q2: My this compound digestion is not working or is incomplete. Could DNA methylation be the cause?

A2: Yes, incomplete or failed this compound digestion is frequently due to CpG methylation, especially when working with mammalian genomic DNA or DNA that has been passed through a methyltransferase-expressing system.[3] If the recognition site or its flanking regions contain methylated cytosines in a CpG context, the enzyme's activity can be significantly inhibited.

Q3: How can I determine if this compound inhibition is due to methylation?

A3: To ascertain if methylation is the cause of this compound inhibition, you can perform a control experiment using a methylation-insensitive isoschizomer or a neoschizomer if one is available. An isoschizomer recognizes the same DNA sequence, and a neoschizomer recognizes the same sequence but cleaves at a different position. Comparing the digestion pattern of your DNA with this compound and a methylation-insensitive enzyme that recognizes the same site can reveal if methylation is the inhibitory factor. If the alternative enzyme digests the DNA to completion while this compound does not, methylation is the likely cause. Another approach is to amplify the target region using PCR. The resulting PCR product will be unmethylated and should be readily digestible by this compound. If the PCR product digests and the original DNA does not, this points to methylation-based inhibition.

Q4: What are the alternatives to this compound if my DNA is methylated?

Troubleshooting Guide

Problem: Incomplete or no digestion with this compound.

Is the enzyme active?

  • Possible Cause: Improper storage or handling of the enzyme.

  • Solution: Always store this compound at -20°C. Avoid repeated freeze-thaw cycles. To test the enzyme's activity, perform a control digest with a known unmethylated substrate that contains this compound recognition sites (e.g., lambda DNA). If the control DNA is digested successfully, your enzyme is likely active.

Is the DNA substrate of sufficient quality?

  • Possible Cause: Contaminants in the DNA preparation (e.g., ethanol (B145695), phenol, excessive salts) can inhibit enzyme activity.

  • Solution: Re-purify your DNA sample using a column-based purification kit or by performing a phenol:chloroform extraction followed by ethanol precipitation. Ensure the A260/A280 ratio of your DNA is between 1.8 and 2.0.

Is DNA methylation inhibiting the digestion?

  • Possible Cause: The this compound recognition site or its flanking regions are methylated. This is a common issue with eukaryotic genomic DNA.[1][2]

  • Solution:

    • PCR Amplification: Amplify the target region using a high-fidelity DNA polymerase. The resulting PCR product will be unmethylated and should be susceptible to this compound digestion.

    • Use a Methylation-Insensitive Isoschizomer (if available): While a well-documented methylation-insensitive isoschizomer for this compound is not commonly cited, it is good practice to check for the latest enzyme specificities in databases like REBASE.

    • Alternative Enzyme Strategy: Use a different restriction enzyme that is insensitive to CpG methylation and has a recognition site near your region of interest.

    • Methylation Analysis: If the methylation status itself is of interest, proceed with techniques like Methylation-Specific PCR (MS-PCR) or bisulfite sequencing.

Data Presentation

The following table summarizes the expected digestion efficiency of this compound under different methylation conditions.

Substrate DNAMethylation StatusExpected this compound Digestion Efficiency
Plasmid from dam+/dcm+ E. coliDam and Dcm methylatedHigh (Not sensitive to Dam/Dcm)
PCR ProductUnmethylatedHigh
Mammalian Genomic DNAPotentially CpG methylatedLow to None (Inhibited by CpG methylation)
in vitro CpG methylated DNACpG methylatedLow to None (Inhibited by CpG methylation)

Experimental Protocols

Protocol 1: Diagnostic Digestion to Confirm Methylation-Based Inhibition

This protocol helps determine if the inhibition of this compound is due to DNA methylation.

Materials:

  • Your DNA sample

  • This compound and recommended buffer

  • A suitable methylation-insensitive restriction enzyme with a nearby recognition site (optional control)

  • High-fidelity DNA polymerase and primers flanking the this compound site

  • Agarose (B213101) gel electrophoresis equipment

  • DNA ladder

Procedure:

  • Amplify the Target Region:

    • Set up a PCR reaction to amplify a fragment of your DNA that contains the this compound recognition site(s) of interest.

    • Use a high-fidelity polymerase to minimize PCR errors.

    • Purify the PCR product.

  • Set up Digestion Reactions:

    • Prepare three reaction tubes:

      • Tube A (Genomic DNA): 1 µg of your original DNA sample, this compound, and buffer.

      • Tube B (PCR Product): 500 ng of the purified PCR product, this compound, and buffer.

      • Tube C (Undigested Control): 1 µg of your original DNA sample and buffer (no enzyme).

    • Incubate the reactions at 37°C for 1-4 hours.

  • Analyze by Agarose Gel Electrophoresis:

    • Run the samples from all three tubes on an agarose gel, along with a DNA ladder.

    • Interpretation:

      • If Tube A shows a high molecular weight band similar to the undigested control (Tube C), and Tube B shows smaller digested fragments, this strongly indicates that methylation in your original DNA is inhibiting this compound.

      • If both Tube A and Tube B show incomplete or no digestion, the issue may be with the enzyme's activity or the reaction conditions.

Protocol 2: Methylation-Specific PCR (MS-PCR)

This protocol allows for the determination of the methylation status of a specific CpG island.

Materials:

  • Bisulfite conversion kit

  • DNA sample

  • Primers specific for methylated and unmethylated DNA sequences

  • Taq polymerase suitable for PCR with bisulfite-treated DNA

  • Control methylated and unmethylated DNA

Procedure:

  • Bisulfite Conversion:

    • Treat your DNA sample with sodium bisulfite using a commercial kit. This will convert unmethylated cytosines to uracil, while methylated cytosines will remain unchanged.

  • PCR Amplification:

    • Set up two separate PCR reactions for each bisulfite-treated DNA sample:

      • Reaction M: Use primers designed to be specific for the methylated sequence (containing CpGs).

      • Reaction U: Use primers designed to be specific for the unmethylated sequence (where CpGs are converted to TpGs).

    • Include positive controls (known methylated and unmethylated DNA) and a no-template control.

  • Agarose Gel Electrophoresis:

    • Run the PCR products on an agarose gel.

    • Interpretation:

      • A band in the "M" lane indicates methylation at the primer binding sites.

      • A band in the "U" lane indicates a lack of methylation.

      • Bands in both lanes suggest partial methylation in the sample population.

Mandatory Visualization

Caption: this compound digestion is inhibited by CpG methylation.

Troubleshooting_Workflow start Start: this compound digestion incomplete or failed check_enzyme Is the enzyme active? (Control digest with unmethylated DNA) start->check_enzyme check_dna Is DNA quality sufficient? (Check A260/280, re-purify if needed) check_enzyme->check_dna Yes other_issue Troubleshoot other issues: - Buffer conditions - Incubation time/temp - Contamination check_enzyme->other_issue No methylation_suspected Methylation is suspected check_dna->methylation_suspected Yes check_dna->other_issue No pcr_test Amplify target region by PCR and digest the PCR product methylation_suspected->pcr_test pcr_digests Does the PCR product digest? pcr_test->pcr_digests methylation_confirmed Conclusion: Methylation is inhibiting this compound pcr_digests->methylation_confirmed Yes pcr_digests->other_issue No overcome_strategy Select a strategy to overcome inhibition methylation_confirmed->overcome_strategy alt_enzyme Use a methylation-insensitive alternative enzyme overcome_strategy->alt_enzyme mspcr Perform Methylation-Specific PCR (MS-PCR) overcome_strategy->mspcr

Caption: Troubleshooting workflow for this compound digestion failure.

Experimental_Workflow start Isolate Genomic DNA digest Digest DNA with this compound start->digest control_digest Parallel Control: Digest with methylation-insensitive enzyme (or use unmethylated control DNA) start->control_digest gel Agarose Gel Electrophoresis digest->gel control_digest->gel analysis Analyze Banding Patterns gel->analysis incomplete Incomplete/No Digestion with this compound, Complete Digestion in Control analysis->incomplete complete Complete Digestion with this compound analysis->complete conclusion_methylated Conclusion: Methylation is likely inhibiting this compound incomplete->conclusion_methylated conclusion_unmethylated Conclusion: DNA is likely unmethylated complete->conclusion_unmethylated

Caption: Experimental workflow to test for methylation-sensitive digestion.

References

Hinc II Restriction Enzyme Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hinc II restriction enzyme. This guide provides detailed information on enzyme activity in various commercial buffers, troubleshooting common experimental issues, and standardized protocols to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer and temperature for this compound activity?

This compound generally exhibits 100% activity at 37°C in its recommended buffer. Specific buffer recommendations vary by supplier. For instance, New England Biolabs (NEB) recommends rCutSmart™ Buffer[1][2], while Thermo Fisher Scientific recommends Tango™ Buffer. Always refer to the manufacturer's instructions for the buffer supplied with your enzyme.

Q2: Can I use a different buffer than the one recommended by the supplier?

Yes, it is possible to use other buffers, but the enzyme's activity may be reduced. Below is a summary of this compound activity in various commercially available buffers. Using a buffer that provides less than 100% activity may require adjusting the number of enzyme units or increasing the incubation time[3].

Q3: How can I prevent star activity with this compound?

Star activity, or the cleavage of non-canonical sequences, can occur under non-optimal conditions. To minimize star activity, adhere to the recommended protocol, avoid high glycerol (B35011) concentrations (above 5%), and do not use an excessive amount of enzyme or prolong the incubation time unnecessarily[4][5].

Q4: Is this compound sensitive to DNA methylation?

This compound is not sensitive to dam or dcm methylation[1][2][3]. However, its activity can be blocked or impaired by certain overlapping CpG methylation patterns[1][2].

Q5: How do I inactivate this compound after digestion?

This compound can be heat-inactivated by incubating the reaction at 65°C for 20 minutes[1][2][3].

Data Presentation: this compound Activity in Commercial Buffers

The following tables summarize the relative activity of this compound in various commercial buffers.

New England Biolabs (NEB) Buffers [1][2]

BufferRelative Activity (%)
rCutSmart™ Buffer100
NEBuffer™ r3.1100
NEBuffer™ r2.1100
NEBuffer™ r1.125

Thermo Fisher Scientific Buffers

BufferRelative Activity (%)
Tango™ Buffer100
Buffer R50-100
Buffer O20-50
Buffer G50-100
Buffer B50-100

Jena Bioscience Buffers

BufferRelative Activity (%)
1x Universal Buffer100
B150
B250
B350
B550

NIPPON Genetics EUROPE Buffers

BufferRelative Activity (%)
Buffer IV100
FastCut Buffer100
Buffer I75
Buffer II50
Buffer III50

Experimental Protocols

Standard this compound Restriction Digest Protocol

This protocol is a general guideline. Always refer to the manufacturer's specific instructions.

Materials:

  • This compound restriction enzyme

  • 10X reaction buffer

  • DNA substrate

  • Nuclease-free water

Procedure:

  • Reaction Setup: Assemble the following components on ice in a microcentrifuge tube:

    • Nuclease-free water: to a final volume of 50 µL

    • 10X Reaction Buffer: 5 µL

    • DNA: 1 µg

    • This compound enzyme: 1 µL (typically 10 units)

    • Note: Add the enzyme last.

  • Mixing: Gently mix the reaction by pipetting up and down. Do not vortex. Briefly centrifuge to collect the contents at the bottom of the tube.

  • Incubation: Incubate the reaction at 37°C for 1 hour. For larger DNA substrates or to ensure complete digestion, the incubation time can be extended.

  • Inactivation: To stop the reaction, heat inactivate the enzyme at 65°C for 20 minutes.

  • Analysis: The digested DNA can be analyzed by agarose (B213101) gel electrophoresis.

Troubleshooting Guide

Issue 1: Incomplete or no DNA digestion.

  • Question: My DNA doesn't seem to be cut by this compound. What could be the problem?

  • Answer:

    • Inactive Enzyme: Ensure the enzyme has been stored properly at -20°C and has not been subjected to repeated freeze-thaw cycles.

    • Incorrect Buffer: Verify that you are using the correct 10X reaction buffer at a 1X final concentration.

    • DNA Quality: Contaminants in your DNA preparation (e.g., ethanol, salt, or proteins) can inhibit enzyme activity. Consider re-purifying your DNA.

    • Methylation: While this compound is not affected by dam or dcm methylation, certain CpG methylation patterns can block cleavage[1][2].

    • Reaction Setup: Ensure all components were added in the correct volumes. It is often helpful to set up a positive control with a known substrate.

Issue 2: Unexpected bands or DNA smearing on the gel.

  • Question: I see more bands than expected, or my DNA appears smeared on the agarose gel. What happened?

  • Answer:

    • Star Activity: This can result from non-optimal conditions such as high glycerol concentration, prolonged incubation time, or an incorrect buffer environment[4][5]. To mitigate this, strictly follow the recommended protocol.

    • Nuclease Contamination: If your enzyme or DNA is contaminated with other nucleases, it can lead to non-specific degradation of your DNA, resulting in a smear.

    • Incomplete Digestion of a Plasmid: If digesting a plasmid, supercoiled, nicked, and linearized forms can be present, which may appear as different bands. Ensure the digestion has gone to completion.

Issue 3: Difficulty with double digests.

  • Question: I am trying to use this compound in a double digest with another restriction enzyme, and it's not working well. What should I do?

  • Answer:

    • Buffer Compatibility: Check the compatibility of both enzymes in a single buffer. Many suppliers provide tools or charts to determine the best buffer for double digests. For instance, over 210 NEB enzymes, including this compound, are 100% active in rCutSmart™ Buffer, simplifying double digests[2].

    • Sequential Digestion: If a compatible buffer cannot be found, a sequential digest may be necessary. Perform the digest with the enzyme that is active in the lower salt buffer first, then adjust the salt concentration and add the second enzyme.

Visualizations

This compound Restriction Digest Workflow

HincII_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Analysis DNA DNA Substrate Mix Assemble Reaction on Ice DNA->Mix Buffer 10X Buffer Buffer->Mix Water Nuclease-Free Water Water->Mix Enzyme This compound Enzyme Enzyme->Mix Add Last Incubate Incubate at 37°C Mix->Incubate Inactivate Heat Inactivate at 65°C Incubate->Inactivate Gel Agarose Gel Electrophoresis Inactivate->Gel

Caption: A typical workflow for a this compound restriction digest experiment.

References

Technical Support Center: Blunt-End Cloning with Hinc II

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for blunt-end cloning using Hinc II restriction fragments. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their cloning experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter during your blunt-end cloning workflow with this compound.

Problem 1: No colonies or very few colonies on the plate after transformation.

This is a common issue in blunt-end cloning, which is inherently less efficient than sticky-end cloning.[1][2] The problem can stem from several steps in the workflow.

Possible Cause & Solution

Possible Cause Troubleshooting Steps & Recommendations
Inefficient Ligation Increase Ligase Concentration: Blunt-end ligations often require higher concentrations of T4 DNA ligase than sticky-end reactions.[1][3] Consider increasing the amount of ligase by 2-3 fold.
Optimize Insert:Vector Molar Ratio: Start with a 1:3 or 1:5 vector to insert molar ratio.[3] You may need to test a range of ratios to find the optimum for your specific construct. For blunt-end cloning, ratios up to 10:1 (insert:vector) might be necessary.[4]
Prolonged Incubation: Extend the ligation time, for instance, by incubating overnight at 16°C or for up to 24 hours.[1]
Use PEG: The inclusion of polyethylene (B3416737) glycol (PEG) in the ligation buffer can increase the effective concentration of DNA ends, promoting ligation.[1]
Check ATP in Ligase Buffer: ATP is crucial for ligase activity and can degrade with multiple freeze-thaw cycles.[5] If you suspect this, use a fresh tube of ligase buffer or supplement with fresh ATP.
Poor Insert Preparation Ensure 5' Phosphorylation of Insert: If your insert is a PCR product generated by a proofreading polymerase (like Pfu), it will lack a 5'-phosphate group, which is essential for ligation.[4] Treat the PCR product with T4 Polynucleotide Kinase (PNK) to add the 5'-phosphate.[1]
Inactive this compound Enzyme Verify Enzyme Activity: Check the expiration date and storage conditions of your this compound enzyme. Perform a control digest on a known substrate like lambda DNA to confirm its activity.[6][7][8]
Incorrect Buffer: Ensure you are using the recommended buffer for this compound. For example, NEB's this compound shows 100% activity in rCutSmart™ Buffer.[7][8] Using a non-optimal buffer can significantly reduce enzyme efficiency.[9][10]
Transformation Issues Check Competent Cell Efficiency: Your competent cells may have low transformation efficiency. Always run a positive control transformation with a known amount of uncut plasmid (e.g., pUC19) to verify cell viability.[11]
Incorrect Antibiotic Concentration: Double-check that you are using the correct antibiotic at the appropriate concentration for your vector.[12]
Problem 2: High background of colonies with self-ligated vector (no insert).

This is a frequent challenge in blunt-end cloning, especially when using a single restriction enzyme like this compound to linearize the vector.

Possible Cause & Solution

Possible Cause Troubleshooting Steps & Recommendations
Vector Self-Ligation Dephosphorylate the Vector: This is a critical step.[3] After this compound digestion, treat the linearized vector with an alkaline phosphatase (e.g., Calf Intestinal Phosphatase (CIP), Shrimp Alkaline Phosphatase (SAP), or Antarctic Phosphatase) to remove the 5'-phosphate groups.[1][13][14] This prevents the vector from re-ligating to itself.[3][14][15]
Ensure Complete Phosphatase Removal/Inactivation: Residual phosphatase activity can dephosphorylate your insert, preventing ligation. Heat-inactivate the phosphatase (if it's heat-labile, like SAP) or purify the vector after dephosphorylation.[16]
Incomplete Vector Digestion Optimize this compound Digestion: Ensure your vector is completely linearized. Increase the digestion time or the amount of this compound. Gel purify the linearized vector to separate it from any uncut plasmid.[5]
Check for Methylation Sensitivity: this compound cleavage can be blocked by certain types of DNA methylation (e.g., overlapping CpG methylation).[7][8] Ensure your plasmid was propagated in a suitable E. coli strain if methylation is a concern.
Problem 3: Colonies contain the vector with multiple inserts.

This issue arises when the ligation conditions favor the joining of multiple insert fragments.

Possible Cause & Solution

Possible Cause Troubleshooting Steps & Recommendations
High Insert Concentration Adjust Insert:Vector Molar Ratio: A very high insert-to-vector ratio can lead to the ligation of multiple inserts.[3] Try reducing the molar ratio of insert to vector.
Concatemer Formation Two-Step Ligation: To prevent the formation of insert concatemers, you can perform a two-step ligation. First, incubate with a high concentration of insert for about 1 hour to favor the initial vector-insert ligation. Then, dilute the reaction 20-fold to favor the intramolecular circularization of the vector-insert construct.[1][3]

Experimental Protocols & Workflows

General Workflow for Blunt-End Cloning with this compound

The following diagram illustrates the key steps in a typical blunt-end cloning experiment using this compound.

Blunt_End_Cloning_Workflow cluster_reaction Enzymatic Reactions cluster_downstream Downstream Processing Vector Vector DNA HincII_Digest This compound Digestion Vector->HincII_Digest Insert Insert DNA (e.g., PCR product) Phosphorylation Insert Phosphorylation (if needed, with T4 PNK) Insert->Phosphorylation Dephosphorylation Vector Dephosphorylation (e.g., with SAP) HincII_Digest->Dephosphorylation Ligation Ligation (T4 DNA Ligase) Dephosphorylation->Ligation Phosphorylation->Ligation Transformation Transformation into Competent Cells Ligation->Transformation Screening Screening of Colonies (Colony PCR, Restriction Digest) Transformation->Screening

Caption: General workflow for blunt-end cloning.

Protocol 1: Vector Preparation using this compound and Dephosphorylation
  • Restriction Digest:

    • Set up the following reaction in a microfuge tube:

      • Vector DNA: 1 µg

      • 10X this compound Buffer: 5 µL

      • This compound enzyme: 10 units (1 µL)

      • Nuclease-free water: to a final volume of 50 µL

    • Incubate at 37°C for 1-2 hours.[6][7][8]

  • Dephosphorylation (using Shrimp Alkaline Phosphatase - SAP):

    • To the completed digestion reaction, add 1 µL of SAP (1 unit/µL).

    • Incubate at 37°C for 15-30 minutes.[15]

    • Heat-inactivate both this compound and SAP by incubating at 65°C for 20 minutes.[6]

  • Purification:

    • Purify the linearized, dephosphorylated vector using a PCR purification kit or by running it on an agarose (B213101) gel and excising the band. Gel purification is recommended to remove any remaining uncut vector.[12]

Protocol 2: Blunt-End Ligation
  • Ligation Reaction Setup:

    • In a new microfuge tube, combine the following on ice:

      • Linearized, dephosphorylated vector: 50 ng

      • Phosphorylated insert: Molar ratio of 3:1 to 5:1 (insert:vector)

      • 10X T4 DNA Ligase Buffer: 2 µL

      • T4 DNA Ligase (high concentration): 1 µL

      • Nuclease-free water: to a final volume of 20 µL

    • Note: For blunt-end ligations, up to 3 units of T4 ligase per 20 µL reaction may be beneficial.[3]

  • Incubation:

    • Incubate the reaction at 16°C overnight. Alternatively, for a quicker ligation, incubate at room temperature for 1-4 hours (though efficiency may be lower).

  • Transformation:

    • Use 5-10 µL of the ligation mixture to transform high-efficiency competent cells. Follow the manufacturer's protocol for transformation.

This compound and Ligation Enzyme Characteristics

This compound Restriction Enzyme Properties

Property Specification Source
Recognition Site GTYRAC (Y=C,T; R=A,G)[7][8]
Cut Type Blunt End[17]
Optimal Temperature 37°C[6][7][8]
Heat Inactivation 65°C for 20 minutes[6][7][8]
Methylation Sensitivity Blocked by some overlapping CpG methylation. Not sensitive to dam or dcm methylation.[7][8][10]

Troubleshooting this compound Star Activity

Star activity is the cleavage of non-canonical sequences under non-optimal reaction conditions.[18] While generally not an issue with recommended buffers, it can be induced.

Star_Activity cluster_causes Conditions Promoting Star Activity StarActivity Star Activity (Altered Specificity) Glycerol (B35011) High Glycerol (>5%) Glycerol->StarActivity EnzymeRatio High Enzyme/DNA Ratio EnzymeRatio->StarActivity IonicStrength Low Ionic Strength IonicStrength->StarActivity pH High pH (>8.0) pH->StarActivity OrganicSolvents Organic Solvents (e.g., DMSO) OrganicSolvents->StarActivity

Caption: Factors that can induce star activity in restriction enzymes.

To avoid star activity with this compound, always use the recommended buffer and avoid excessive amounts of enzyme or prolonged incubation times beyond what is necessary for complete digestion.[18][19]

Frequently Asked Questions (FAQs)

Q1: Why is my blunt-end cloning experiment failing even though my sticky-end cloning works perfectly? Blunt-end ligation is significantly less efficient (up to 100 times slower) than sticky-end ligation.[1][2] This is because there are no complementary overhangs to temporarily hold the DNA fragments together, making the reaction more dependent on random collisions and the ligase enzyme.[1] Therefore, blunt-end cloning requires more stringent optimization of reactant concentrations and reaction conditions.

Q2: Do I really need to dephosphorylate my this compound-digested vector? Yes, this is highly recommended.[3] When you cut a vector with a single enzyme like this compound, the two ends are compatible and can be easily ligated back together. This self-ligation leads to a high background of colonies without an insert.[13] Dephosphorylation removes the 5'-phosphate from the vector, preventing this re-ligation and increasing the probability of obtaining colonies with your desired insert.[3][14]

Q3: My insert is a PCR product. Do I need to do anything to it before ligation? It depends on the polymerase you used.

  • Proofreading Polymerases (e.g., Pfu, Phusion): These enzymes produce blunt-ended fragments but do not leave a 5'-phosphate. You must phosphorylate the PCR product using T4 Polynucleotide Kinase (PNK) before ligation.[1][4]

  • Non-proofreading Polymerases (e.g., Taq): Taq polymerase adds a single adenine (B156593) (A) overhang to the 3' ends. These are not blunt and must be removed using a polishing enzyme (e.g., T4 DNA polymerase or Klenow fragment) to create blunt ends.[1] The primers used in the PCR will provide the necessary 5'-phosphate.

Q4: How can I check if my insert ligated in the correct orientation? Blunt-end cloning is non-directional, meaning the insert can ligate in two different orientations.[3][13] You will need to screen your colonies to identify clones with the correct orientation. This can be done by:

  • Colony PCR: Use one primer that binds within the vector and another that binds within your insert. This will only produce a product if the insert is in the desired orientation.

  • Restriction Digest: Choose a restriction enzyme that cuts asymmetrically within your insert and check the fragment sizes after digestion of the miniprepped plasmid DNA.

Q5: I see unexpected bands after my this compound digestion. What could be the cause? This could be due to star activity, where the enzyme cuts at non-specific sites.[18] Ensure your reaction conditions are optimal: use the correct buffer, avoid glycerol concentrations above 5%, and do not use an excessive amount of enzyme.[18][19] Another possibility is contamination of your DNA preparation or the enzyme itself with other nucleases.[20]

References

DNA purity requirements for successful Hinc II digestion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding DNA purity requirements for successful Hinc II digestion.

Frequently Asked Questions (FAQs)

Q1: What are the optimal DNA purity ratios for a successful this compound digestion?

For optimal this compound activity, your DNA sample should meet the following purity criteria as determined by spectrophotometry:

  • A260/A280 ratio: An A260/A280 ratio of approximately 1.8 is generally accepted as indicative of pure DNA. Ratios lower than this may suggest protein contamination, while higher ratios can indicate the presence of RNA.[1][2]

  • A260/A230 ratio: This ratio is a secondary measure of purity. A healthy A260/A230 ratio is typically between 2.0 and 2.2. Lower ratios may point to contamination with organic compounds or chaotropic salts.[3]

Q2: Which common laboratory reagents can inhibit this compound digestion?

Several substances commonly used in DNA purification protocols can inhibit this compound activity, even at trace amounts. These include:

  • Phenol

  • Chloroform

  • Ethanol (B145695)

  • Detergents (e.g., SDS)

  • High concentrations of salts (e.g., from buffers)[2]

It is crucial to ensure your final DNA sample is free from these contaminants. Additional wash steps during DNA purification are often recommended.

Q3: How does DNA methylation affect this compound digestion?

This compound activity can be sensitive to certain types of DNA methylation. While it is not affected by dam or dcm methylation, its ability to cleave DNA can be blocked by some patterns of overlapping CpG methylation.[4][5] Additionally, methylation of cytosine residues located 5' to the this compound recognition sequence has been shown to inhibit digestion.[6][7]

Q4: What are the recommended reaction conditions for this compound?

The optimal reaction conditions for this compound can vary slightly depending on the supplier. However, a general protocol includes incubating the reaction at 37°C.[4][5][8] The enzyme can typically be heat-inactivated by incubating at 65°C for 20 minutes.[4][5] Always refer to the manufacturer's specific instructions for the buffer composition and incubation times.

Troubleshooting Guide

Issue: Incomplete or No this compound Digestion

If you are experiencing incomplete or a total lack of digestion with this compound, consult the following troubleshooting table and workflow.

Table 1: Troubleshooting Incomplete this compound Digestion

Potential Cause Recommended Solution
Poor DNA Quality - Assess DNA purity using spectrophotometry (A260/A280 and A260/A230 ratios).- Run an aliquot of your DNA on an agarose (B213101) gel to check for integrity and potential RNA contamination.- Re-purify the DNA sample if necessary, ensuring complete removal of contaminants like phenol, chloroform, and ethanol.
Inhibitors in the Reaction - If you suspect salt contamination, consider ethanol precipitation and washing of your DNA pellet.- For other contaminants, a column-based cleanup kit may be effective.
Incorrect Reaction Setup - Double-check the concentrations of all reaction components (DNA, buffer, enzyme).- Ensure the final glycerol (B35011) concentration in the reaction is below 5% to prevent star activity.- Always add the enzyme last to the reaction mixture.[9][10]
Enzyme Inactivity - Verify the expiration date of the this compound enzyme.- Avoid multiple freeze-thaw cycles of the enzyme stock.- Perform a control digest with a known, clean DNA substrate (like lambda DNA) to confirm enzyme activity.
DNA Methylation - If working with mammalian genomic DNA, consider the possibility of CpG methylation inhibiting cleavage.[4][5]- If possible, use a methylation-sensitive control digest to assess the methylation status of your DNA.

Troubleshooting Workflow

HincII_Troubleshooting start Incomplete/No Digestion check_purity Assess DNA Purity (A260/280, A260/230, Gel) start->check_purity purity_ok Purity Ratios Acceptable? check_purity->purity_ok repurify Re-purify DNA purity_ok->repurify No check_reaction Verify Reaction Setup (Buffer, Enzyme, DNA conc.) purity_ok->check_reaction Yes repurify->check_purity reaction_ok Setup Correct? check_reaction->reaction_ok redo_reaction Set up Reaction Correctly reaction_ok->redo_reaction No control_digest Perform Control Digest (e.g., Lambda DNA) reaction_ok->control_digest Yes redo_reaction->check_reaction control_ok Control Works? control_digest->control_ok replace_enzyme Use New Enzyme Stock control_ok->replace_enzyme No check_methylation Consider Methylation Issues control_ok->check_methylation Yes replace_enzyme->control_digest success Successful Digestion check_methylation->success fail Problem Persists (Consult further resources) check_methylation->fail

References

Validation & Comparative

A Comparative Guide to Hinc II and HindII Restriction Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise manipulation of DNA is a cornerstone of molecular biology. Restriction enzymes are indispensable tools in this regard, and understanding the nuances between seemingly similar enzymes is critical for experimental success. This guide provides a detailed comparison of Hinc II and HindII, two Type II restriction endonucleases. While both enzymes originate from Haemophilus influenzae and are isoschizomers, meaning they recognize the same DNA sequence, subtle differences in their properties and commercial formulations can influence their application in the laboratory.

Core Properties and Recognition Site

Both this compound and HindII recognize the degenerate six-base pair sequence 5'-GTPyPuAC-3', where 'Py' represents a pyrimidine (B1678525) (C or T) and 'Pu' represents a purine (B94841) (A or G).[1][2][3] They cleave the DNA within this recognition site, between the pyrimidine and purine bases, to produce blunt ends.[2][3] This characteristic makes them valuable for cloning strategies where blunt-ended fragments are required. This compound is often considered the prototype for this recognition sequence.[4]

Comparative Performance and Reaction Conditions

The optimal performance of restriction enzymes is highly dependent on the reaction conditions, particularly the composition of the reaction buffer. Different suppliers provide optimized buffers for their enzymes, which can affect activity and fidelity. Below is a summary of the recommended reaction conditions for this compound and HindII from various suppliers.

Table 1: Comparison of this compound and HindII Properties

FeatureThis compoundHindII
Source Organism Haemophilus influenzae Rc[4][5][6][7]Haemophilus influenzae Rd[2][8]
Recognition Site 5'-GTPyPuAC-3'[1][9]5'-GTPyPuAC-3'[2][3]
Cut Type Blunt[2]Blunt[3][10]
Isoschizomers HindII[11][12]This compound[10][13]
Incubation Temperature 37°C[4][5][6][14]37°C[10][15]
Heat Inactivation 65°C for 20 minutes[4][5][6]65°C for 20 minutes[15]

Table 2: Supplier-Specific Reaction Buffer Components

SupplierEnzyme1X Buffer Composition
New England Biolabs (NEB)This compound50 mM Potassium Acetate, 20 mM Tris-acetate, 10 mM Magnesium Acetate, 100 µg/ml Recombinant Albumin (rCutSmart™ Buffer)[6]
Thermo Fisher ScientificThis compound (HindII)33 mM Tris-acetate (pH 7.9), 10 mM magnesium acetate, 66 mM potassium acetate, 0.1 mg/mL BSA (Tango™ Buffer)[15]
Jena BioscienceThis compoundUniversal Buffer (UB) recommended for 100% activity.[14]
BMLabosisThis compound20 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 50 mM KCl, supplemented with 100 µg/ml bovine serum albumin.[4]
Sigma-Aldrich (Roche)Hind II100 mM Tris-HCl, 500 mM NaCl, 100 mM MgCl2, 10 mM Dithioerythritol, pH 7.5 (SuRE/Cut Buffer M)[10]

Methylation Sensitivity

The activity of restriction enzymes can be affected by methylation of the DNA substrate. Understanding these sensitivities is crucial when working with DNA from sources with active methyltransferases.

Table 3: Methylation Sensitivity of this compound and HindII

Methylation TypeThis compound SensitivityHindII Sensitivity
dam Not Sensitive[4][5][6]No effect (never overlaps)[15]
dcm Not Sensitive[4][5][6]No effect (never overlaps)[15]
CpG Blocked by some combinations of overlapping methylation.[5][6] May be impaired.[15]Inhibited by 5-hydroxymethylcytosine (B124674) at the 3'-C of the recognition sequence.[10]
Other Blocked by some overlapping EcoKI methylation.[4]Inhibited by 6-methyladenine.[10]

A study published in Nucleic Acids Research demonstrated that HincII is also sensitive to methylation of a cytosine residue immediately 5' to its recognition sequence.[1]

Experimental Protocols

The following are generalized protocols for a standard single digest. For specific applications, such as double digests or digestion of PCR products, it is recommended to consult the manufacturer's specific guidelines.

Standard Single Digestion Protocol

A typical restriction digest involves the following components:

  • DNA: 1 µg

  • 10X Reaction Buffer: 5 µl

  • Restriction Enzyme: 1 µl (5-10 units)

  • Nuclease-free Water: to a final volume of 50 µl

Procedure:

  • Add the components in the order listed to a microcentrifuge tube.

  • Gently mix the reaction by pipetting up and down.

  • Incubate the reaction at 37°C for 1 hour.

  • To stop the reaction, heat inactivate the enzyme at 65°C for 20 minutes, or purify the DNA using a spin column or other method.[4][14][15]

Digestion of PCR Products

For the digestion of unpurified PCR products, it is often recommended to use a larger reaction volume to dilute potential inhibitors from the PCR mix.[16]

Procedure:

  • Combine 10 µl of the PCR reaction mixture with 18 µl of nuclease-free water.

  • Add 2 µl of 10X reaction buffer.

  • Add 1-2 µl of the restriction enzyme.

  • Incubate at 37°C for 1-16 hours.[15]

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow involving a restriction digest followed by analysis.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Digestion cluster_analysis Analysis DNA_Sample DNA Sample Incubation Incubate at 37°C DNA_Sample->Incubation Buffer 10X Buffer Buffer->Incubation Enzyme This compound / HindII Enzyme->Incubation Water Nuclease-free H2O Water->Incubation Gel_Electrophoresis Agarose Gel Electrophoresis Incubation->Gel_Electrophoresis Visualization Visualize Bands Gel_Electrophoresis->Visualization

A typical restriction enzyme digestion workflow.

Logical Relationship of Isoschizomers

The relationship between this compound and HindII as isoschizomers is a key takeaway. The following diagram illustrates this concept.

isoschizomers cluster_isoschizomers Isoschizomers Restriction_Enzyme Restriction Enzyme HincII This compound HindII HindII Recognition_Site Recognize Same Sequence (5'-GTPyPuAC-3') HincII->Recognition_Site HindII->Recognition_Site

This compound and HindII are isoschizomers recognizing the same DNA sequence.

Conclusion

References

A Comparative Guide to Hinc II and Other Blunt-End Restriction Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in molecular cloning, the choice of restriction enzyme is a critical step that can significantly impact the efficiency and success of their experiments. While sticky-end cutters are often favored for their high ligation efficiency, blunt-end restriction enzymes offer versatility, particularly when suitable restriction sites for sticky-end enzymes are unavailable. This guide provides a detailed comparison of Hinc II with other commonly used blunt-end cutting enzymes: EcoRV, SmaI, and DraI.

Performance Characteristics at a Glance

The selection of an appropriate blunt-end restriction enzyme depends on several factors, including its recognition sequence, optimal reaction conditions, and sensitivity to methylation. The following table summarizes the key characteristics of this compound, EcoRV, SmaI, and DraI, based on data compiled from manufacturer's specifications and peer-reviewed publications.

FeatureThis compoundEcoRVSmaIDraI
Recognition Sequence GTYRAC (Y=C/T, R=A/G)GATATCCCCGGGTTTAAA
Source Haemophilus influenzae RcEscherichia coliSerratia marcescensDeinococcus radiophilus
Optimal Temperature 37°C37°C25-30°C37°C
Heat Inactivation 65°C for 20 min65°C for 20 min65°C for 20 min65°C for 20 min
Methylation Sensitivity Blocked by some overlapping CpG methylation.[1][2][3] Not sensitive to dam and dcm methylation.[1][3][4]Impaired by some overlapping CpG methylation.[5]Blocked by CpG methylation.[6]Not sensitive to dam, dcm, or CpG methylation.[7][8]
Star Activity Can be induced by high glycerol (B35011) concentrations, high enzyme-to-DNA ratio, low ionic strength, and high pH.Star activity is a known issue and can be induced by non-optimal buffer conditions.[9] A high-fidelity version (EcoRV-HF®) is available to reduce star activity.[5]Can exhibit star activity under non-optimal conditions.Generally low star activity reported.
Isoschizomers HindIIEco32IXmaI (produces sticky ends)AhaIII[7][8][10]

Experimental Data: A Comparative Overview

Blunt-end ligation is inherently less efficient than sticky-end ligation, often 10 to 100 times slower.[2][11][12] This is due to the lack of cohesive overhangs that facilitate the transient association of DNA ends.[10][13] Consequently, higher concentrations of both DNA and ligase, as well as longer incubation times, are generally required for successful blunt-end cloning.[2][12]

A study comparing the cloning efficiency of EcoRV with its isoschizomer Eco32I demonstrated that while both enzymes generated the same number of insert-containing clones, Eco32I-digested vectors yielded a significantly higher proportion of positive clones (38% vs. 15% for EcoRV). This suggests that subtle differences between isoschizomers can impact cloning outcomes.

Experimental Protocols: A Framework for Comparison

To provide a quantitative comparison of this compound, EcoRV, SmaI, and DraI, a standardized experimental workflow can be employed. This involves assessing both the cutting efficiency of each enzyme and the subsequent ligation efficiency of the generated blunt ends.

I. Restriction Digestion for Cutting Efficiency Analysis

This protocol is designed to determine the amount of each enzyme required to completely digest a standard DNA substrate.

Materials:

  • DNA substrate (e.g., 1 µg of λ DNA or a plasmid with known recognition sites for all four enzymes)

  • This compound, EcoRV, SmaI, DraI restriction enzymes

  • Corresponding 10X reaction buffers

  • Nuclease-free water

  • 1.5 mL microcentrifuge tubes

  • Water bath or heat block at 37°C and 25°C

  • Agarose (B213101)

  • 1X TAE or TBE buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Reaction Setup: For each enzyme, prepare a series of digestions with varying amounts of enzyme (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 units) in a total reaction volume of 20 µL. A control reaction with no enzyme should also be prepared.

    • 1 µg DNA substrate

    • 2 µL 10X Reaction Buffer

    • X µL Restriction Enzyme

    • Nuclease-free water to 20 µL

  • Incubation: Incubate the reactions at the optimal temperature for each enzyme (37°C for this compound, EcoRV, DraI; 25°C for SmaI) for 1 hour.

  • Stopping the Reaction: Stop the reaction by adding 4 µL of 6X DNA loading dye.

  • Agarose Gel Electrophoresis: Prepare a 1% agarose gel in 1X TAE or TBE buffer containing a DNA stain.[1][14][15] Load the entire volume of each reaction into separate wells.[1][14] Run the gel at a constant voltage (e.g., 100-120V) until the dye front has migrated approximately two-thirds of the way down the gel.[14]

  • Visualization and Analysis: Visualize the DNA fragments under UV light. The minimum amount of enzyme that results in the complete disappearance of the undigested DNA band is considered the amount required for complete digestion. This provides a measure of cutting efficiency.

II. Ligation Efficiency Assay

This protocol assesses the efficiency with which the blunt ends generated by each enzyme can be ligated.

Materials:

  • A linearized vector with blunt ends generated by each of the four restriction enzymes.

  • A blunt-ended DNA insert (e.g., a PCR product generated with a high-fidelity polymerase).

  • T4 DNA Ligase and 10X T4 DNA Ligase Buffer.

  • Competent E. coli cells.

  • LB agar (B569324) plates with the appropriate antibiotic.

  • Incubator at 37°C.

Procedure:

  • Vector Preparation: Digest a suitable plasmid vector with each of the four restriction enzymes separately. Purify the linearized vector using a gel extraction kit. To reduce vector self-ligation, treat the linearized vector with a phosphatase.

  • Ligation Reaction Setup: Set up ligation reactions for each enzyme-digested vector with the blunt-ended insert. A common molar ratio of insert to vector is 3:1.

    • 50 ng linearized vector

    • X ng DNA insert (to achieve a 3:1 molar ratio)

    • 1 µL T4 DNA Ligase

    • 2 µL 10X T4 DNA Ligase Buffer

    • Nuclease-free water to 20 µL

  • Incubation: Incubate the ligation reactions at room temperature for 1-2 hours or at 16°C overnight.

  • Transformation: Transform competent E. coli cells with a portion of each ligation reaction.

  • Plating and Incubation: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the vector. Incubate the plates overnight at 37°C.

  • Analysis: Count the number of colonies on each plate. A higher number of colonies indicates a higher ligation efficiency. Further analysis by colony PCR or restriction digestion of miniprepped plasmid DNA can confirm the presence of the insert.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experiments described above to compare the performance of blunt-end cutting enzymes.

experimental_workflow cluster_cutting Cutting Efficiency Analysis start_cut Prepare DNA Substrate setup_digest Set up Restriction Digests (HincII, EcoRV, SmaI, DraI) - Vary enzyme units start_cut->setup_digest incubate_cut Incubate at Optimal Temperature setup_digest->incubate_cut stop_cut Stop Reaction with Loading Dye incubate_cut->stop_cut gel_cut Agarose Gel Electrophoresis stop_cut->gel_cut analyze_cut Analyze Digestion (Determine complete digestion) gel_cut->analyze_cut

Workflow for Cutting Efficiency Analysis.

ligation_workflow cluster_ligation Ligation Efficiency Assay prep_vector Prepare Linearized Vector (Digest with each enzyme) setup_ligation Set up Ligation Reactions (Vector + Insert) prep_vector->setup_ligation prep_insert Prepare Blunt-ended Insert prep_insert->setup_ligation incubate_ligation Incubate with T4 DNA Ligase setup_ligation->incubate_ligation transform Transform Competent E. coli incubate_ligation->transform plate Plate on Selective Media transform->plate analyze_ligation Count Colonies & Confirm Inserts plate->analyze_ligation

Workflow for Ligation Efficiency Assay.

Conclusion

This compound, EcoRV, SmaI, and DraI are all valuable tools for molecular cloning, each with its own set of characteristics. While this compound offers flexibility with its degenerate recognition sequence, its sensitivity to CpG methylation can be a limitation when working with mammalian DNA. EcoRV is a workhorse enzyme, but its potential for star activity should be considered, with the high-fidelity version being a preferable choice for critical applications. SmaI's lower optimal temperature may require adjustments to standard protocols. DraI stands out for its insensitivity to common types of methylation, making it a robust choice for a wide range of DNA sources.

The provided experimental framework offers a systematic approach for researchers to directly compare these enzymes in their own laboratory settings, allowing for an informed decision based on their specific application and substrate. By carefully considering the factors outlined in this guide, scientists can optimize their blunt-end cloning strategies for improved efficiency and success.

References

A Comparative Guide to Hinc II and its Isoschizomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology and genetic engineering, restriction enzymes are indispensable tools for the precise manipulation of DNA. Among these, the Type II restriction endonuclease Hinc II is a widely utilized enzyme. This guide provides a detailed comparison of this compound and its known isoschizomers, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance characteristics, supported by available data and experimental protocols. As of the latest research, no neoschizomers of this compound have been identified.

This compound and its Isoschizomer: A Detailed Look

This compound and its isoschizomer, Hind II, both originate from the bacterium Haemophilus influenzae.[1][2] Isoschizomers are restriction enzymes that recognize the same DNA sequence and cleave at the same position.[3] In contrast, neoschizomers recognize the same sequence but cleave at a different position; however, no such enzyme is known for this compound.[3][4]

Both this compound and Hind II recognize the degenerate six-nucleotide sequence 5'-GTYRAC-3' (where Y represents a pyrimidine (B1678525), C or T, and R represents a purine (B94841), A or G) and produce blunt ends by cleaving between the pyrimidine and purine residues.[1][2][5]

Below is a diagram illustrating the relationship and recognition sites of these enzymes.

G cluster_HincII This compound cluster_Isoschizomer Isoschizomer HincII This compound Source: Haemophilus influenzae Rc RecognitionSite Recognition Sequence: 5'-GTYRAC-3' Cleavage Pattern: 5'-GTY | RAC-3' 3'-CAR | YTG-5' HincII->RecognitionSite recognizes and cleaves HindII Hind II Source: Haemophilus influenzae Rd HindII->RecognitionSite recognizes and cleaves

Fig. 1: Relationship of this compound and its isoschizomer, Hind II.

Performance Comparison: this compound vs. Hind II

The choice between isoschizomers often depends on factors such as reaction conditions, sensitivity to methylation, and cost-effectiveness. Below is a summary of the performance characteristics of this compound and Hind II based on data from various suppliers. It is important to note that direct side-by-side comparative studies are limited, and performance can vary based on the specific formulation and buffer system provided by the manufacturer.

FeatureThis compoundHind II
Recognition Site 5'-GTYRAC-3'5'-GTYRAC-3'
Cleavage Pattern Blunt ends (GTY | RAC)Blunt ends (GTY | RAC)
Optimal Temperature 37°C37°C
Heat Inactivation 65°C for 20 minutes65°C for 15 minutes
Buffer Compatibility Varies by manufacturer (e.g., 100% activity in NEB rCutSmart™ Buffer, Jena Bioscience Universal Buffer)Varies by manufacturer (e.g., 100% activity in Sigma-Aldrich SuRE/Cut Buffer M)
dam Methylation Not SensitiveNot Sensitive
dcm Methylation Not SensitiveNot Sensitive
CpG Methylation Blocked by some combinations of overlapping CpG methylation. Sensitive to methylation of cytosine 5' to the recognition sequence.[1][6]Inhibited by 6-methyladenine (B55543) within the recognition sequence and by 5-hydroxymethylcytosine (B124674) at the 3'-C residue.[2]

Methylation Sensitivity: A Critical Consideration

A key differentiator between this compound and Hind II is their sensitivity to DNA methylation.

This compound: Research has shown that this compound is sensitive to CpG methylation that occurs outside of its recognition sequence. Specifically, methylation of a cytosine residue immediately 5' to the GTYRAC site can inhibit cleavage.[6] This is a crucial consideration when working with mammalian genomic DNA, where CpG methylation is a common epigenetic modification. Some combinations of overlapping CpG methylation can also block this compound activity.[1]

Hind II: According to manufacturer data, Hind II is inhibited by the presence of 6-methyladenine within its recognition sequence (GTPyPuA C).[2] It is also sensitive to 5-hydroxymethylcytosine at the 3'-C residue of the recognition sequence.[2]

Experimental Protocols

A generalized protocol for comparing the cutting efficiency of restriction enzymes is provided below. This can be adapted to perform a head-to-head comparison of this compound and Hind II.

Objective: To compare the cleavage efficiency of this compound and Hind II on a specific DNA substrate.

Materials:

  • This compound and Hind II restriction enzymes

  • Appropriate 10x reaction buffers for each enzyme

  • DNA substrate (e.g., a plasmid with known this compound/Hind II sites, such as pBR322)

  • Nuclease-free water

  • Loading dye for gel electrophoresis

  • Agarose (B213101) gel (concentration appropriate for expected fragment sizes)

  • DNA ladder

  • Gel electrophoresis apparatus and power supply

  • Gel documentation system

Protocol:

  • Reaction Setup: Prepare separate reaction mixtures for this compound and Hind II. For a 20 µL reaction:

    • 1 µg of DNA substrate

    • 2 µL of 10x reaction buffer

    • 1 unit of restriction enzyme

    • Nuclease-free water to a final volume of 20 µL

    • Include a negative control with no enzyme.

  • Incubation: Incubate the reactions at 37°C. To assess efficiency, a time-course experiment can be performed by taking aliquots at different time points (e.g., 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding loading dye (containing EDTA) or by heat inactivation according to the manufacturer's instructions (65°C).

  • Gel Electrophoresis: Load the digested DNA samples, along with a DNA ladder and the undigested control, onto an agarose gel. Run the gel at an appropriate voltage until the fragments are well-separated.

  • Analysis: Visualize the gel using a gel documentation system. Compare the intensity of the uncut DNA band and the digested fragment bands for each enzyme at different time points. Complete digestion is indicated by the disappearance of the uncut substrate band.

G cluster_workflow Experimental Workflow for Enzyme Comparison start Start setup Set up Digestion Reactions (this compound, Hind II, Control) start->setup incubate Incubate at 37°C (Time Course Optional) setup->incubate terminate Terminate Reactions incubate->terminate electrophoresis Agarose Gel Electrophoresis terminate->electrophoresis analyze Analyze Gel (Compare Digestion Patterns) electrophoresis->analyze end End analyze->end

Fig. 2: Generalized workflow for comparing restriction enzyme efficiency.

Conclusion

This compound and its isoschizomer Hind II are both effective restriction enzymes that recognize the same DNA sequence and produce blunt ends. The primary distinctions between them lie in their sensitivity to different types of DNA methylation and potentially their optimal performance in various commercially available buffer systems. For applications involving DNA from sources with significant CpG methylation, the specific sensitivities of each enzyme should be carefully considered. When selecting between these isoschizomers, researchers should consult the manufacturer's specifications for the particular enzyme formulation and consider performing a pilot experiment to determine the most effective enzyme for their specific application.

References

Validating Hinc II Digestion Efficiency: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in molecular cloning, accurate validation of restriction enzyme digestion is a critical step to ensure the success of downstream applications. This guide provides a comprehensive comparison of Hinc II, a Type II restriction endonuclease, with its alternatives. We will delve into the specifics of validating this compound digestion efficiency using gel electrophoresis, present a detailed experimental protocol, and offer a comparative analysis with other enzymes based on key performance indicators.

This compound: A Profile

This compound is a restriction enzyme sourced from Haemophilus influenzae Rc that recognizes the degenerate palindromic sequence 5'-GTYRAC-3' (where Y is a pyrimidine, C or T, and R is a purine, A or G) and cleaves in the middle of this sequence to produce blunt ends.[1][2] This characteristic makes it a useful tool in various cloning workflows, particularly when the creation of a blunt-ended vector or insert is desired.

Experimental Protocol: Validating this compound Digestion

The most common method to validate the efficiency of a this compound digestion is through agarose (B213101) gel electrophoresis.[3] This technique allows for the visualization of DNA fragments and an assessment of whether the digestion reaction has proceeded to completion.

Materials:
  • This compound restriction enzyme and corresponding 10X reaction buffer (e.g., NEB rCutSmart™ Buffer, Thermo Scientific Tango Buffer).[1][3]

  • DNA sample (e.g., plasmid, PCR product)

  • Nuclease-free water

  • 6X DNA loading dye

  • Agarose

  • 1X TAE or TBE buffer

  • DNA ladder

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel imaging system

Procedure:
  • Reaction Setup: Assemble the following components in a microcentrifuge tube on ice. It is crucial to add the enzyme last.[4]

ComponentVolume (for a 20 µL reaction)Final Concentration
Nuclease-free waterUp to 20 µL
10X Reaction Buffer2 µL1X
DNA1 µg~50 µg/mL
This compound1 µL (10 units)0.5 units/µL
  • Incubation: Mix the reaction gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube. Incubate the reaction at 37°C for 1 hour.[1][3]

  • Stopping the Reaction: Stop the digestion by heat inactivation at 65°C for 20 minutes, or by adding EDTA to a final concentration of 10 mM.[1]

  • Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1X TAE or TBE buffer containing a DNA stain.

    • Add 4 µL of 6X loading dye to the entire 20 µL digestion reaction.

    • Load the digested sample, an undigested DNA control (plasmid or PCR product without the enzyme), and a DNA ladder into separate wells of the gel.

    • Run the gel at 100-120 V until the dye front has migrated an appropriate distance.

  • Visualization and Analysis: Visualize the DNA bands using a UV transilluminator. A complete digestion will show distinct bands corresponding to the expected fragment sizes, while the undigested control will show the uncut DNA (often supercoiled, relaxed, and linear forms for a plasmid). Incomplete digestion will be indicated by the presence of both the uncut DNA band and the expected fragment bands in the digested sample lane.

Performance Comparison of this compound and Alternatives

Isoschizomers are restriction enzymes that recognize the same DNA sequence.[1] HindII is an isoschizomer of this compound, also recognizing GTYRAC and producing blunt ends.[4] Neoschizomers , on the other hand, recognize the same sequence but cleave at a different position.

FeatureThis compoundHindIIEcoRVSmaI
Recognition Sequence 5'-GTYRAC-3'5'-GTYRAC-3'5'-GAT|ATC-3'5'-CCC|GGG-3'
Cut Type BluntBluntBluntBlunt
Optimal Temperature 37°C[1]37°C37°C[5]25°C[6]
Heat Inactivation 65°C for 20 min[1]65°C for 20 min80°C for 20 min[5]65°C for 20 min[6]
Buffer Compatibility (NEB) 100% in rCutSmart™Varies by supplier10% in rCutSmart™ (HF version available)[7]100% in rCutSmart™[6]
Star Activity Can be induced by high glycerol, high pH, or low ionic strength.[1]Similar to this compoundReduced in High-Fidelity (HF) version.[8]Can be induced under non-optimal conditions.
Methylation Sensitivity (CpG) Blocked by some combinations of overlapping CpG methylation.[1]Similar to this compoundImpaired by some combinations of overlapping CpG methylation.[7]Blocked by CpG methylation.[6]

Key Considerations:

  • Blunt-end vs. Sticky-end Cloning: this compound and the compared alternatives all produce blunt ends. While versatile, blunt-end ligations are generally less efficient than sticky-end ligations.[9][10] Sticky ends, with their complementary overhangs, facilitate directional cloning and have a higher ligation efficiency.

  • Isoschizomer Performance: While this compound and HindII recognize the same sequence, their performance can vary depending on the manufacturer and the specific formulation of the enzyme and buffer. It is always recommended to use the buffer supplied with the enzyme for optimal activity.

  • High-Fidelity (HF) Enzymes: For enzymes like EcoRV, manufacturers offer High-Fidelity (HF) versions that are engineered for reduced star activity and are often active in a universal buffer, simplifying double digestions.[8]

Visualizing the Workflow and Troubleshooting

To further clarify the experimental process and aid in troubleshooting, the following diagrams have been generated.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Digestion cluster_analysis Analysis DNA DNA Substrate Incubate Incubate at 37°C DNA->Incubate Buffer 10X Buffer Buffer->Incubate Water Nuclease-free H2O Water->Incubate Enzyme This compound Enzyme Enzyme->Incubate Inactivate Heat Inactivate at 65°C Incubate->Inactivate LoadingDye Add Loading Dye Inactivate->LoadingDye Gel Agarose Gel Electrophoresis LoadingDye->Gel Visualize Visualize Bands (UV) Gel->Visualize

Experimental workflow for this compound digestion and validation.

troubleshooting_workflow start Analyze Gel Results incomplete_digest Incomplete Digestion? (Uncut DNA visible) start->incomplete_digest no_digest No Digestion? (Only uncut DNA visible) incomplete_digest->no_digest Yes complete_digest Complete Digestion (Expected Bands) incomplete_digest->complete_digest No check_reaction Check Reaction Setup - Correct buffer? - Correct temperature? - Incubation time sufficient? incomplete_digest->check_reaction Yes unexpected_bands Unexpected Bands? (Smear or wrong size bands) no_digest->unexpected_bands No check_enzyme Check Enzyme Activity - Expired? - Stored properly? no_digest->check_enzyme Yes check_star_activity Check for Star Activity - High glycerol? - High enzyme conc.? - Non-optimal buffer? unexpected_bands->check_star_activity Yes check_enzyme->check_reaction check_dna Check DNA Quality/Quantity - Inhibitors present? - Correct concentration? check_reaction->check_dna check_star_activity->check_dna

Troubleshooting guide for this compound digestion results.

Conclusion

Validating the efficiency of this compound digestion through agarose gel electrophoresis is a straightforward and essential procedure for successful molecular cloning. While this compound is a reliable enzyme for generating blunt ends, researchers should consider the downstream application when choosing a restriction enzyme. For applications where high ligation efficiency and directional cloning are paramount, a sticky-end generating enzyme might be a more suitable alternative. When comparing this compound with its isoschizomer HindII or other blunt-end cutters like EcoRV and SmaI, it is important to consult the manufacturer's specifications for optimal reaction conditions and buffer compatibility to ensure maximal digestion efficiency. The use of appropriate controls in the gel electrophoresis step remains the definitive method for validating the outcome of any restriction digest.

References

A Comparative Guide to Restriction Enzymes for the GTYRAC Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in molecular biology and drug development, the precise cleavage of DNA is a fundamental requirement. The GTYRAC sequence is a key recognition site for a specific set of restriction enzymes. This guide provides a detailed comparison of the primary enzyme, HincII, and its main alternative, HindII, which both recognize this sequence. We will delve into their performance characteristics, buffer compatibility, and sensitivity to methylation, supported by experimental protocols.

Performance Comparison of HincII and HindII

HincII and its isoschizomer HindII both recognize the degenerate sequence GTYRAC (where Y is a pyrimidine (B1678525) (C or T) and R is a purine (B94841) (A or G)). While they share the same recognition sequence, their performance characteristics can differ, influencing the choice of enzyme for a specific application.

FeatureHincIIHindII
Recognition Sequence GTYRACGTYRAC
Cut Site GTY/RACGTY/RAC
Optimal Temperature 37°C37°C
Heat Inactivation 65°C for 20 minutes[1]80°C for 20 minutes[2]
Buffer Compatibility Optimal in NEB rCutSmart™ Buffer[1]Optimal in NEB NEBuffer™ r2.1[2]
Methylation Sensitivity dam: Not Sensitivedcm: Not SensitiveCpG: Blocked by some overlapping combinations[1]dam: Not Sensitivedcm: Not SensitiveCpG: Not Sensitive[2]
Star Activity Can occur under non-optimal conditions such as high glycerol (B35011) concentration or prolonged incubation.Star activity may result from extended digestion[2]. A high-fidelity version (HindIII-HF®) is available with reduced star activity.

Key Considerations for Enzyme Selection

Methylation Sensitivity: A critical point of differentiation is their sensitivity to CpG methylation. HincII can be blocked by certain overlapping CpG methylation patterns, which is an important consideration when working with mammalian genomic DNA[1]. In contrast, HindII is not sensitive to dam, dcm, or CpG methylation, making it a more robust choice for digesting potentially methylated DNA[2].

Buffer Compatibility: For double digest experiments, buffer compatibility is crucial. HincII shows 100% activity in NEB's rCutSmart™ Buffer, which is compatible with over 210 other restriction enzymes[1]. HindII, on the other hand, has its optimal activity in NEBuffer™ r2.1 and only 50% activity in rCutSmart™ Buffer[2]. This may necessitate a sequential digest if used with an enzyme optimized for rCutSmart™ Buffer.

Heat Inactivation: The lower heat inactivation temperature of HincII (65°C) compared to HindII (80°C) can be advantageous in workflows where downstream applications are sensitive to higher temperatures[1][2].

Experimental Protocols

Below are standard protocols for restriction digestion using HincII and HindII.

Protocol for a Typical HincII Digestion (NEB)

Reaction Setup:

Component50 µL Reaction
Nuclease-free waterto 50 µL
10X rCutSmart™ Buffer5 µL
DNA1 µg
HincII1 µL (10 units)

Procedure:

  • Combine the nuclease-free water, rCutSmart™ Buffer, and DNA in a sterile microfuge tube.

  • Add the HincII enzyme to the reaction mixture.

  • Gently mix by pipetting up and down.

  • Incubate at 37°C for 5-15 minutes for a rapid digest, or for 1 hour for a standard digest.

  • To inactivate the enzyme, heat the reaction at 65°C for 20 minutes.

Protocol for a Typical HindII (HindIII) Digestion (NEB)

Reaction Setup:

Component50 µL Reaction
Nuclease-free waterto 50 µL
10X NEBuffer™ r2.15 µL
DNA1 µg
HindIII1 µL (20 units)

Procedure:

  • Assemble the reaction components in a sterile microfuge tube, adding the enzyme last.

  • Mix gently by pipetting.

  • Incubate at 37°C for 1 hour.

  • For enzyme inactivation, heat at 80°C for 20 minutes.

Note: For digestion of supercoiled plasmid DNA with HindIII, more than 1 unit of enzyme per microgram of DNA may be required for complete digestion[2].

Logical Workflow for Enzyme Selection

The following diagram illustrates a decision-making process for selecting the appropriate restriction enzyme for the GTYRAC sequence.

EnzymeSelection Start Start: GTYRAC sequence to be digested DNA_Source What is the source of the DNA? Start->DNA_Source Double_Digest Performing a double digest? DNA_Source->Double_Digest PCR Product / Plasmid (unmethylated) HindII_Choice Use HindII DNA_Source->HindII_Choice Mammalian Genomic DNA (potentially methylated) HincII_Choice Use HincII Double_Digest->HincII_Choice No Check_Partner_Enzyme Check buffer compatibility of partner enzyme Double_Digest->Check_Partner_Enzyme Yes Sequential_Digest Consider sequential digest if buffers are incompatible Sequential_Digest->HindII_Choice Check_Partner_Enzyme->HincII_Choice Compatible with rCutSmart™ Buffer Check_Partner_Enzyme->Sequential_Digest Not compatible

Caption: Decision workflow for selecting between HincII and HindII.

Signaling Pathways and Experimental Workflows

The process of restriction digestion itself is a direct enzymatic reaction and not part of a complex signaling pathway. The experimental workflow is straightforward, as detailed in the protocols above. The key to a successful experiment lies in the careful selection of the enzyme and buffer system based on the nature of the DNA substrate and the requirements of downstream applications.

References

A Head-to-Head Comparison of Hinc II and Other Common Restriction Enzymes for RFLP Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of Restriction Fragment Length Polymorphism (RFLP) analysis, the choice of restriction enzyme is a critical determinant of experimental success. This guide provides an objective comparison of Hinc II against three other widely used restriction enzymes: EcoRI, HindIII, and BamHI, supported by experimental data and detailed protocols.

Introduction to RFLP and the Role of Restriction Enzymes

Restriction Fragment Length Polymorphism (RFLP) is a foundational technique in molecular biology used to identify variations in homologous DNA sequences.[1] The principle of RFLP lies in the digestion of DNA by restriction enzymes, which recognize and cleave DNA at specific short nucleotide sequences known as restriction sites. Variations in the DNA sequence, such as single nucleotide polymorphisms (SNPs), can create or abolish these restriction sites, leading to DNA fragments of different lengths after digestion. These length variations are then visualized by gel electrophoresis, revealing a unique banding pattern that can be used for genetic mapping, disease analysis, and forensic identification.

The choice of restriction enzyme is paramount as it dictates the frequency and distribution of cuts in the DNA, thereby influencing the resolution and informativeness of the RFLP analysis. An ideal enzyme for RFLP should recognize a sequence that is frequent enough to generate a polymorphic pattern but not so frequent that it results in a smear of indistinguishable small fragments.

This guide focuses on this compound and compares its performance characteristics with those of EcoRI, HindIII, and BamHI, three of the most common Type II restriction endonucleases used in molecular biology.

Enzyme Characteristics and Performance Data

The selection of a restriction enzyme for RFLP analysis hinges on several key characteristics, including its recognition sequence, the type of cut it produces (blunt or sticky ends), its sensitivity to DNA methylation, and the frequency of its recognition site within the target genome. The following table summarizes these properties for this compound, EcoRI, HindIII, and BamHI. The frequency of recognition sites has been calculated for the human genome as a representative example.

FeatureThis compoundEcoRIHindIIIBamHI
Recognition Sequence 5'-GTYRAC-3' (Y=C or T, R=A or G)5'-G'AATTC-3'5'-A'AGCTT-3'5'-G'GATCC-3'
Cleavage Pattern Blunt ends5' Sticky ends (AATT)5' Sticky ends (AGCT)5' Sticky ends (GATC)
Optimal Temperature 37°C37°C37°C37°C
Heat Inactivation 65°C for 20 minutes65°C for 20 minutes80°C for 20 minutes65°C for 20 minutes
Methylation Sensitivity Blocked by some overlapping CpG methylation.[2] Sensitive to methylation of cytosine 5' to the recognition sequence.[3]Not sensitive to dam or dcm methylation. Blocked by some combinations of overlapping CpG methylation.Not sensitive to dam, dcm, or CpG methylation.[4]Not sensitive to dam or dcm methylation. Blocked by some overlapping CpG methylation.
Theoretical Cutting Frequency (in random DNA) Every 1,024 bp (average for degenerate sequence)Every 4,096 bpEvery 4,096 bpEvery 4,096 bp
Approximate Number of Recognition Sites in Human Genome ~2,800,000~760,000837,343[5]~300,000

Note: The approximate number of recognition sites in the human genome was determined using bioinformatics tools and may vary slightly depending on the specific genome assembly used.

Key Experimental Considerations

Several factors beyond the basic enzyme characteristics can influence the outcome of an RFLP experiment.

  • Blunt vs. Sticky Ends: this compound produces blunt ends, which can be advantageous for certain cloning applications as they can be ligated to any other blunt end. However, ligation of blunt ends is generally less efficient than that of sticky ends. EcoRI, HindIII, and BamHI all produce sticky ends, which facilitate more efficient and directional ligation into cloning vectors if subsequent analysis of the RFLP fragments is required.

  • Methylation Sensitivity: The sensitivity of this compound to CpG methylation can be a critical consideration when analyzing DNA from organisms with significant methylation, such as mammals. This sensitivity can be exploited to study methylation patterns but may also lead to incomplete digestion if not accounted for. EcoRI and BamHI also show some sensitivity to CpG methylation, while HindIII is generally insensitive, making it a robust choice for a wider range of genomic DNA.[4]

  • Star Activity: Under non-optimal reaction conditions (e.g., high glycerol (B35011) concentration, high pH, or low ionic strength), some restriction enzymes can exhibit "star activity," where they cleave at sequences that are similar but not identical to their recognition site. All four enzymes discussed can exhibit star activity, so it is crucial to adhere to the manufacturer's recommended reaction conditions.

Experimental Protocols

The following is a generalized protocol for RFLP analysis. Specific details may need to be optimized based on the DNA source, the chosen enzyme, and the specific application.

I. DNA Digestion
  • Reaction Setup: In a sterile microcentrifuge tube, combine the following components on ice:

    • Genomic DNA (0.5 - 1 µg)

    • 10X Restriction Enzyme Buffer (2 µL)

    • Restriction Enzyme (10-20 units)

    • Nuclease-free water to a final volume of 20 µL

  • Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube. Incubate the reaction at the optimal temperature for the enzyme (37°C for all four enzymes) for 1-4 hours. For larger amounts of genomic DNA, a longer incubation time or more enzyme may be required.

  • Inactivation: Stop the reaction by heat inactivation at the temperature and time specified for the enzyme (see table above). Alternatively, the reaction can be stopped by adding EDTA to a final concentration of 10 mM.

II. Gel Electrophoresis
  • Gel Preparation: Prepare an agarose (B213101) gel of an appropriate concentration (typically 0.8% to 1.2%) in 1X TAE or TBE buffer containing a DNA stain (e.g., ethidium (B1194527) bromide or a safer alternative). The gel concentration will depend on the expected size of the DNA fragments.

  • Sample Loading: Add 6X loading dye to the digested DNA samples. Load the samples, along with a DNA ladder of a suitable size range, into the wells of the agarose gel.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 80-100 V) until the loading dye has migrated an adequate distance down the gel.

  • Visualization: Visualize the DNA fragments under UV light and document the banding pattern.

III. Southern Blotting and Hybridization (Optional, for specific probe-based analysis)
  • Transfer: Transfer the DNA from the agarose gel to a nylon or nitrocellulose membrane.

  • Hybridization: Hybridize the membrane with a labeled DNA probe specific to the region of interest.

  • Detection: Detect the probe signal to visualize the specific RFLP fragments.

Visualizing the RFLP Workflow

The following diagrams illustrate the key logical steps in the RFLP analysis workflow.

RFLP_Workflow cluster_prep Sample Preparation cluster_analysis RFLP Analysis cluster_downstream Downstream Analysis DNA_Extraction DNA Extraction Restriction_Digest Restriction Digestion (e.g., this compound, EcoRI, HindIII, BamHI) DNA_Extraction->Restriction_Digest Gel_Electrophoresis Agarose Gel Electrophoresis Restriction_Digest->Gel_Electrophoresis Visualization Visualization of DNA Fragments Gel_Electrophoresis->Visualization Southern_Blotting Southern Blotting (Optional) Visualization->Southern_Blotting Data_Analysis Data Analysis Visualization->Data_Analysis Southern_Blotting->Data_Analysis

Caption: A logical workflow for RFLP analysis.

Enzyme_Selection_Logic Start Start: Choose Enzyme for RFLP Recognition_Site Recognition Site Frequency (Too frequent? Too rare?) Start->Recognition_Site Cleavage_Pattern Cleavage Pattern (Blunt vs. Sticky) Recognition_Site->Cleavage_Pattern Methylation_Sensitivity Methylation Sensitivity (CpG methylation issues?) Cleavage_Pattern->Methylation_Sensitivity Star_Activity Potential for Star Activity Methylation_Sensitivity->Star_Activity Decision Select Optimal Enzyme Star_Activity->Decision

Caption: Key decision points for selecting a restriction enzyme.

Conclusion

The choice between this compound and other restriction enzymes like EcoRI, HindIII, and BamHI for RFLP analysis depends on the specific goals of the experiment and the nature of the target DNA.

  • This compound is a valuable tool, particularly for applications where blunt ends are desired or when studying DNA methylation, due to its sensitivity. Its relatively high cutting frequency in the human genome can provide high resolution for certain analyses.

  • EcoRI, HindIII, and BamHI are robust, all-purpose enzymes that produce sticky ends, which are often preferred for subsequent cloning steps. Their different recognition sequences and varying sensitivities to methylation provide a range of options to suit different experimental needs. HindIII's insensitivity to common types of methylation makes it a particularly reliable choice for analyzing mammalian DNA.

Ultimately, a careful consideration of the factors outlined in this guide, including recognition site frequency, cleavage pattern, and methylation sensitivity, will enable researchers to select the most appropriate enzyme to achieve reliable and informative RFLP results.

References

A Comparative Guide to Hinc II: Cross-Reactivity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals who rely on the precision of restriction enzymes, understanding their potential for off-target effects is paramount. This guide provides a comprehensive comparison of the Type II restriction endonuclease Hinc II, focusing on its cross-reactivity and off-target cleavage, commonly known as star activity. We will explore the factors influencing this compound's fidelity, compare it with its isoschizomer Hind II and other blunt-end cutting alternatives, and provide detailed experimental protocols for quantitative assessment of off-target effects.

This compound and its Recognition Sequence

This compound, derived from Haemophilus influenzae Rc, is a restriction enzyme that recognizes the degenerate, palindromic DNA sequence 5'-GTYRAC-3', where 'Y' represents a pyrimidine (B1678525) (C or T) and 'R' represents a purine (B94841) (A or G). It cleaves within this recognition site to produce blunt ends. This characteristic makes it a valuable tool in various molecular cloning workflows where blunt ends are desired.

Understanding Star Activity: The Primary Source of Off-Target Effects

Under optimal conditions, this compound exhibits high fidelity, cleaving only its specific recognition sequence. However, like many restriction enzymes, it can display "star activity" under non-standard reaction conditions.[1] This phenomenon is characterized by the cleavage of sequences that are similar but not identical to the canonical recognition site, leading to unintended DNA fragmentation and potential experimental artifacts.

Several factors can induce or increase the star activity of restriction enzymes, including this compound:

  • High Glycerol (B35011) Concentration: Glycerol is a component of the storage buffer for most restriction enzymes. If the enzyme volume exceeds 10% of the total reaction volume, the final glycerol concentration can surpass the recommended 5% (v/v), promoting off-target cleavage.[1]

  • High Enzyme-to-DNA Ratio: An excessive amount of enzyme relative to the DNA substrate can lead to the enzyme spending more time interacting with non-cognate sites, increasing the probability of off-target cleavage.[2]

  • Low Ionic Strength: Suboptimal salt concentrations in the reaction buffer can reduce the enzyme's specificity.[2]

  • High pH: Reaction conditions with a pH value significantly above the optimal level (typically pH 7.4-8.0) can induce star activity.[2]

  • Presence of Organic Solvents: Contaminants such as ethanol (B145695) or DMSO in the DNA preparation can relax the enzyme's specificity.[1]

  • Substitution of Divalent Cations: While Mg²⁺ is the required cofactor for this compound, its substitution with other divalent cations like Mn²⁺ can lead to altered cleavage specificity.[2]

Comparative Analysis: this compound vs. Alternatives

EnzymeRecognition SequenceIsoschizomer/NeoschizomerHigh-Fidelity Version AvailableKey Considerations
This compound GTYRACHind II (Isoschizomer)NoProne to star activity under suboptimal conditions.
Hind II GTYRACThis compound (Isoschizomer)NoExpected to have a similar star activity profile to this compound, but direct comparative data is limited.
EcoRV GATATC-Yes (EcoRV-HF®)A common alternative for blunt-end cloning. The high-fidelity version offers significantly reduced star activity.[3][4]
SmaI CCCGGGXmaI (Neoschizomer)NoProduces blunt ends. Its neoschizomer, XmaI, produces a 5' overhang.[5]

Experimental Protocols for Assessing Off-Target Effects

To provide a framework for the quantitative analysis of this compound's cross-reactivity and off-target effects, we present two detailed experimental protocols. The first is a traditional method for determining the Fidelity Index, while the second utilizes high-throughput sequencing for a more comprehensive analysis of off-target cleavage sites.

Protocol 1: Determination of Fidelity Index (FI)

This protocol is adapted from the methodology described by Wei et al. (2008).[2]

Objective: To quantitatively determine the star activity of this compound by calculating its Fidelity Index.

Materials:

  • This compound restriction enzyme

  • Substrate DNA with known this compound recognition sites (e.g., lambda DNA or a plasmid like pBR322)

  • 10x Reaction Buffer recommended by the enzyme manufacturer

  • Sterile, nuclease-free water

  • Agarose (B213101) gel electrophoresis system

  • DNA loading dye

  • DNA size standard

  • Gel imaging system

Procedure:

  • Enzyme Dilution Series: Prepare a 2-fold serial dilution of the this compound enzyme in the recommended dilution buffer. The dilution range should be broad enough to encompass both complete digestion and the onset of star activity.

  • Reaction Setup: For each enzyme dilution, set up a 50 µL digestion reaction as follows:

    • 5 µL 10x Reaction Buffer

    • 1 µg Substrate DNA

    • X µL this compound enzyme (from the dilution series)

    • Sterile water to a final volume of 50 µL

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Gel Electrophoresis: Stop the reactions by adding DNA loading dye and load the entire reaction volume onto an agarose gel. Include a lane with a DNA size standard.

  • Data Analysis:

    • Determine the Lowest Amount for Complete Cleavage (LCC): Identify the lane with the lowest concentration of this compound that results in the complete disappearance of the undigested substrate DNA band. This amount of enzyme is the LCC.

    • Determine the Highest Amount with No Star Activity (HNS): Examine the lanes with increasing enzyme concentrations. Identify the highest concentration of this compound that still produces the expected specific digestion pattern without the appearance of additional, faint "star" bands. This amount of enzyme is the HNS.

    • Calculate the Fidelity Index (FI): Calculate the FI using the following formula: FI = HNS / LCC

Protocol 2: High-Throughput Sequencing for Off-Target Cleavage Site Analysis

This protocol is based on the massively parallel sequencing approach described by Zhu et al. (2013).[6]

Objective: To identify and quantify the off-target cleavage sites of this compound on a genome-wide scale.

Materials:

  • This compound restriction enzyme

  • Genomic DNA (e.g., from E. coli or human cells)

  • 10x Reaction Buffer (both optimal and star activity-inducing conditions)

  • DNA shearing equipment (e.g., sonicator)

  • DNA end-repair and A-tailing reagents

  • Next-generation sequencing (NGS) adapters

  • DNA ligase

  • PCR amplification reagents

  • NGS platform (e.g., Illumina)

  • Bioinformatics software for sequence alignment and analysis

Procedure:

  • DNA Preparation: Shear genomic DNA to a desired fragment size (e.g., 500 bp).

  • Restriction Digestion: Set up two parallel digestion reactions with the sheared genomic DNA:

    • Optimal Conditions: Use the manufacturer's recommended buffer and enzyme-to-DNA ratio.

    • Star Activity Conditions: Use a buffer known to induce star activity (e.g., high glycerol, low salt).

  • Library Preparation:

    • Perform end-repair and A-tailing on the digested DNA fragments.

    • Ligate NGS adapters to the ends of the fragments.

    • Amplify the adapter-ligated library using PCR.

  • Sequencing: Sequence the prepared libraries on an NGS platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Identify the sequences at the ends of the aligned reads, which correspond to the cleavage sites.

    • Map the cleavage sites and quantify the frequency of cleavage at the canonical this compound recognition sequence versus other sequences (off-target sites).

    • Compare the off-target cleavage profiles under optimal and star activity-inducing conditions.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining the Fidelity Index and for the high-throughput sequencing analysis of off-target cleavage.

Fidelity_Index_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start prep_dna Prepare Substrate DNA start->prep_dna prep_enzyme Prepare this compound Serial Dilutions start->prep_enzyme setup_rxn Set up Digestion Reactions prep_dna->setup_rxn prep_enzyme->setup_rxn incubate Incubate at 37°C for 1 hour setup_rxn->incubate gel Agarose Gel Electrophoresis incubate->gel analyze_gel Analyze Gel Image gel->analyze_gel calc_fi Calculate Fidelity Index (FI) analyze_gel->calc_fi end End calc_fi->end

Caption: Workflow for Determining the Fidelity Index of this compound.

NGS_Off_Target_Workflow cluster_prep DNA Preparation & Digestion cluster_library Library Preparation cluster_seq Sequencing & Analysis start Start shear_dna Shear Genomic DNA start->shear_dna digest_optimal Digest under Optimal Conditions shear_dna->digest_optimal digest_star Digest under Star Activity Conditions shear_dna->digest_star end_repair_optimal End-Repair & A-tail digest_optimal->end_repair_optimal end_repair_star End-Repair & A-tail digest_star->end_repair_star ligate_optimal Ligate NGS Adapters end_repair_optimal->ligate_optimal pcr_optimal PCR Amplify ligate_optimal->pcr_optimal sequence NGS Sequencing pcr_optimal->sequence ligate_star Ligate NGS Adapters end_repair_star->ligate_star pcr_star PCR Amplify ligate_star->pcr_star pcr_star->sequence align Align Reads to Reference Genome sequence->align analyze Identify & Quantify Cleavage Sites align->analyze end End analyze->end

References

A Comparative Guide to Hinc II Restriction Enzyme Performance from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

Hinc II Specification Comparison

The following table outlines the key specifications for the this compound restriction enzyme as provided by Thermo Fisher Scientific, New England Biolabs (NEB), BMLabosis, Jena Bioscience, and NIPPON Genetics EUROPE. This allows for a side-by-side comparison of their recommended reaction conditions and enzyme characteristics.

FeatureThermo Fisher ScientificNew England Biolabs (NEB)BMLabosisJena BioscienceNIPPON Genetics EUROPE
Unit Definition 1 µg of lambda DNA in 1 hour at 37°C in 50 µL.[1]1 µg of λ DNA in 1 hour at 37°C in a total reaction volume of 50 µl.[2][3]1 µg of Lambda DNA in 1 hr at 37°C in a total reaction volume of 50 µl.[4][5]1 µg of Lambda DNA in 1 hour at 37°C in a total reaction volume of 50 μl.[6]1 µg of Lambda DNA completely in 1 hour at 37°C in 50 µl of reaction mixture.[7]
Supplied Buffer 10X Tango™ Buffer10X rCutSmart™ Buffer10x HincII Buffer10x Universal Buffer (UB)Buffer IV
Reaction Temperature 37°C[1]37°C[2]37°C[4][5]37°C[6]37°C[8]
Heat Inactivation 65°C for 20 min[1]65°C for 20 minutes[2][3]65°C for 20 min[4][5]65°C for 20 min65°C for 20 min[8]
Storage Buffer 10 mM Tris-HCl (pH 7.5), 200 mM KCl, 1 mM DTT, 0.1 mM EDTA, 0.5 mg/mL BSA, 50% glycerol (B35011).[1]10 mM Tris-HCl (pH 7.4), 200 mM NaCl, 1 mM DTT, 0.1 mM EDTA, 200 µg/ml Recombinant Albumin, 50% Glycerol.[2][3]10 mM Tris-HCl (pH 7.5), 50 mM KCl, 0.1 mM EDTA, 1 mM dithiothreitol, 100 µg/ml BSA, 50% glycerol.[4][5]10 mM Tris-HCl (pH 7.4), 200 mM NaCl, 0.1 mM EDTA, 1 mM DTT, 0.1% Triton™X-100, 500 µg/ml BSA, 50% glycerol.[6]Not specified
Methylation Sensitivity Not specifiedNot sensitive to dam and dcm methylation. Blocked by some combinations of overlapping CpG methylation.[2][3]No inhibition by dam, dcm. Potential inhibition by EcoKI, CpG.[4]Not specifiedConditionally sensitive to CpG methylation.[8]
Star Activity Not specifiedCan be reduced with High-Fidelity Restriction Enzymes.[2]Can occur under non-optimal conditions.Information on star activity is provided if it occurs at less than a 600-fold functional excess.[9]Not specified

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound, based on generalized protocols from the suppliers.

Standard Restriction Digestion Protocol

This protocol is a general guideline for digesting DNA with this compound. For optimal results, always refer to the specific protocol provided by the supplier of your enzyme.

  • Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents in the specified order:

    • Nuclease-free water to bring the final volume to 50 µL.

    • 5 µL of the recommended 10X reaction buffer.

    • 1 µg of substrate DNA.

    • 1-2 units of this compound enzyme (enzyme volume should not exceed 10% of the total reaction volume).[4][6]

  • Mixing and Incubation: Gently mix the components by pipetting. Briefly centrifuge the tube to collect the reaction mixture at the bottom. Incubate the reaction at 37°C for 1 hour.[1][10]

  • Stopping the Reaction: To stop the digestion, either heat-inactivate the enzyme at 65°C for 20 minutes (if applicable) or add a final concentration of 20 mM EDTA.[1]

  • Analysis: The digested DNA is now ready for analysis, such as gel electrophoresis.

Star Activity Assessment Protocol

Star activity, or the cleavage at non-cognate recognition sites, can occur under non-optimal reaction conditions.[11] Conditions that can induce star activity include high glycerol concentrations, high enzyme-to-DNA ratios, low ionic strength, and high pH.[11][12][13]

  • Reaction Setup: Prepare multiple reaction tubes. In each tube, combine the standard reaction components (buffer, 1 µg DNA).

  • Introduce Non-Optimal Conditions: In separate tubes, introduce one of the following conditions known to promote star activity:

    • High Glycerol: Increase the glycerol concentration to over 5% (v/v).[11] Remember that the enzyme is stored in 50% glycerol, so the volume of enzyme added should not exceed 10% of the total reaction volume in a standard digest.[11]

    • High Enzyme Concentration: Increase the enzyme-to-DNA ratio significantly (e.g., 100 units of enzyme per µg of DNA).[11]

    • Low Ionic Strength: Use a reaction buffer with a lower salt concentration.

    • High pH: Adjust the pH of the reaction buffer to above 8.0.[13]

  • Incubation and Analysis: Incubate all reactions, including a control reaction under optimal conditions, at 37°C for an extended period (e.g., 4-16 hours). Analyze the digestion products on an agarose (B213101) gel. The presence of unexpected bands in the lanes with non-optimal conditions, which are absent in the control lane, indicates star activity.

Visualizing the Workflow

The following diagrams illustrate the logical flow of a standard restriction digest experiment and the factors that can lead to star activity.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis DNA_Substrate DNA Substrate (1µg) Mix Assemble Reaction Mix DNA_Substrate->Mix Buffer 10X Reaction Buffer Buffer->Mix Enzyme This compound Enzyme (1-2U) Enzyme->Mix Water Nuclease-free H2O Water->Mix Incubate Incubate at 37°C for 1h Mix->Incubate Stop Stop Reaction (Heat or EDTA) Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Visualize DNA Fragments Gel->Visualize

Standard Restriction Digestion Workflow

G Optimal_Conditions Optimal Reaction Conditions Specific_Cleavage Specific Cleavage at GTYRAC Optimal_Conditions->Specific_Cleavage Star_Activity_Factors Factors Promoting Star Activity High_Glycerol High Glycerol (>5%) Star_Activity_Factors->High_Glycerol High_Enzyme_Ratio High Enzyme/DNA Ratio Star_Activity_Factors->High_Enzyme_Ratio Low_Ionic_Strength Low Ionic Strength Star_Activity_Factors->Low_Ionic_Strength High_pH High pH (>8.0) Star_Activity_Factors->High_pH Non_Specific_Cleavage Non-Specific Cleavage (Star Activity) High_Glycerol->Non_Specific_Cleavage High_Enzyme_Ratio->Non_Specific_Cleavage Low_Ionic_Strength->Non_Specific_Cleavage High_pH->Non_Specific_Cleavage

Factors Influencing this compound Specificity

References

A Comparative Guide to Hinc II and ScaI Restriction Enzymes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For molecular biologists, geneticists, and professionals in drug development, the selection of the right restriction enzyme is a critical step in experimental design. This guide provides a detailed comparison of two such enzymes, Hinc II and ScaI, to aid in making an informed choice for specific applications. Both enzymes are Type II restriction endonucleases that recognize specific DNA sequences and cleave the DNA backbone, playing vital roles in cloning, genotyping, and other molecular biology workflows.

At a Glance: this compound vs. ScaI

A summary of the key characteristics of this compound and ScaI is presented below, offering a quick reference for their core features.

FeatureThis compoundScaI
Recognition Sequence 5'-GTYRAC-3' (Y=C or T, R=A or G)5'-AGTACT-3'
Cut Site GTPyPuAC
End Type BluntBlunt
Optimal Temperature 37°C37°C
Heat Inactivation 65°C for 20 minutes80°C for 20 minutes
Methylation Sensitivity Blocked by some overlapping CpG methylation. Sensitive to methylation of cytosine 5' to the recognition sequence.[1] Not sensitive to dam or dcm methylation.[2]Not sensitive to dam, dcm, or CpG methylation.[3]
Source Haemophilus influenzae RcStreptomyces caespitosus

Performance and Applications: A Detailed Comparison

While both this compound and ScaI generate blunt ends, their distinct recognition sequences and differing sensitivities to DNA methylation are key determinants in their selection for specific applications.

Cloning

Both this compound and ScaI are suitable for cloning experiments that require blunt-ended fragments. Blunt-end cloning offers the advantage of ligating any two blunt ends without the need for compatible overhangs. However, the efficiency of blunt-end ligation is generally lower than that of cohesive-end ligation.[3][4][5] The choice between this compound and ScaI in a cloning workflow may depend on the presence of their respective recognition sites in the vector and insert.

Restriction Fragment Length Polymorphism (RFLP) and SNP Genotyping

RFLP is a technique that exploits variations in homologous DNA sequences, which can be detected by differences in the lengths of DNA fragments after restriction enzyme digestion.[6] Both this compound and ScaI can be employed for RFLP analysis and Single Nucleotide Polymorphism (SNP) genotyping if the polymorphism creates or abolishes their respective recognition sites.

The choice between the two enzymes for these applications will be dictated by the specific DNA sequence being analyzed. For instance, if a SNP of interest alters the sequence from GTTGAC to GTAGAC, this compound would be able to differentiate between the two alleles. Similarly, if a SNP changes AGTACT to AATACT, ScaI would be the appropriate enzyme.

A critical consideration for RFLP and SNP analysis involving this compound is its sensitivity to CpG methylation.[1] If the recognition site or its flanking regions are subject to methylation, the digestion pattern of this compound may be altered, potentially leading to misinterpretation of results. In contrast, ScaI's insensitivity to CpG methylation makes it a more reliable choice in applications where the methylation status of the DNA is unknown or variable.[3]

Star Activity

Star activity is the relaxation of an enzyme's specificity for its recognition sequence, leading to cleavage at non-canonical sites. This can be induced by non-optimal reaction conditions, such as high glycerol (B35011) concentrations, high pH, or low ionic strength.[7][8][9] While specific comparative studies on the star activity of this compound and ScaI are limited, it is a general property of restriction enzymes. To minimize star activity, it is crucial to adhere to the manufacturer's recommended buffer and reaction conditions. High-fidelity versions of some restriction enzymes are engineered to have reduced star activity.

Experimental Protocols

Below are detailed methodologies for key experiments utilizing this compound and ScaI.

Protocol 1: Restriction Digestion of Plasmid DNA

This protocol outlines the general steps for digesting plasmid DNA with either this compound or ScaI.

Materials:

  • Plasmid DNA (0.5 - 1 µg)

  • This compound or ScaI restriction enzyme (10 units/µL)

  • Nuclease-free water

Procedure:

  • In a sterile microcentrifuge tube, combine the following components on ice:

    • Plasmid DNA: 1 µg

    • 10X Reaction Buffer: 2 µL

    • Nuclease-free water: to a final volume of 19 µL

  • Add 1 µL (10 units) of either this compound or ScaI to the reaction mixture.

  • Gently mix the components by pipetting up and down.

  • Incubate the reaction at 37°C for 1 hour.

  • To stop the reaction, either add a loading dye containing EDTA or heat inactivate the enzyme (65°C for 20 minutes for this compound, 80°C for 20 minutes for ScaI).

  • Analyze the digested DNA by agarose (B213101) gel electrophoresis.

Protocol 2: PCR-RFLP for SNP Genotyping

This protocol provides a framework for using this compound or ScaI to genotype a known SNP.

Materials:

  • Genomic DNA template

  • PCR primers flanking the SNP of interest

  • Taq DNA polymerase and dNTPs

  • This compound or ScaI restriction enzyme and corresponding 10X buffer

  • Agarose gel and electrophoresis equipment

Procedure:

  • PCR Amplification:

    • Perform a standard PCR to amplify the DNA region containing the SNP. Optimize the PCR conditions (annealing temperature, extension time) for your specific primers and template.

    • Verify the amplification of a single PCR product of the expected size by agarose gel electrophoresis.

  • Restriction Digestion:

    • In a sterile microcentrifuge tube, set up the following reaction:

      • PCR product: 10 µL

      • 10X Reaction Buffer: 2 µL

      • This compound or ScaI: 1 µL (10 units)

      • Nuclease-free water: 7 µL

    • Incubate at 37°C for 1-2 hours.

  • Analysis:

    • Run the digested PCR products on an agarose gel with an appropriate percentage to resolve the expected fragment sizes.

    • Visualize the DNA fragments under UV light. The banding pattern will indicate the genotype (homozygous for the uncut allele, homozygous for the cut allele, or heterozygous).

Visualizing Workflows and Concepts

To further clarify the application of these enzymes, the following diagrams illustrate a typical RFLP analysis workflow and a conceptual decision-making process for enzyme selection.

RFLP_Workflow cluster_0 Sample Preparation cluster_1 Restriction Digestion cluster_2 Analysis DNA_Extraction DNA Extraction PCR_Amplification PCR Amplification of Target Region DNA_Extraction->PCR_Amplification Restriction_Digest Restriction Enzyme Digestion (this compound or ScaI) PCR_Amplification->Restriction_Digest Gel_Electrophoresis Agarose Gel Electrophoresis Restriction_Digest->Gel_Electrophoresis Visualization Visualization of DNA Fragments Gel_Electrophoresis->Visualization Genotyping Genotype Determination Visualization->Genotyping

Figure 1. A generalized workflow for Restriction Fragment Length Polymorphism (RFLP) analysis.

References

Verifying Hinc II Cut Sites: A Comparative Guide to Sequencing and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology and drug development, the precise confirmation of restriction enzyme cut sites is a critical step in plasmid construction and validation. This guide provides a detailed comparison of Sanger sequencing, the gold standard for sequence verification, with alternative methods for confirming Hinc II restriction sites. We present experimental data, detailed protocols, and visual workflows to assist in selecting the most appropriate method for your research needs.

Performance Comparison: Sequencing vs. Traditional Methods

The choice of method for confirming a this compound cut site often depends on a balance of accuracy, cost, throughput, and the specific information required. Sanger sequencing provides the most detailed information, while other methods can be more cost-effective for specific applications.

FeatureSanger SequencingRestriction Fragment Length Polymorphism (RFLP)Southern Blotting
Accuracy >99.99%[1]High, but dependent on gel resolution and probe specificity.High, but dependent on probe specificity and hybridization conditions.
Information Provided Exact nucleotide sequence of the cut site and flanking regions.Presence or absence of the restriction site, fragment size.Presence and location of the restriction site within a larger DNA context.
Cost per Sample $4 - $19 (for a single reaction)~$29 - $57.50[2]Higher than RFLP due to probe labeling and additional steps.
Throughput Low to medium; can be automated in 96-well plates.Medium to high; suitable for screening multiple samples.Low; generally more labor-intensive.
Time to Result 1-2 days1 day2-3 days
DNA Input Low (ng range)Moderate (µg range)High (µg range)

Experimental Workflows

Visualizing the experimental process is crucial for understanding the practical steps involved in each method.

experimental_workflow cluster_sanger Sanger Sequencing Workflow cluster_rflp RFLP Workflow cluster_southern Southern Blotting Workflow s1 PCR Amplification of Target Region s2 PCR Product Purification s1->s2 s3 Cycle Sequencing Reaction s2->s3 s4 Capillary Electrophoresis s3->s4 s5 Sequence Analysis s4->s5 r1 DNA Extraction r2 This compound Digestion r1->r2 r3 Agarose (B213101) Gel Electrophoresis r2->r3 r4 Fragment Pattern Analysis r3->r4 sb1 DNA Extraction sb2 This compound Digestion sb1->sb2 sb3 Agarose Gel Electrophoresis sb2->sb3 sb4 Transfer to Membrane sb3->sb4 sb5 Probe Hybridization sb4->sb5 sb6 Detection sb5->sb6

Fig 1. High-level workflows for cut site confirmation.

Detailed Experimental Protocols

Protocol 1: Confirmation of this compound Cut Site by Sanger Sequencing

This protocol outlines the steps to amplify and sequence a DNA region containing a putative this compound cut site (5'-GTYRAC-3').

1. Primer Design:

  • Design PCR primers that flank the this compound recognition sequence. Aim for a PCR product size of 400-800 bp for optimal sequencing results.

2. PCR Amplification:

  • Set up a standard PCR reaction using a high-fidelity DNA polymerase.

  • Reaction Mix:

    • 10X PCR Buffer: 5 µL

    • dNTPs (10 mM): 1 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • Template DNA (1-100 ng): 1 µL

    • High-Fidelity DNA Polymerase: 0.5 µL

    • Nuclease-free water: to 50 µL

  • Cycling Conditions:

    • Initial Denaturation: 98°C for 30s

    • 30-35 cycles of:

      • Denaturation: 98°C for 10s

      • Annealing: 55-65°C for 30s

      • Extension: 72°C for 30-60s

    • Final Extension: 72°C for 5-10 min

3. PCR Product Purification:

  • Run the PCR product on a 1% agarose gel to verify the size and purity of the amplicon.[3][4][5]

  • Excise the correct band and purify the DNA using a gel extraction kit or use an enzymatic cleanup method (e.g., ExoSAP-IT) to remove excess primers and dNTPs.[6][7][8]

4. Cycle Sequencing:

  • Prepare two sequencing reactions for each sample, one with the forward primer and one with the reverse primer.

  • Reaction Mix:

    • Purified PCR Product (20-80 ng): 1-5 µL

    • Sequencing Primer (3.2 µM): 1 µL

    • Sequencing Mix (e.g., BigDye™ Terminator): 1 µL

    • Nuclease-free water: to 10 µL

  • Cycling Conditions:

    • 25-30 cycles of:

      • Denaturation: 96°C for 10s

      • Annealing: 50°C for 5s

      • Extension: 60°C for 4 min

5. Sequencing and Analysis:

  • The sequencing products are purified and then analyzed by capillary electrophoresis.

  • The resulting sequence data is aligned to the expected reference sequence to confirm the presence and integrity of the this compound cut site.

Protocol 2: Confirmation of this compound Cut Site by RFLP

This protocol is used to determine if a this compound site is present by analyzing the pattern of DNA fragments after digestion.

1. DNA Preparation:

  • Isolate high-quality DNA (e.g., plasmid DNA or a specific PCR product) that contains the potential this compound site.

2. This compound Digestion:

  • Set up the restriction digest reaction.

  • Reaction Mix:

    • DNA (0.5-1 µg): 1-15 µL

    • 10X Restriction Buffer (e.g., NEBuffer™ rCutSmart™): 2 µL

    • This compound enzyme (10 units/µL): 1 µL

    • Nuclease-free water: to 20 µL

  • Incubate at 37°C for 1-4 hours.

3. Agarose Gel Electrophoresis:

  • Prepare a 1-1.5% agarose gel with a DNA stain (e.g., ethidium (B1194527) bromide or SYBR™ Safe).[3][4][5][9][10]

  • Load the digested DNA, alongside an undigested control and a DNA ladder, into the wells of the gel.

  • Run the gel at 80-120V until the fragments are well-separated.

4. Analysis:

  • Visualize the DNA fragments under UV light.

  • Compare the banding pattern of the digested sample to the undigested control and the expected fragment sizes based on the known sequence. The presence of the expected fragments confirms the this compound cut site.

logical_relationship start Is confirmation of the this compound cut site required? method_choice Select Confirmation Method start->method_choice need_sequence Is the exact sequence needed? method_choice->need_sequence sanger Sanger Sequencing rflp RFLP southern Southern Blotting need_sequence->sanger Yes high_throughput Screening many samples? need_sequence->high_throughput No high_throughput->rflp Yes genomic_context Need genomic location? high_throughput->genomic_context No genomic_context->rflp No genomic_context->southern Yes

Fig 2. Decision tree for selecting a verification method.

Conclusion

The confirmation of this compound cut sites is a fundamental procedure in molecular cloning. Sanger sequencing remains the definitive method for absolute certainty of the sequence. However, for routine screening of multiple clones or when cost and throughput are primary considerations, RFLP analysis offers a reliable and more economical alternative. Southern blotting is a powerful, albeit more complex, technique for analyzing the position of restriction sites within a larger genomic context. The choice of method should be guided by the specific experimental requirements, available resources, and the level of detail needed for downstream applications.

References

Hinc II compatibility with downstream applications compared to other enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of molecular biology, the choice of restriction enzymes is a critical step that can significantly impact the success of downstream applications. This guide provides an objective comparison of Hinc II with three other widely used restriction enzymes: HindIII, EcoRI, and BamHI. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to empower informed decisions for your research needs.

Enzyme Characteristics at a Glance

A fundamental understanding of each enzyme's properties is crucial for experimental design. The table below summarizes the key characteristics of this compound and its common alternatives.

FeatureThis compoundHindIIIEcoRIBamHI
Recognition Sequence 5'-GTYRAC-3'5'-AAGCTT-3'5'-GAATTC-3'5'-GGATCC-3'
End Type Blunt5' Sticky5' Sticky5' Sticky
Optimal Buffer (NEB) rCutSmart™ BufferrCutSmart™ BufferrCutSmart™ BufferrCutSmart™ Buffer
Heat Inactivation 65°C for 20 minutes80°C for 20 minutes65°C for 20 minutes80°C for 20 minutes
Methylation Sensitivity Blocked by overlapping CpG methylation.[1] Not sensitive to dam or dcm methylation.[1] Sensitive to methylation of cytosine 5' to the recognition sequence.[2][3][4]Impaired by overlapping CpG methylation.Blocked by CpG methylation.Not sensitive to dam, dcm, or CpG methylation.[5]

Performance in Downstream Applications: A Comparative Analysis

The choice of a restriction enzyme directly influences the efficiency and outcome of various molecular biology workflows. This section provides a comparative overview of this compound, HindIII, EcoRI, and BamHI in three common applications: molecular cloning, Restriction Fragment Length Polymorphism (RFLP), and Southern blotting.

ApplicationThis compoundHindIIIEcoRIBamHI
Molecular Cloning Efficiency Lower efficiency due to blunt-end ligation, which is 10-100 times less efficient than sticky-end ligation.[6] Requires higher ligase concentration and runs the risk of insert orientation issues.[6]High efficiency due to the generation of sticky ends, facilitating directional cloning.High efficiency with sticky ends, a workhorse for general cloning.High efficiency, widely used for creating recombinant DNA due to its robust performance in various buffers.[7]
RFLP Analysis Can be used effectively. The choice of enzyme in RFLP is critical and can affect the resulting pattern and richness estimation.[8]Commonly used for RFLP, often in combination with other enzymes, to generate informative polymorphisms.[9]Frequently used in RFLP analysis for generating reproducible DNA fragments.A standard enzyme for RFLP, often used in conjunction with EcoRI and HindIII for comprehensive analysis.[9]
Southern Blotting Suitable for generating DNA fragments for Southern blot analysis.[10]A common choice for digesting genomic DNA for Southern blotting to detect specific gene fragments.Widely used to digest genomic DNA for Southern blotting, providing clear banding patterns.Routinely used for Southern blotting to generate fragments for hybridization analysis.
Star Activity Can exhibit star activity under non-optimal conditions such as high glycerol (B35011) concentration.[11]Star activity can be induced by non-optimal buffer conditions.Known to exhibit significant star activity under non-optimal conditions like low ionic strength, high pH, and high glycerol concentrations.Can exhibit star activity, especially with high enzyme concentrations or in the presence of organic solvents.[12]

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of successful experiments. The following sections provide standardized protocols for molecular cloning, RFLP, and Southern blotting that can be adapted for use with this compound, HindIII, EcoRI, or BamHI.

Molecular Cloning Protocol

This protocol outlines the steps for cloning a DNA insert into a plasmid vector.

1. Restriction Digest of Vector and Insert DNA

  • Set up the following reaction in separate tubes for the vector and the insert:

    • DNA: 1 µg

    • 10X Restriction Buffer (e.g., NEB rCutSmart™ Buffer): 5 µL

    • Restriction Enzyme (this compound, HindIII, EcoRI, or BamHI): 1 µL (10-20 units)

    • Nuclease-free water: to a final volume of 50 µL

  • Incubate at 37°C for 1 hour.

  • Run a small aliquot on an agarose (B213101) gel to confirm complete digestion.

  • Purify the digested vector and insert using a gel extraction kit or PCR purification kit.

2. Ligation

  • Set up the ligation reaction:

    • Digested Vector: 50 ng

    • Digested Insert: Molar ratio of 3:1 (insert:vector)

    • 10X T4 DNA Ligase Buffer: 2 µL

    • T4 DNA Ligase: 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubate at 16°C overnight or at room temperature for 1-2 hours. For blunt-end ligation with this compound, a higher concentration of ligase and longer incubation times may be necessary to improve efficiency.[13]

3. Transformation

  • Add 5 µL of the ligation mixture to 50 µL of competent E. coli cells.

  • Incubate on ice for 30 minutes.

  • Heat shock at 42°C for 45 seconds and immediately return to ice for 2 minutes.

  • Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

  • Plate on appropriate antibiotic selection plates and incubate overnight at 37°C.

4. Screening

  • Pick individual colonies and perform colony PCR or restriction digest of miniprep DNA to verify the presence and orientation of the insert.

Restriction Fragment Length Polymorphism (RFLP) Protocol

This protocol describes the use of restriction enzymes to identify variations in DNA sequences.

1. DNA Digestion

  • Digest 5-10 µg of genomic DNA with the chosen restriction enzyme (this compound, HindIII, EcoRI, or BamHI) in a 50 µL reaction volume.

  • Incubate overnight at 37°C to ensure complete digestion.

2. Agarose Gel Electrophoresis

  • Load the digested DNA samples onto a 0.8-1.2% agarose gel.

  • Run the gel at a constant voltage until the fragments are well-separated.

3. Visualization

  • Stain the gel with ethidium (B1194527) bromide or a safer alternative and visualize the DNA fragments under UV light.

  • The pattern of fragments will vary depending on the presence or absence of restriction sites in the DNA samples.

Southern Blotting Protocol

This protocol details the detection of a specific DNA sequence in a complex DNA sample.

1. DNA Digestion and Gel Electrophoresis

  • Digest 10-20 µg of genomic DNA with the selected restriction enzyme (this compound, HindIII, EcoRI, or BamHI) overnight at 37°C.

  • Separate the resulting fragments on a 0.8% agarose gel.

2. Transfer

  • Denature the DNA in the gel by soaking it in a denaturing solution (e.g., 0.5 M NaOH, 1.5 M NaCl).

  • Neutralize the gel in a neutralization solution (e.g., 0.5 M Tris-HCl pH 7.5, 1.5 M NaCl).

  • Transfer the DNA from the gel to a nylon or nitrocellulose membrane via capillary action overnight.[14]

  • UV crosslink or bake the membrane to fix the DNA.

3. Hybridization

  • Prehybridize the membrane in a hybridization buffer to block non-specific binding.

  • Add a labeled DNA probe specific to the target sequence and incubate overnight at the appropriate hybridization temperature.

  • Wash the membrane to remove the unbound probe.

4. Detection

  • Detect the probe signal using autoradiography (for radioactive probes) or a chemiluminescence detection system (for non-radioactive probes).[14]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for molecular cloning and RFLP analysis.

Molecular_Cloning_Workflow cluster_prep Preparation cluster_digestion Digestion cluster_ligation Ligation cluster_transformation Transformation & Selection Vector Plasmid Vector Digest_Vector Digest Vector Vector->Digest_Vector Insert DNA Insert Digest_Insert Digest Insert Insert->Digest_Insert Ligation Ligate Insert into Vector Digest_Vector->Ligation Digest_Insert->Ligation Transformation Transform E. coli Ligation->Transformation Selection Select on Antibiotic Plates Transformation->Selection

Molecular Cloning Workflow

RFLP_Analysis_Workflow cluster_extraction DNA Preparation cluster_digestion Restriction Digest cluster_analysis Analysis DNA_Sample1 Genomic DNA Sample 1 Digest1 Digest with Restriction Enzyme DNA_Sample1->Digest1 DNA_Sample2 Genomic DNA Sample 2 Digest2 Digest with Restriction Enzyme DNA_Sample2->Digest2 Electrophoresis Agarose Gel Electrophoresis Digest1->Electrophoresis Digest2->Electrophoresis Visualization Visualize Bands Electrophoresis->Visualization Comparison Compare Fragment Patterns Visualization->Comparison

RFLP Analysis Workflow

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Hinc II Restriction Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and effective disposal of laboratory reagents is paramount for maintaining a secure research environment and preventing unforeseen experimental complications. This guide provides detailed procedures for the proper disposal of the Hinc II restriction enzyme, designed for researchers, scientists, and drug development professionals. Adherence to these protocols will help inactivate the enzyme, mitigating any potential risks associated with its residual activity.

Enzyme Inactivation Data

Proper disposal of restriction enzymes like this compound begins with effective inactivation. The following table summarizes the recommended methods for inactivating this compound, ensuring that it is no longer catalytically active before disposal.

Inactivation MethodTemperature (°C)Duration (minutes)Efficacy
Heat Inactivation6520Complete inactivation.[1][2][3]
Chemical Inactivation--Phenol/chloroform extraction can also be used to inactivate and remove the enzyme from the DNA.[1][4]
Column Purification--Silica-based spin columns can effectively remove the enzyme from the reaction mixture.[1][3][5]

Standard Disposal Protocol for this compound

The Safety Data Sheet (SDS) for this compound indicates that the enzyme is not classified as a hazardous substance.[6] Therefore, after inactivation, the disposal of the reaction mixture can typically follow standard laboratory procedures for non-hazardous biological waste. The primary concern is the complete inactivation of the enzymatic activity to prevent any unintended DNA degradation in subsequent experiments or waste streams.

Experimental Protocol for Inactivation and Disposal:

  • Heat Inactivation:

    • Following the completion of the restriction digest, place the reaction tube in a heat block or water bath set to 65°C.

    • Incubate the reaction for 20 minutes to ensure complete inactivation of the this compound enzyme.[2][3]

  • Verification of Inactivation (Optional but Recommended for Critical Applications):

    • To confirm inactivation, a small aliquot of the heat-treated reaction mixture can be incubated with a fresh DNA substrate.

    • Analyze the DNA on an agarose (B213101) gel. The absence of DNA degradation confirms successful enzyme inactivation.

  • Disposal:

    • Once inactivated, the reaction mixture is considered non-hazardous.

    • For small volumes, absorb the liquid with appropriate material (e.g., paper towels) and dispose of it in the regular laboratory waste, in accordance with your institution's guidelines for non-hazardous biological waste.[7]

    • Alternatively, the inactivated solution can be diluted with a large volume of water and disposed of down the drain, provided this is in compliance with local regulations and institutional policies.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

HincII_Disposal_Workflow cluster_prep Preparation cluster_inactivation Inactivation cluster_disposal Disposal start This compound Reaction Complete inactivate Inactivate Enzyme start->inactivate heat_inactivate Heat Inactivate (65°C for 20 mins) inactivate->heat_inactivate Primary Method other_methods Other Methods (Phenol/Chloroform, Column) inactivate->other_methods Alternative dispose Dispose of Inactivated Mixture heat_inactivate->dispose other_methods->dispose lab_waste Standard Laboratory Waste dispose->lab_waste local_regs Follow Institutional & Local Regulations dispose->local_regs

Caption: Workflow for the safe disposal of this compound restriction enzyme.

Disclaimer: While this compound is not classified as hazardous, always handle it in accordance with good industrial hygiene and safety practices.[6][8] This includes wearing appropriate personal protective equipment (PPE) such as gloves and a lab coat. Consult your institution's specific safety and disposal guidelines to ensure full compliance.

References

Safeguarding Your Research: A Guide to Handling Hinc II

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling the restriction enzyme Hinc II, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a culture of safety and build trust in laboratory practices.

Immediate Safety and Handling Protocols

While this compound is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard, adhering to good laboratory practices is crucial to ensure personnel safety and prevent contamination.[1] The primary risks associated with handling enzymes like this compound in a laboratory setting are potential skin or eye irritation and, with some enzymes, the possibility of respiratory sensitization from aerosols.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the most effective way to mitigate any potential risks. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Best Practices
Hand Protection Disposable Nitrile GlovesPreferred choice for their wide range of protection. Change gloves if they become contaminated or their integrity is compromised. Always remove gloves and wash hands before leaving the laboratory.[2]
Body Protection Laboratory CoatShould be fully buttoned to protect clothing and skin from potential spills.[3] Lab coats should not be worn outside of the laboratory.
Eye Protection Safety Glasses or GogglesTo be worn at all times in the laboratory to protect against splashes.[2]
Foot Protection Closed-toe ShoesRequired to protect feet from potential spills.[3]

Experimental Workflow for Safe Handling

To ensure a safe and efficient workflow, from preparation to disposal, the following diagram outlines the key procedural steps for handling this compound.

HincII_Workflow cluster_prep Preparation cluster_handling Handling and Use cluster_disposal Disposal prep_ppe Don Appropriate PPE (Lab Coat, Gloves, Eye Protection) prep_area Prepare a Clean and Decontaminated Work Area prep_ppe->prep_area prep_reagents Thaw this compound and Associated Reagents on Ice prep_area->prep_reagents mix_reaction Set up Restriction Digest Reaction on a Cool Surface prep_reagents->mix_reaction Proceed to Reaction Setup incubate Incubate Reaction at Appropriate Temperature mix_reaction->incubate inactivate Heat Inactivate Enzyme (if required by protocol) incubate->inactivate dispose_tips Dispose of Pipette Tips and Tubes in Biohazard Waste inactivate->dispose_tips Proceed to Cleanup decontaminate_area Decontaminate Work Surface with an Appropriate Cleaner dispose_tips->decontaminate_area remove_ppe Remove PPE and Wash Hands Thoroughly decontaminate_area->remove_ppe

Caption: This diagram illustrates the standard workflow for safely handling the this compound restriction enzyme, from initial preparation to final disposal.

Disposal Plan

Proper disposal of this compound and associated materials is straightforward due to its non-hazardous nature. However, it is essential to follow laboratory-specific and local regulations.

  • Enzyme and Reaction Mixes: Small quantities of this compound and the resulting reaction mixtures can typically be disposed of down the drain with copious amounts of water, provided this aligns with institutional policies.

  • Contaminated Consumables: All disposable materials that have come into contact with this compound, such as pipette tips and microcentrifuge tubes, should be placed in a designated biohazard or laboratory waste container.

  • Decontamination: After completing work, the work area should be thoroughly decontaminated with a standard laboratory disinfectant.

By adhering to these guidelines, researchers can confidently and safely handle this compound, contributing to a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.